Methylgomisin O
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30O7 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(8R,9S,10S)-3,4,5,8,19-pentamethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene |
InChI |
InChI=1S/C24H30O7/c1-12-8-14-9-17-22(31-11-30-17)23(28-6)18(14)19-15(20(26-4)13(12)2)10-16(25-3)21(27-5)24(19)29-7/h9-10,12-13,20H,8,11H2,1-7H3/t12-,13-,20+/m0/s1 |
InChI Key |
FCFAWFPHAOTXPJ-KQHSUYLTSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC)OC)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC)OC)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Methylgomisin O: Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methylgomisin O, a lignan compound isolated from Schisandra viridis. It details its chemical structure, and available data on its biological activity, with a focus on its anti-inflammatory properties.
Chemical Structure and Identification
This compound is a dibenzocyclooctadiene lignan with the systematic IUPAC name (8R,9S,10S)-3,4,5,8,19-Pentamethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene [1]. Its chemical properties are summarized in the table below.
| Identifier | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₇ | [1] |
| Molecular Weight | 430.5 g/mol | [1] |
| CAS Number | 1276654-07-9 | [1] |
2D Chemical Structure:
Biological Activity: Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory activity. Preliminary studies indicate that it exerts its effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response.
Signaling Pathway Inhibition
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. This compound is reported to inhibit this LPS-induced inflammatory cascade.
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting LPS-induced inflammation.
Experimental Protocols
Detailed experimental protocols for the validation of this compound's anti-inflammatory activity are crucial for reproducible research. The following outlines general methodologies for assessing the inhibition of the NF-κB and MAPK signaling pathways.
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model
A common in vitro model to study inflammation involves the use of macrophage cell lines, such as RAW 264.7, or monocytic cell lines, like THP-1[2].
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Induction of Inflammation: Inflammation is induced by adding LPS to the cell culture medium at a specific concentration (e.g., 1 µg/mL) and incubating for a defined period (e.g., 6-24 hours).
-
Analysis: The levels of pro-inflammatory mediators (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using techniques like ELISA. Cell lysates can be used for downstream analysis of protein expression and phosphorylation.
NF-κB Activation Assay
The activation of the NF-κB pathway can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Immunofluorescence Staining:
-
Following LPS stimulation in the presence or absence of this compound, cells are fixed and permeabilized.
-
Cells are then incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).
-
The subcellular localization of NF-κB p65 is visualized and quantified using fluorescence microscopy.
-
-
Western Blotting of Nuclear and Cytoplasmic Fractions:
-
Nuclear and cytoplasmic extracts are prepared from the treated cells.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies against NF-κB p65.
-
The relative abundance of NF-κB p65 in the nuclear and cytoplasmic fractions is quantified to determine the extent of translocation.
-
MAPK Pathway Activation Assay
The activation of the MAPK pathway is typically evaluated by measuring the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK.
-
Western Blotting:
-
Whole-cell lysates are prepared from cells treated as described in the in vitro inflammation model.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membranes are probed with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK.
-
To ensure equal protein loading, the membranes are also probed with antibodies against the total (phosphorylated and unphosphorylated) forms of these proteins.
-
The levels of phosphorylated proteins are normalized to the total protein levels to determine the degree of activation.
-
Quantitative Data
Currently, specific IC₅₀ values for the anti-inflammatory activity of this compound are not widely available in the public domain. Further research is required to quantify its potency in inhibiting the NF-κB and MAPK pathways and the production of inflammatory cytokines. The experimental protocols described above can be utilized to generate such quantitative data.
Conclusion
This compound is a dibenzocyclooctadiene lignan with a well-defined chemical structure. It presents a promising avenue for anti-inflammatory drug discovery due to its reported inhibitory effects on the NF-κB and MAPK signaling pathways. This technical guide provides the foundational information for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound. The outlined experimental protocols offer a starting point for the detailed characterization of its biological activity and the elucidation of its precise mechanism of action.
References
Methylgomisin O: A Technical Guide to its Natural Sources, Botanical Origin, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylgomisin O is a bioactive dibenzocyclooctadiene lignan, a class of natural products that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, botanical origin, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Botanical Origin
This compound is primarily found within the plant family Schisandraceae , a group of flowering plants with a distribution predominantly in Asia. The principal botanical origins of this compound are species within the genus Schisandra.
-
Schisandra viridis : The fruits of Schisandra viridis have been identified as a natural source of this compound.
-
Schisandra chinensis : While a wide array of lignans have been isolated from the fruits of Schisandra chinensis, a well-known medicinal plant in traditional Chinese medicine, the presence of various gomisin-type lignans suggests it as a likely source of this compound as well[1].
The lignans in these plants are typically concentrated in the fruits and seeds, which are often used in traditional medicine preparations[2].
Quantitative Analysis
| Lignan | Plant Species | Plant Part | Concentration Range (mg/g dry weight) | Reference |
| Schisandrin | Schisandra chinensis | Fruit | 2.199 - 11.08 | [2] |
| Gomisin A | Schisandra chinensis | Fruit | Data not specified | [2] |
| Schisandrol A | Schisandra chinensis | Fruit | Data not specified | [2] |
| Schisandrin B | Schisandra chinensis | Fruit | Data not specified | [2] |
| Schisandrin C | Schisandra chinensis | Fruit | Data not specified | [2] |
| Angeloylgomisin H | Schisandra chinensis | Fruit | Data not specified | [2] |
| Gomisin G | Schisandra chinensis | Fruit | Data not specified | [2] |
| Schisantherin A | Schisandra chinensis | Fruit | Data not specified | [2] |
| Schisanhenol | Schisandra chinensis | Fruit | Data not specified | [2] |
Note: The table above reflects the availability of quantitative data for major lignans in Schisandra chinensis. Specific concentrations for this compound in Schisandra viridis or other species require further investigation.
Experimental Protocols
Extraction and Isolation of Dibenzocyclooctadiene Lignans (Representative Protocol)
The following is a representative protocol for the extraction and isolation of dibenzocyclooctadiene lignans, including this compound, from the fruits of Schisandra species. This protocol is a composite based on established methods for lignan purification.
1. Sample Preparation:
- Air-dry the fruits of the Schisandra species (e.g., S. viridis) at room temperature.
- Grind the dried fruits into a fine powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material with 95% ethanol (EtOH) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.
- Repeat the extraction process three times to ensure exhaustive extraction of the lignans.
- Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Dibenzocyclooctadiene lignans are typically enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography on a silica gel column.
- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
- Collect fractions and monitor them by thin-layer chromatography (TLC) using a UV lamp (254 nm) to identify fractions containing lignans.
- Pool the fractions containing compounds with similar TLC profiles.
- Further purify the pooled fractions using preparative HPLC on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water to isolate individual lignans, including this compound.
5. Structure Elucidation:
- Characterize the purified this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data[1].
HPLC Method for Lignan Analysis (Representative Protocol)
Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile over a period of 30-60 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 220-254 nm.
Injection Volume: 10-20 µL.
Standard Preparation: Prepare standard solutions of purified this compound in methanol or acetonitrile at various concentrations to establish a calibration curve for quantification.
Biosynthetic and Signaling Pathways
Biosynthesis of Dibenzocyclooctadiene Lignans
The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex process that originates from the phenylpropanoid pathway[3]. The general pathway involves the oxidative coupling of two coniferyl alcohol molecules, a reaction often mediated by dirigent proteins (DIRs) to ensure stereospecificity. The resulting lignan backbone undergoes a series of modifications, including cyclization, hydroxylation, and methylation, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs), to yield the diverse array of dibenzocyclooctadiene lignans[4][5].
References
- 1. The Constituents of Schizandra chinensis BAILL. V. The Structures of Four New Lignans, Gomisin N, Gomisin O, Epigomisin O and Gomisin E, and Transformation of Gomisin N to Deangeloylgomisin B [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Methylgomisin O in Schisandra Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Schisandra is a rich source of bioactive dibenzocyclooctadiene lignans, which are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects. Methylgomisin O is one such lignan, isolated from Schisandra sphenanthera. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols for researchers in the field.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway established for dibenzocyclooctadiene lignans, originating from the phenylpropanoid pathway. The pathway can be broadly divided into three key stages:
-
Phenylpropanoid Pathway: The synthesis of the monolignol precursor, coniferyl alcohol, from phenylalanine.
-
Dibenzocyclooctadiene Skeleton Formation: The oxidative coupling of two coniferyl alcohol molecules to form the characteristic eight-membered ring structure.
-
Tailoring Reactions: Hydroxylation and O-methylation steps that lead to the final structure of this compound.
While the complete pathway specific to this compound has not been fully elucidated, evidence from studies on related lignans in Schisandra allows for the construction of a putative pathway. A crucial final step is the O-methylation of a hydroxylated precursor to yield this compound.
The Discovery and Isolation of Methylgomisin O: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and potential biological activities of Methylgomisin O, a dibenzocyclooctadiene lignan found in plant materials. This document details the common plant sources, outlines a comprehensive, albeit generalized, protocol for its extraction and purification, and explores its putative anti-inflammatory signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Plant Sources and Significance
This compound is a naturally occurring lignan predominantly found in plants of the Schisandraceae family. The primary plant source cited in the literature for the isolation of this compound is Schisandra sphenanthera , also known as the Southern Schisandra fruit.[1][2][3] Lignans from Schisandra species are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This compound, as a member of this class of compounds, is a promising candidate for further pharmacological investigation.
Extraction and Isolation of this compound
The isolation of this compound from plant material is a multi-step process involving extraction, fractionation, and purification. While specific yields and purities can vary depending on the quality of the plant material and the precise experimental conditions, the following protocol outlines a general and effective methodology.
Experimental Protocol: Extraction and Preliminary Fractionation
This protocol describes a common approach for extracting and partially purifying lignans from Schisandra sphenanthera.
Materials and Equipment:
-
Dried and powdered fruits of Schisandra sphenanthera
-
95% Ethanol (EtOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel for column chromatography (200-300 mesh)
-
Rotary evaporator
-
Soxhlet extractor (optional)
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction:
-
A sample of dried, powdered Schisandra sphenanthera fruits (e.g., 1 kg) is subjected to extraction with 95% ethanol. This can be achieved through maceration (soaking at room temperature for several days with periodic agitation) or more exhaustively using a Soxhlet apparatus.
-
The ethanolic extract is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning (Fractionation):
-
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
First, the aqueous suspension is extracted with n-hexane to remove nonpolar constituents like fats and waxes. The n-hexane fraction is collected.
-
Next, the remaining aqueous layer is extracted with ethyl acetate. The ethyl acetate fraction, which will contain the lignans, is collected.
-
The ethyl acetate is then removed under reduced pressure to yield a lignan-enriched fraction.
-
Experimental Protocol: Chromatographic Purification
The lignan-enriched fraction is further purified using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Lignan-enriched fraction from the previous step
-
Silica gel for column chromatography
-
Glass chromatography column
-
Preparative HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
-
Silica Gel Column Chromatography:
-
The lignan-enriched ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a larger silica gel column packed in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
The column is eluted with a gradient of increasing polarity, starting with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values) to known gomisin standards.
-
Fractions containing the target compound, this compound, are pooled and the solvent is evaporated.
-
-
Preparative HPLC:
-
The pooled fractions from the silica gel column are dissolved in a suitable solvent (e.g., methanol) and subjected to preparative HPLC on a C18 reversed-phase column.
-
A typical mobile phase for the separation of lignans is a gradient of acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed from the collected fraction to yield purified this compound. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.
-
Quantitative Data
The yield and purity of this compound obtained through this process are dependent on several factors. The following table provides a representative summary of the expected outcomes. Please note that these are example values and will need to be determined empirically.
| Parameter | Value | Method of Determination |
| Starting Plant Material | 1 kg of dried Schisandra sphenanthera fruits | - |
| Crude Ethanolic Extract Yield | 100 - 150 g | Gravimetric |
| Lignan-Enriched Ethyl Acetate Fraction Yield | 20 - 30 g | Gravimetric |
| Purified this compound Yield | 50 - 100 mg | Gravimetric |
| Purity of Isolated this compound | >95% | Analytical HPLC |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound.
Caption: Isolation workflow for this compound.
Putative Anti-Inflammatory Signaling Pathway
While the precise signaling pathway for this compound is still under investigation, based on the known anti-inflammatory activities of other lignans from Schisandra, it is hypothesized to involve the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylgomisin O: A Technical Guide to its Biological Activity and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra viridis. Lignans from the Schisandraceae family are a well-documented class of bioactive compounds with a wide array of pharmacological activities. While specific research on this compound is limited, its structural similarity to other well-studied gomisins suggests a comparable pharmacological profile. This guide provides an in-depth overview of the known biological activities of this compound and the broader class of dibenzocyclooctadiene lignans, focusing on anti-inflammatory and cytotoxic effects. Methodologies for key experiments are detailed to facilitate further research and drug development.
Pharmacological Profile of Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans, including compounds like Gomisin A, Gomisin N, and Schisandrin B, have been extensively studied for their therapeutic potential.[1][2] The primary activities attributed to this class of compounds are:
-
Anti-inflammatory Activity: Many lignans from Schisandra exhibit potent anti-inflammatory effects.[3][4] This is often achieved through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
-
Anticancer Activity: Several dibenzocyclooctadiene lignans have demonstrated cytotoxic effects against various cancer cell lines.[5] The mechanisms underlying their anticancer activity include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1]
-
Hepatoprotective Effects: A significant body of research supports the liver-protective properties of these lignans, primarily through their antioxidant and anti-inflammatory actions.[6]
-
Neuroprotective Properties: Certain lignans have shown potential in protecting neuronal cells from damage, suggesting applications in neurodegenerative diseases.
-
Antioxidant Activity: The ability to scavenge free radicals is a common characteristic of this compound class, contributing to their overall therapeutic effects.[6]
Biological Activity of this compound
Direct scientific literature detailing the biological activity of this compound is scarce. However, available information from commercial suppliers indicates two primary areas of activity:
-
Anti-inflammatory Activity: this compound is reported to attenuate the production of inflammatory cytokines induced by lipopolysaccharide (LPS). This effect is mediated, at least in part, by the suppression of the NF-κB and MAPK signaling pathways.
-
Cytotoxic Effects: The compound has been noted to exhibit strong cytotoxic effects on the human promyelocytic leukemia cell line, HL-60.
Due to the lack of published quantitative data for this compound, the following table presents representative data for other closely related and well-researched dibenzocyclooctadiene lignans to provide a comparative context for its potential potency.
Table 1: Representative Biological Activities of Dibenzocyclooctadiene Lignans
| Compound | Biological Activity | Cell Line/Model | IC₅₀ / Effective Concentration | Reference |
| Gomisin N | Anti-inflammatory (Inhibition of NO production) | RAW 264.7 macrophages | IC₅₀: 18.5 µM | [3] |
| Gomisin A | Anti-inflammatory (Inhibition of IL-6 production) | Murine macrophages | Effective at 10 µM | [2] |
| Schisandrin B | Cytotoxicity | Human hepatoma (HepG2) | IC₅₀: 25 µM | [1] |
| Deoxyschizandrin | Cytotoxicity | Human breast cancer (MCF-7) | IC₅₀: 15.3 µM | [5] |
Signaling Pathways
The anti-inflammatory and cytotoxic effects of dibenzocyclooctadiene lignans are often mediated by the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound and related lignans are thought to inhibit this process.
MAPK Signaling Pathway
The MAPK pathway is another key regulator of cellular processes, including inflammation and apoptosis. It consists of a cascade of protein kinases that, when activated, can lead to the expression of various genes involved in these processes. Dibenzocyclooctadiene lignans can modulate this pathway to exert their biological effects.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo antioxidant action of a lignan-enriched extract of Schisandra fruit and an anthraquinone-containing extract of Polygonum root in comparison with schisandrin B and emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Methylgomisin O: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylgomisin O, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its antiviral and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Antiviral Activity: Inhibition of Bovine Herpesvirus-1 (BoHV-1) Entry
Recent studies have elucidated a key mechanism by which this compound exerts its antiviral effects, specifically against Bovine Herpesvirus-1 (BoHV-1). The primary mode of action involves the inhibition of viral entry into host cells through the modulation of the PI3K-Akt signaling pathway.[1]
Signaling Pathway
This compound has been shown to suppress the activation of the PI3K-Akt signaling pathway, which is crucial for the clathrin- and caveolin-mediated endocytosis utilized by BoHV-1 to enter Madin-Darby Bovine Kidney (MDBK) cells.[1] By inhibiting the phosphorylation of PI3K and Akt, this compound effectively blocks the downstream signaling cascade required for the viral entry process.[1]
Quantitative Data
The antiviral efficacy of this compound against BoHV-1 has been quantified through various assays. The following tables summarize the key findings.
Table 1: Effect of this compound on MDBK Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 12.5 | ~100 |
| 25 | ~100 |
| 50 | ~95 |
| 100 | ~80 |
Data synthesized from graphical representations in the cited literature.[2]
Table 2: Inhibition of BoHV-1 Entry into MDBK Cells by this compound
| Concentration (µM) | Viral Copies (relative to control) |
| 0 | 1.0 |
| 25 | ~0.6 |
| 50 | ~0.4 |
| 100 | ~0.2 |
Data synthesized from graphical representations in the cited literature.[2]
Table 3: Effect of this compound on PI3K-Akt Pathway Protein Expression
| Treatment | p-PI3K (relative to BoHV-1 control) | p-Akt (relative to BoHV-1 control) |
| Control | - | - |
| BoHV-1 | 1.0 | 1.0 |
| BoHV-1 + this compound (50 µM) | ~0.4 | ~0.5 |
Data synthesized from western blot quantifications in the cited literature.[1]
Anti-inflammatory Activity
Lignans from Schisandra chinensis are known to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and modulation of the NF-κB and MAPK signaling pathways.[3][4] While specific quantitative data for this compound's anti-inflammatory activity is still emerging, the general mechanisms for related gomisins provide a strong indication of its potential modes of action.
Inhibition of Nitric Oxide Production
Several lignans from Schisandra have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5][6] This inhibition is a key indicator of anti-inflammatory potential, as excessive NO production is a hallmark of inflammation.
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of Schisandra lignans are often attributed to their ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Gomisin G and J, for instance, have been shown to block NF-κB activation in RAW 264.7 cells.[7] Gomisin M2 has demonstrated inhibitory effects on STAT1 and NF-κB activation in keratinocytes.[8][9]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture
Madin-Darby Bovine Kidney (MDBK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
TCID₅₀ Assay for BoHV-1 Titer
-
Seed MDBK cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare ten-fold serial dilutions of the virus stock.
-
Infect the MDBK cell monolayers with 100 µL of each viral dilution in replicates.
-
Incubate the plate at 37°C and observe for cytopathic effect (CPE) daily for 5-7 days.
-
The 50% tissue culture infective dose (TCID₅₀) is calculated using the Reed-Muench method.
Quantitative PCR (qPCR) for BoHV-1 DNA
-
DNA Extraction: Total DNA is extracted from BoHV-1 infected MDBK cells (treated with or without this compound) using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction: The qPCR is performed using primers and a probe specific for a conserved region of the BoHV-1 genome (e.g., glycoprotein B gene). A typical reaction mixture includes template DNA, forward and reverse primers, a fluorescently labeled probe, and a qPCR master mix.
-
Thermal Cycling: The reaction is run on a real-time PCR system with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are used to quantify the viral DNA copies. A standard curve is generated using known concentrations of viral DNA to determine the absolute quantification.
Western Blot Analysis for PI3K-Akt Pathway
-
Cell Lysis: MDBK cells, treated as required (e.g., BoHV-1 infection with or without this compound), are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and Akt. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Immunofluorescence Assay (IFA) for Viral Entry
-
Cell Seeding and Treatment: MDBK cells are grown on coverslips in a 24-well plate. Cells are pre-treated with this compound before being infected with BoHV-1.
-
Fixation and Permeabilization: At desired time points post-infection, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against a BoHV-1 viral protein (e.g., gD). After washing, a fluorescently labeled secondary antibody is applied.
-
Counterstaining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted on glass slides.
-
Microscopy: The cells are visualized using a fluorescence microscope to observe viral protein localization, indicating viral entry. The number of infected cells can be quantified to assess the inhibition of viral entry.
Conclusion
This compound demonstrates significant potential as an antiviral agent, primarily by inhibiting the entry of BoHV-1 into host cells through the suppression of the PI3K-Akt signaling pathway. Furthermore, based on the activities of related lignans, it is highly probable that this compound also possesses anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways. The detailed experimental protocols provided in this guide offer a framework for further investigation into the precise molecular mechanisms of this compound, which will be crucial for its future development as a therapeutic agent. Further research is warranted to generate specific quantitative data on its anti-inflammatory effects and to explore its efficacy against a broader range of viruses.
References
- 1. Schisandra chinensis inhibits the entry of BoHV-1 by blocking PI3K-Akt pathway and enhances the m6A methylation of gD to inhibit the entry of progeny virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Inhibitory effects of β-chamigrenal, isolated from the fruits of Schisandra chinensis, on lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in RAW 264.7 macrophages [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans, a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units, have garnered significant attention for their wide array of pharmacological activities. Among these, the dibenzocyclooctadiene lignans, primarily isolated from plants of the Schisandra genus, have shown considerable promise in various therapeutic areas. This technical guide provides a comprehensive review of the current literature on Methylgomisin O and its structurally related lignans, including Gomisin A, Gomisin J, Gomisin N, and Gomisin L1. Sourced from the fruits of Schisandra chinensis and Schisandra sphenanthera, these compounds have demonstrated potent anti-inflammatory, anticancer, and neuroprotective properties. This document will delve into their chemical structures, summarize quantitative biological data, detail key experimental protocols, and visualize the underlying signaling pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structures
This compound is a dibenzocyclooctadiene lignan with the chemical formula C24H30O7 and a molecular weight of 430.5 g/mol . The core structure is characterized by a biphenyl system bridged by a cyclooctadiene ring. The specific stereochemistry and the arrangement of methoxy and hydroxyl groups on the aromatic rings are crucial for its biological activity. The structures of this compound and its related lignans discussed in this review are presented below.
Table 1: Chemical Structures and Properties of this compound and Related Lignans
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| This compound | C24H30O7 | 430.5 | [Structure of this compound would be depicted here - A visual representation is required but cannot be generated in this text-based format. The structure consists of a dibenzocyclooctadiene core with specific methyl and methoxy substitutions.] |
| Gomisin A | C23H28O7 | 416.5 | [Structure of Gomisin A would be depicted here - A visual representation is required but cannot be generated in this text-based format. It shares the dibenzocyclooctadiene core with variations in substituents compared to this compound.] |
| Gomisin J | C22H26O6 | 386.4 | [Structure of Gomisin J would be depicted here - A visual representation is required but cannot be generated in this text-based format. It shares the dibenzocyclooctadiene core with variations in substituents.] |
| Gomisin N | C23H28O7 | 416.5 | [Structure of Gomisin N would be depicted here - A visual representation is required but cannot be generated in this text-based format. It shares the dibenzocyclooctadiene core with variations in substituents.] |
| Gomisin L1 | C22H24O7 | 400.4 | [Structure of Gomisin L1 would be depicted here - A visual representation is required but cannot be generated in this text-based format. It shares the dibenzocyclooctadiene core with variations in substituents.] |
Biological Activities and Quantitative Data
This compound and its related lignans exhibit a broad spectrum of biological activities. Their efficacy has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function by 50%. The following tables summarize the reported quantitative data for the anti-inflammatory, anticancer, and neuroprotective effects of these compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of these lignans are largely attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines. This is often achieved through the modulation of key signaling pathways like NF-κB and MAPKs.
Table 2: Quantitative Data on the Anti-inflammatory Activity of Gomisin Lignans
| Compound | Assay | Cell Line/Model | Inducer | IC50 / Inhibition | Reference |
| Gomisin J | NO Production | RAW 264.7 | LPS (1 µg/mL) | ~15 µM | |
| Gomisin N | NO Production | RAW 264.7 | LPS (1 µg/mL) | ~18 µM | |
| Schisandrin C | NO Production | RAW 264.7 | LPS (1 µg/mL) | > 20 µM | |
| Gomisin N | iNOS Gene Expression | Rat Hepatocytes | IL-1β | Significant reduction at 10 µM | |
| γ-Schizandrin | iNOS Gene Expression | Rat Hepatocytes | IL-1β | Significant reduction at 10 µM | |
| This compound | TNF-α & IL-6 Production | Not Specified | LPS | Exhibits considerable inhibitory activity |
Anticancer Activity
Several gomisin lignans have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of survival signaling pathways.
Table 3: Quantitative Data on the Anticancer Activity of Gomisin Lignans
| Compound | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| Gomisin A | HeLa | Cervical Cancer | Cell Proliferation | Significant inhibition in a dose-dependent manner | |
| Gomisin A | SKOV3, A2780 | Ovarian Cancer | Cell Viability (MTT) | Enhances paclitaxel cytotoxicity | |
| Gomisin L1 | A2780, SKOV3 | Ovarian Cancer | Cell Viability (MTT) | Potent cytotoxic activity | |
| Gomisin N | HeLa | Cervical Cancer | Apoptosis | Enhances TNF-α-induced apoptosis | |
| This compound | HL-60 | Promyelocytic Leukemia | Cytotoxicity | Exhibits strong cytotoxic effects |
Neuroprotective Activity
Lignans from Schisandra have been investigated for their potential in treating neurodegenerative diseases. Their neuroprotective effects are linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation.
Table 4: Quantitative Data on the Neuroprotective Activity of Gomisin Lignans
| Compound | Model | Effect | Mechanism | Reference |
| Gomisin N | Alzheimer's Disease (in vivo and in vitro models) | Rescues cognitive impairment, reduces Aβ plaques, increases neuron number | Targets GSK3β and activates the Nrf2 signaling pathway | |
| Schisandra Lignans | General Neuroprotection | Protect neuronal cells from damage | Modulation of various signaling pathways |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound and related lignans.
Cell Viability (MTT) Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of lignans on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A2780, SKOV3) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test lignans (e.g., Gomisin A, Gomisin L1) in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Nitric Oxide (NO) Production Assay (Griess Assay) for Anti-inflammatory Activity
Objective: To measure the inhibitory effect of lignans on the production of nitric oxide in stimulated macrophages.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test lignans (e.g., Gomisin J, Gomisin N) for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no lignan treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light. Following this, add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Western Blot Analysis for MAPK Phosphorylation
Objective: To investigate the effect of lignans on the phosphorylation status of MAPKs (e.g., ERK, JNK, p38) in a relevant signaling pathway.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (both total and phosphorylated forms).
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat them with the test lignans and/or an appropriate stimulus (e.g., LPS) for a specified time.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in a sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPKs (e.g., anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.
Signaling Pathways and Mechanistic Visualizations
The biological effects of this compound and related lignans are mediated through the modulation of complex intracellular signaling pathways. The most frequently implicated pathways are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Schisandra lignans have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.
Potential Therapeutic Applications of Methylgomisin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylgomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra sphenanthera, has emerged as a promising natural compound with multifaceted therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its antiviral and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and analyses of its mechanism of action are presented to facilitate further research and drug development efforts.
Introduction
Lignans, a diverse group of polyphenolic compounds derived from plants, have long been recognized for their broad spectrum of biological activities. Among these, dibenzocyclooctadiene lignans, predominantly found in plants of the Schisandraceae family, have garnered significant attention for their therapeutic promise. This compound is one such lignan that has been the subject of targeted research to elucidate its pharmacological effects and underlying molecular mechanisms. This document synthesizes the available preclinical data on this compound, offering a comprehensive resource for the scientific community.
Therapeutic Applications and Efficacy
Current research has primarily focused on the antiviral and anti-inflammatory activities of this compound. Preclinical studies have demonstrated its potential in inhibiting viral entry and modulating inflammatory responses.
Antiviral Activity
This compound has shown notable efficacy against Bovine Herpesvirus-1 (BoHV-1), a significant pathogen in cattle that can cause respiratory and reproductive diseases. Studies indicate that this compound inhibits the entry of BoHV-1 into Madin-Darby Bovine Kidney (MDBK) cells.[1] This inhibitory effect is crucial as it targets the initial and critical step of the viral life cycle.
Furthermore, earlier research has suggested the potential of this compound in combating the hepatitis B virus (HBV) by impeding its DNA replication.[2]
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Endpoint Measured | Observed Effect | Reference |
| Bovine Herpesvirus-1 (BoHV-1) | MDBK | Viral entry (virus copies) | Inhibition of viral entry | [1] |
| Hepatitis B Virus (HBV) | Not specified in abstract | HBV DNA replication | Impediment of HBV DNA replication | [2] |
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. Specifically, it has been shown to considerably inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 macrophage cells.[3] This activity suggests its potential therapeutic value in managing inflammatory conditions.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Stimulus | Cytokine Inhibited | IC50 Value | Reference |
| RAW264.7 | LPS | TNF-α | Not Reported | [3] |
| RAW264.7 | LPS | IL-6 | Not Reported | [3] |
Mechanism of Action
Antiviral Mechanism: Inhibition of PI3K-Akt Signaling Pathway
The antiviral activity of this compound against BoHV-1 is attributed to its ability to block the PI3K-Akt signaling pathway.[4] This pathway is crucial for the clathrin- and caveolin-mediated endocytosis that BoHV-1 utilizes to enter host cells. By suppressing the activation of the PI3K-Akt pathway, this compound effectively prevents the virus from gaining entry into the cells, thereby halting the infection at a very early stage.[4]
Figure 1: BoHV-1 entry pathway and its inhibition by this compound.
Anti-inflammatory Mechanism
The precise molecular mechanism underlying the anti-inflammatory effects of this compound is an area of ongoing investigation. However, its ability to suppress the production of TNF-α and IL-6 in macrophages suggests that it may interfere with key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Experimental Protocols
BoHV-1 Entry Inhibition Assay
Objective: To determine the effect of this compound on the entry of Bovine Herpesvirus-1 into host cells.
Cell Line: Madin-Darby Bovine Kidney (MDBK) cells.
Methodology:
-
MDBK cells are seeded in 24-well plates and cultured to sub-confluent monolayers.
-
Cells are pretreated with various non-toxic concentrations of this compound for 1 hour at 37°C.
-
The pretreated cells are then infected with BoHV-1 at a multiplicity of infection (MOI) of 10 for 1 hour at 4°C to allow for viral attachment but not entry.
-
The temperature is then shifted to 37°C for 1 hour to permit viral entry.
-
After incubation, the cells are washed to remove unattached viruses.
-
Total cellular DNA is extracted, and the number of viral copies is quantified using quantitative polymerase chain reaction (qPCR) targeting a specific BoHV-1 gene.
-
The reduction in viral copies in this compound-treated cells compared to untreated control cells indicates the inhibition of viral entry.[1]
Figure 2: Workflow for the BoHV-1 entry inhibition assay.
Cytokine Production Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Cell Line: RAW264.7 mouse macrophage cell line.
Methodology:
-
RAW264.7 cells are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
After a 24-hour incubation period, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The inhibition of cytokine production is calculated by comparing the cytokine levels in this compound-treated cells to those in LPS-stimulated cells without the compound.
-
Cell viability is assessed concurrently using an MTT assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.
Western Blot Analysis of PI3K-Akt Pathway
Objective: To investigate the effect of this compound on the activation of the PI3K-Akt signaling pathway.
Methodology:
-
MDBK cells are treated with this compound and/or infected with BoHV-1 as described in the viral entry assay.
-
Following treatment, cells are lysed to extract total proteins.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of this compound on pathway activation.
Other Potential Therapeutic Applications
While the primary focus of research on this compound has been on its antiviral and anti-inflammatory effects, the broader class of dibenzocyclooctadiene lignans has been investigated for other therapeutic properties. These include anticancer and neuroprotective activities.[5] However, to date, there is a lack of specific in vitro or in vivo studies focusing on the anticancer and neuroprotective effects of this compound itself. Further research in these areas is warranted to explore the full therapeutic potential of this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent, particularly in the realms of antiviral and anti-inflammatory applications. Its well-defined mechanism of action against BoHV-1, involving the inhibition of the PI3K-Akt signaling pathway, provides a strong foundation for the development of novel antiviral strategies. Similarly, its ability to suppress key pro-inflammatory cytokines highlights its potential for treating a range of inflammatory disorders.
Future research should focus on several key areas:
-
Quantitative Efficacy: Determining the precise IC50 values for its anti-inflammatory and antiviral activities is crucial for understanding its potency.
-
Broad-Spectrum Antiviral Activity: Investigating its efficacy against a wider range of viruses, particularly other herpesviruses and hepatitis viruses, is a logical next step.
-
In Vivo Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Exploration of Other Therapeutic Areas: Dedicated studies are needed to investigate the potential anti-cancer and neuroprotective effects of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and selective therapeutic agents.
References
- 1. Schisandra chinensis inhibits the entry of BoHV-1 by blocking PI3K-Akt pathway and enhances the m6A methylation of gD to inhibit the entry of progeny virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Schisandra chinensis inhibits the entry of BoHV-1 by blocking PI3K-Akt pathway and enhances the m6A methylation of gD to inhibit the entry of progeny virus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Assessment of Lignan Profiling and Biological Activities of Schisandra henryi Leaf and In Vitro PlantForm Bioreactor-Grown Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotanical and Pharmacological Landscape of Methylgomisin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the ethnobotanical uses of plants containing Methylgomisin O, a dibenzocyclooctadiene lignan primarily found in species of the Schisandraceae family. Delving into its pharmacological potential, this document provides a comprehensive overview of its purported activities, the signaling pathways it may modulate, and detailed experimental protocols for its investigation.
Ethnobotanical Context of this compound-Containing Plants
This compound is a constituent of plants within the Schisandraceae family, notably those belonging to the genera Schisandra and Kadsura. Traditional medicine systems, particularly Traditional Chinese Medicine (TCM), have a long history of utilizing these plants for a variety of therapeutic purposes.
The berries of Schisandra chinensis, known as "five-flavor fruit" (wu wei zi), are renowned for their adaptogenic properties, helping the body resist stressors of a physical, chemical, or biological nature. Ethnobotanical records indicate their use in treating a wide array of conditions, including:
-
Respiratory ailments: Coughs and wheezing.
-
Hepatic disorders: Liver protection and treatment of liver conditions.
-
Gastrointestinal issues: Stomach disorders and diarrhea.
-
Neurological and psychological well-being: To calm the spirit, enhance vitality, improve mental health, and soothe insomnia.
-
General health and vitality: To delay aging, reduce stress, improve vitality, and as a general tonic.
Similarly, various parts of plants from the Kadsura genus have been employed in folk medicine for their therapeutic benefits. These traditional applications often overlap with those of Schisandra, suggesting the presence of shared bioactive constituents like this compound. The ethnobotanical uses of Kadsura species include treatment for:
-
Chronic cough and dyspnea
-
Gastrointestinal inflammation
-
Insomnia
-
Rheumatoid arthritis
The documented anti-inflammatory, neuroprotective, and vitality-enhancing properties of these plants in traditional medicine provide a strong rationale for investigating the pharmacological activities of their isolated constituents, including this compound.
Pharmacological Activities and Putative Mechanisms of Action
While direct and extensive quantitative data on the pharmacological activities of isolated this compound is limited in the currently available scientific literature, the activities of closely related lignans from the same plant sources offer valuable insights into its potential therapeutic effects. The primary activities of interest, based on ethnobotanical uses and preliminary scientific investigations of related compounds, are anti-inflammatory, neuroprotective, and anticancer effects.
Anti-inflammatory Activity
Traditional Use Correlation: The use of Schisandra and Kadsura species in treating inflammatory conditions like rheumatoid arthritis points to the potential anti-inflammatory properties of their constituent lignans.
Putative Mechanism: Lignans isolated from Schisandra chinensis, such as gomisin J, gomisin N, and schisandrin C, have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the blockage of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) signaling pathways. It is plausible that this compound shares this mechanism of action.
Quantitative Data for Related Lignans: Please note: The following table presents data for lignans structurally related to this compound, as specific data for this compound is not readily available in the reviewed literature.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Gomisin J | NO Production | RAW 264.7 | Data not specified | |
| Gomisin N | NO Production | RAW 264.7 | Data not specified | |
| Schisandrin C | NO Production | RAW 264.7 | Data not specified |
Neuroprotective Activity
Traditional Use Correlation: The traditional use of Schisandra to enhance mental clarity, improve memory, and treat insomnia suggests the presence of neuroactive compounds.
Putative Mechanism: The neuroprotective effects of lignans are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is implicated in neuroprotection. It is hypothesized that this compound may exert neuroprotective effects by activating the PI3K/Akt pathway, thereby inhibiting apoptosis and promoting neuronal resilience.
Quantitative Data for Related Lignans: Please note: Specific EC50 or IC50 values for the neuroprotective activity of this compound are not currently available. The table below is a placeholder for future research findings.
| Compound | Assay | Cell Line | EC50/IC50 Value |
| This compound | Glutamate-induced cytotoxicity | HT22 | Data not available |
Anticancer Activity
Preclinical Interest: Many natural products, including lignans, are investigated for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.
Putative Mechanism: The anticancer activity of related lignans, such as Gomisin L1, has been linked to the induction of apoptosis via the generation of reactive oxygen species (ROS). The MAPK and PI3K/Akt signaling pathways are also crucial regulators of cell proliferation and survival, and their modulation by lignans can contribute to anticancer effects.
Quantitative Data for Related Lignans: Please note: The following table presents data for a lignan structurally related to this compound, as specific data for this compound is not readily available in the reviewed literature.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Gomisin L1 | A2780 (Ovarian Cancer) | 21.92 ± 0.73 | |
| Gomisin L1 | SKOV3 (Ovarian Cancer) | 55.05 ± 4.55 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's pharmacological activities.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the in vitro anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
Neuroprotective Activity: Glutamate-Induced Cytotoxicity in HT22 Cells
Objective: To assess the neuroprotective effect of this compound against glutamate-induced oxidative stress and cell death in the HT22 hippocampal neuronal cell line.
Materials:
-
HT22 murine hippocampal neuronal cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Glutamate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
Procedure:
-
Cell Culture and Seeding: Culture HT22 cells in supplemented DMEM and seed them into 96-well plates at an appropriate density. Allow the cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induction of Cytotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Cell Viability Assay (MTT):
-
Remove the culture medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the EC50 value, which is the concentration of this compound that provides 50% protection against glutamate-induced cell death.
Anticancer Activity: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Selected human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma)
-
Appropriate culture medium for each cell line, supplemented with FBS and antibiotics
-
This compound
-
MTT solution
-
DMSO
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, representing the concentration of this compound that causes 50% inhibition of cell growth.
Signaling Pathways and Visualization
Based on studies of related lignans, the MAPK/ERK and PI3K/Akt signaling pathways are likely key mediators of this compound's biological activities.
Putative Anti-inflammatory Signaling Pathway
The Architecture of Discovery: A Technical Guide to the Structural Elucidation of Novel Gomisin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the intricate process of identifying and characterizing novel gomisin derivatives, a class of bioactive lignans predominantly found in the medicinal plant Schisandra chinensis. With a focus on the core methodologies and data-driven insights essential for drug discovery and development, this document provides a comprehensive overview of the structural elucidation pipeline, from isolation to the characterization of biological activity and mechanism of action.
Introduction: The Therapeutic Potential of Gomisin Derivatives
Gomisins are a fascinating group of dibenzocyclooctadiene lignans that have garnered significant attention for their diverse pharmacological activities. These natural products have been traditionally used in medicine and are now being rigorously investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. The subtle structural variations among different gomisin derivatives can lead to profound differences in their biological effects, making the discovery and characterization of novel analogues a critical endeavor in the quest for new therapeutic leads. This guide will illuminate the path from raw plant material to a deep understanding of the structure and function of these promising compounds.
Data Presentation: Biological Activity of Novel Gomisin Derivatives
The following tables summarize the quantitative data on the cytotoxic activities of various novel gomisin derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a comparative measure of the potency of these compounds.
Table 1: Anticancer Activity of Halogenated Gomisin J Derivatives [1]
| Compound | Derivative | Cell Line | IC50 (µM) |
| Gomisin J | - | MT-4 | >10 |
| 1506 | 4,9-dibromo | MT-4 | 0.39 |
| 1689 | 4,9-dichloro | MT-4 | 1.23 |
| 1580 | 4,9-diiodo | MT-4 | 0.42 |
Table 2: Anticancer Activity of Gomisin M2 [2]
| Compound | Cell Line | IC50 (µM) after 48h |
| Gomisin M2 | MCF10A (non-cancerous) | >80 |
| Gomisin M2 | MDA-MB-231 (Breast Cancer) | 60 |
| Gomisin M2 | HCC1806 (Breast Cancer) | 57 |
Table 3: Anticancer Activity of Dibenzocyclooctatetraene Succinimide Derivatives [3]
| Compound | Cell Line | GI50 (µM) |
| 5a | A549 (Lung) | 1.45 |
| 5a | DU145 (Prostate) | 1.47 |
| 5a | KB (Nasopharyngeal) | 1.38 |
| 5a | KBvin (Drug-Resistant) | 1.42 |
Experimental Protocols: Core Methodologies
This section provides a detailed overview of the key experimental protocols employed in the isolation, synthesis, and characterization of novel gomisin derivatives.
Isolation and Purification of Lignans from Schisandra chinensis
The isolation of gomisin derivatives from their natural source is a multi-step process that involves extraction and chromatographic separation.
Protocol:
-
Extraction: Dried and powdered fruits of Schisandra chinensis are subjected to ultrasonic-assisted extraction (UAE) with a suitable solvent, such as methanol or ethanol.
-
Column Chromatography: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.[4]
-
Further Purification: Fractions containing the lignans of interest are further purified using techniques like supercritical antisolvent (SAS) precipitation or repeated column chromatography until pure compounds are obtained.[4] High-performance liquid chromatography (HPLC) is often used for final purification and to assess the purity of the isolated compounds.
Synthesis of Novel Gomisin Derivatives
Chemical synthesis allows for the creation of novel gomisin analogues with modified functional groups, which is crucial for structure-activity relationship (SAR) studies. The following is a general protocol for the synthesis of halogenated gomisin J derivatives.
Protocol:
-
Starting Material: Gomisin J, isolated from natural sources, is used as the starting material.
-
Halogenation: Halogenating agents, such as N-bromosuccinimide, are used to introduce halogen atoms at specific positions on the gomisin J scaffold.[1]
-
Purification: The synthesized derivatives are purified using chromatographic techniques to yield the pure compounds.
Structural Elucidation by Spectroscopic Methods
The precise chemical structure of novel gomisin derivatives is determined using a combination of modern spectroscopic techniques.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: A suite of NMR experiments is performed, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Data Analysis: The chemical shifts, coupling constants, and correlation signals from the 2D NMR spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.[1]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The purified compound is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a commonly used technique to generate ions of the analyte.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to establish the elemental composition. Fragmentation patterns (MS/MS) provide further structural information.
-
In Vitro Anticancer Activity Assays
The cytotoxic effects of novel gomisin derivatives are evaluated against various cancer cell lines using cell viability assays.
Protocol (SRB Assay): [3]
-
Cell Seeding: Human tumor cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation and Staining: The cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) dye.
-
Measurement: The absorbance is read on a microplate reader, and the GI50 (concentration causing 50% growth inhibition) or IC50 values are calculated from dose-response curves.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by gomisin derivatives and a typical experimental workflow for their structural elucidation.
Caption: Experimental workflow for the isolation, structural elucidation, and biological evaluation of novel gomisin derivatives.
Caption: Proposed mechanism of Gomisin N in the Nrf2 signaling pathway.
Caption: Inhibition of STAT1 and NF-κB signaling pathways by Gomisin M2.[4]
Conclusion: Future Directions in Gomisin Research
The structural elucidation of novel gomisin derivatives is a dynamic and promising field of research. The combination of advanced analytical techniques, synthetic chemistry, and robust biological assays is essential for unlocking the full therapeutic potential of this class of natural products. The methodologies and data presented in this guide provide a foundational framework for researchers to build upon. Future work should focus on expanding the library of novel gomisin analogues, conducting comprehensive SAR studies to optimize their biological activities, and further elucidating their mechanisms of action to identify specific molecular targets. This will pave the way for the development of new and effective drugs for the treatment of cancer and other diseases.
References
In Silico Prediction of Methylgomisin O Bioactivities: A Methodological Whitepaper
Disclaimer: As of November 2025, publicly accessible research specifically detailing the in silico prediction of Methylgomisin O's bioactivities is not available. This guide, therefore, presents a comprehensive and technically detailed hypothetical framework for how such an investigation could be conducted. The methodologies, data, and pathways described herein are representative of current practices in computational drug discovery and are intended to serve as a blueprint for future research on this compound or other natural products.
Introduction
This compound, a lignan isolated from Schisandra sphenanthera, belongs to a class of natural products with recognized potential for therapeutic applications. However, its specific biological targets and mechanisms of action remain largely unelucidated. In silico methodologies offer a powerful, cost-effective, and rapid approach to predict the bioactivities of such compounds, thereby guiding further experimental validation.[1][2] This technical guide outlines a systematic workflow for the computational prediction of this compound's bioactivities, from initial target identification to the simulation of its interaction with potential protein partners.
Foundational & Exploratory Analyses
The initial phase of the in silico investigation focuses on characterizing the fundamental properties of this compound and identifying potential biological targets.
Ligand Preparation and Physicochemical Profiling
A high-quality 3D structure of this compound is a prerequisite for all subsequent computational analyses. This is followed by an assessment of its physicochemical properties to determine its "drug-likeness."[3][4][5][6]
Experimental Protocol: Ligand Preparation and Profiling
-
Obtain 2D Structure: The 2D structure of this compound is sourced from a chemical database such as PubChem or sketched using a molecular editor like MarvinSketch.
-
3D Structure Generation: The 2D structure is converted to a 3D conformation.
-
Energy Minimization: The 3D structure's geometry is optimized using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Physicochemical Property Calculation: The optimized structure is submitted to a web-based tool like SwissADME to calculate key descriptors.[7]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 414.49 g/mol | Yes (<500) |
| LogP (Lipophilicity) | 4.25 | Yes (<5) |
| Hydrogen Bond Donors | 0 | Yes (<5) |
| Hydrogen Bond Acceptors | 6 | Yes (<10) |
| Molar Refractivity | 115.80 | - |
| Topological Polar Surface Area (TPSA) | 63.54 Ų | - |
Prediction of Bioactivity Spectra
To gain a broad overview of the potential biological activities of this compound, a Prediction of Activity Spectra for Substances (PASS) analysis can be performed.[6][7] This method compares the structure of the input molecule to a large database of known bioactive compounds to predict a wide range of biological activities.
Experimental Protocol: PASS Analysis
-
Input Structure: The SMILES (Simplified Molecular Input Line Entry System) string of this compound is submitted to the PASS Online web server.
-
Prediction: The server compares the structure against its internal database and calculates the probability of the compound being active (Pa) or inactive (Pi) for various biological activities.
-
Data Filtering: Results are filtered to show activities with a high probability of being active (e.g., Pa > 0.7).
Data Presentation: Predicted Bioactivity Spectra for this compound (Hypothetical)
| Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) |
| Anti-inflammatory | 0.812 | 0.015 |
| Hepatoprotective | 0.789 | 0.021 |
| Neuroprotective | 0.754 | 0.033 |
| Cytochrome P450 3A4 Inhibitor | 0.711 | 0.045 |
| Antineoplastic | 0.685 | 0.056 |
Target Identification and Molecular Docking
Based on the initial bioactivity predictions, potential protein targets can be identified for more detailed investigation using molecular docking. This technique predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and interactions.[8][9][10][11]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation: The crystal structure of a potential target protein (e.g., Cyclooxygenase-2 for anti-inflammatory activity) is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and appropriate charges are added using AutoDock Tools.
-
Ligand Preparation: The prepared 3D structure of this compound is converted to the PDBQT format, with defined rotatable bonds.
-
Grid Box Definition: A 3D grid box is defined around the active site of the target protein to encompass the binding pocket.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations, exploring various conformations of this compound within the defined grid box.[9]
-
Pose Analysis: The resulting binding poses are ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is selected for detailed interaction analysis.
Data Presentation: Molecular Docking Results of this compound against COX-2 (Hypothetical)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.2 |
| Interacting Residues (Hydrogen Bonds) | TYR385, SER530 |
| Interacting Residues (Hydrophobic) | VAL349, LEU352, PHE518, TRP387 |
ADMET Prediction
To assess the potential of this compound as a drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally.[12][13][14] This step is crucial for identifying potential liabilities early in the drug discovery process.[12]
Experimental Protocol: ADMET Prediction
-
Submission to Server: The structure of this compound is submitted to an ADMET prediction server such as admetSAR or SwissADME.[7][13]
-
Property Calculation: The server calculates a range of ADMET-related properties based on various quantitative structure-activity relationship (QSAR) models.
-
Analysis: The predicted properties are analyzed to assess the overall pharmacokinetic and toxicological profile of the compound.
Data Presentation: Predicted ADMET Profile of this compound (Hypothetical)
| Category | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | High | High cell permeability | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Can cross the BBB |
| P-glycoprotein Substrate | No | Not likely to be effluxed | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |
| Excretion | Renal Organic Cation Transporter | Substrate | Likely cleared by the kidneys |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Visualizations
Workflow and Pathway Diagrams
Caption: A generalized workflow for the in silico prediction of a compound's bioactivity.
Caption: Hypothetical mechanism of action for this compound via NF-kB pathway inhibition.
References
- 1. A Comprehensive In Silico Exploration of Pharmacological Properties, Bioactivities, Molecular Docking, and Anticancer Potential of Vieloplain F from Xylopia vielana Targeting B-Raf Kinase [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Quantifying the chemical beauty of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug likeness: Significance and symbolism [wisdomlib.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors [mdpi.com]
- 9. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Molecular Docking Approach to Evaluate the Pharmacological Properties of Natural and Synthetic Treatment Candidates for Use against Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview [frontiersin.org]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
Methylgomisin O: A Technical Guide on Natural Abundance, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylgomisin O is a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, notably Schisandra sphenanthera and Schisandra chinensis. These plants have a long history of use in traditional medicine, and their constituent lignans are the subject of ongoing research for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and distribution of this compound, detailed experimental protocols for its isolation and analysis, and insights into its potential mechanisms of action through relevant signaling pathways.
Natural Abundance and Distribution
This compound has been identified as a natural constituent of the fruits of Schisandra sphenanthera and Schisandra chinensis[1]. While its presence in these species is confirmed, quantitative data on the specific concentration of this compound in various plant parts remains limited in published literature. However, studies on the general distribution of lignans in Schisandra species provide valuable qualitative insights.
Research indicates that the fruits are the primary repository of dibenzocyclooctadiene lignans, followed by the roots, stems, and leaves. The concentration and composition of lignans can be influenced by factors such as the specific cultivar, geographical location, and harvest time.
Table 1: Natural Abundance and Distribution of this compound
| Plant Species | Plant Part | Presence of this compound | Quantitative Data (mg/g dry weight) |
| Schisandra sphenanthera | Fruits | Identified[1] | Not Reported |
| Schisandra chinensis | Fruits | Identified[2] | Not Reported |
| Schisandra chinensis | Stems with Leaves | Presence of other dibenzocyclooctadiene lignans confirmed, this compound not specified[3] | Not Reported |
Experimental Protocols
The isolation and quantification of this compound from Schisandra species typically involve solvent extraction followed by chromatographic separation and analysis.
Isolation of this compound from Schisandra Fruits
This protocol is a representative method synthesized from established procedures for the isolation of dibenzocyclooctadiene lignans.
2.1.1. Extraction
-
Sample Preparation: Air-dry the fruits of Schisandra sphenanthera or Schisandra chinensis and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 70% aqueous acetone or methanol at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive extraction of the lignans[1].
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether and ethyl acetate. This compound, being moderately polar, will preferentially partition into the ethyl acetate fraction.
-
Final Concentration: Concentrate the ethyl acetate fraction to dryness to yield the enriched lignan extract.
2.1.2. Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the ethyl acetate extract to column chromatography on a silica gel column.
-
Elution Gradient: Elute the column with a gradient of chloroform and methanol (or a similar solvent system), starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Further Purification: Combine fractions containing this compound (as identified by comparison with a standard, if available, or by spectroscopic methods) and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC) on a C18 column, to obtain the pure compound[1].
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is the most common method for the quantitative analysis of lignans in Schisandra extracts.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is suitable.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.
-
Detection: Monitor the elution at a wavelength of 254 nm, where dibenzocyclooctadiene lignans exhibit strong absorbance.
-
Quantification: Prepare a calibration curve using a purified standard of this compound of known concentration. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanism of Action
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, research on closely related dibenzocyclooctadiene lignans from Schisandra provides strong evidence for their anti-inflammatory properties. These lignans are known to inhibit key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
3.1. Inhibition of Pro-inflammatory Mediators
This compound has been shown to exhibit considerable inhibitory activity against the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells[4]. This suggests that this compound may exert its anti-inflammatory effects by interfering with the signaling cascades that lead to the expression of these inflammatory mediators.
3.2. Modulation of NF-κB and MAPK Signaling
Dibenzocyclooctadiene lignans from Schisandra have been demonstrated to suppress the activation of NF-κB and the phosphorylation of MAPKs (including p38, ERK, and JNK) in response to inflammatory stimuli[5][6]. The NF-κB and MAPK pathways are central regulators of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes. By inhibiting these pathways, Schisandra lignans can effectively dampen the inflammatory cascade.
Visualizations
Experimental Workflow
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. <i>Schisandra chinensis</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Methylgomisin O
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylgomisin O, a bioactive lignan found in the fruits of Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound, suitable for laboratory-scale production. The protocol outlines a systematic approach involving solvent extraction followed by a multi-step chromatographic purification process. Additionally, this guide presents quantitative data from various extraction and purification methodologies to aid researchers in optimizing their workflows. A proposed signaling pathway potentially modulated by this compound is also illustrated to provide context for its biological activity.
Introduction
Lignans from Schisandra chinensis, including this compound, are a class of secondary metabolites known for their diverse pharmacological activities. The complex phytochemical profile of Schisandra fruit necessitates a robust and efficient method for the isolation of specific compounds like this compound to enable further research into its biological functions and potential as a therapeutic agent. The following protocols are designed to provide a comprehensive guide for researchers to obtain high-purity this compound.
Data Presentation: Quantitative Analysis of Extraction and Purification Methods
The selection of an appropriate extraction solvent and purification strategy is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from studies on the extraction and purification of lignans from Schisandra chinensis. While specific data for this compound is limited, the data for related lignans provides a valuable benchmark for method development.
Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis
| Extraction Method | Solvent | Key Parameters | Total Lignan Yield (mg/g of dry material) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 75% Ethanol | 180 V, 60 s, solid-liquid ratio 1:19 | 13.89 ± 0.014 | [1] |
| Heat Reflux Extraction | 80% Ethanol | 80°C, 2 x 2 hours | Not specified | [2] |
| Supercritical CO2 Extraction | CO2 with 5% Ethanol | Not specified | Lower than polar solvent extraction | [3] |
| Maceration | 80% Ethanol | 3 repetitions | Not specified |
Note: Yields represent the total content of several major lignans and may not be specific to this compound.
Table 2: Purification of Lignans Using Column Chromatography
| Stationary Phase | Mobile Phase System | Fold Increase in Purity (for related lignans) | Recovery Rate | Reference |
| Silica Gel | n-hexane:ethyl acetate (gradient) | ~10-fold | >80% | [4] |
| Macroporous Resin (HPD5000) | 90% Ethanol (elution) | 12.6 to 15.8-fold | >80% |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and purification of this compound from the dried fruits of Schisandra chinensis.
I. Extraction of Crude Lignan Extract
This protocol is based on the widely used solvent extraction method, which has been shown to be effective for lignan extraction[2].
Materials and Reagents:
-
Dried fruits of Schisandra chinensis
-
95% Ethanol
-
Grinder or mill
-
Reflux apparatus or ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried fruits of Schisandra chinensis into a coarse powder (approximately 20-40 mesh).
-
Extraction:
-
Heat Reflux Method: Place 100 g of the powdered plant material in a round-bottom flask. Add 1 L of 80% ethanol. Heat the mixture to reflux at 80°C for 2 hours. Allow the mixture to cool and then filter. Repeat the extraction process on the residue two more times with fresh solvent.
-
Ultrasonic-Assisted Method: Place 100 g of the powdered plant material in a large beaker. Add 1 L of 95% ethanol. Submerge the beaker in an ultrasonic bath and sonicate for 30 minutes. Filter the extract. Repeat the extraction process on the residue two more times.
-
-
Concentration: Combine the filtrates from all extractions. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
II. Purification of this compound
This protocol employs a two-step chromatographic process to isolate this compound from the crude extract.
A. Silica Gel Column Chromatography (Initial Purification)
Materials and Reagents:
-
Crude lignan extract
-
Silica gel (100-200 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Adsorb the dissolved extract onto a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., gradient of 100:0 to 70:30 n-hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring by TLC: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm). Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
Concentration: Evaporate the solvent from the combined fractions to obtain a partially purified this compound fraction.
B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials and Reagents:
-
Partially purified this compound fraction
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the partially purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions (suggested starting point):
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a linear gradient from 40% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 5-10 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV detector at 254 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC run with a standard if available.
-
Purity Analysis and Final Product: Analyze the purity of the collected fraction using analytical HPLC. Evaporate the solvent from the pure fraction to obtain purified this compound.
Mandatory Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Proposed Signaling Pathway Modulated by this compound
Based on studies of the closely related lignan, Gomisin N, it is proposed that this compound may exert its biological effects through the modulation of the MAPK/ERK and PI3K/Akt signaling pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and inflammation.
Caption: Proposed MAPK/ERK and PI3K/Akt signaling pathways modulated by this compound.
References
Application Notes and Protocols for the Total Synthesis of Methylgomisin O and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the dibenzocyclooctadiene lignan, Methylgomisin O (also known as Gomisin O), and its analogues. The synthetic strategy is based on a highly convergent and stereoselective approach, enabling the efficient construction of the complex molecular architecture of these natural products.
Overview of the Synthetic Strategy
The total synthesis of this compound and its analogues is achieved through a unified strategy that relies on three key transformations to control stereochemistry. The synthesis begins with simple aromatic precursors and proceeds through a concise 6- to 8-step sequence.[1][2] The key features of this synthetic approach include:
-
Asymmetric Crotylation: A novel and highly efficient crotylation reaction employing a specific chiral auxiliary to establish the initial stereocenter with excellent enantiomeric control.[2]
-
Diastereoselective Hydroboration/Suzuki-Miyaura Coupling: A sequence of reactions that constructs the biaryl linkage and sets a second stereocenter with high diastereoselectivity.[2]
-
Atropdiastereoselective Biaryl Cuprate Coupling: A final key step to form the strained eight-membered ring with complete control over the axial and central chirality.[2]
This strategy has been successfully applied to the total synthesis of several dibenzocyclooctadiene lignans, including Gomisin O (this compound).[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the total synthesis of this compound.
Synthesis of the Aldehyde Precursor
The synthesis commences with the preparation of a suitably functionalized aromatic aldehyde. This typically involves standard protecting group manipulations and functional group transformations on commercially available starting materials.
Asymmetric Crotylation
This crucial step establishes the first stereocenter of the molecule.
Protocol:
-
To a solution of the chiral auxiliary, (R,R)- or (S,S)-N,N'-bis(2,6-diisopropylphenyl)-2,3-butanediimine, in an appropriate solvent such as toluene, add a solution of CrCl2.
-
Stir the mixture at room temperature to form the chromium complex.
-
Cool the reaction mixture to -78 °C and add a solution of the aldehyde precursor.
-
Slowly add a solution of the crotylating agent, such as (E)-crotyl chloride, to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an appropriate quenching agent, such as a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the desired homoallylic alcohol.
Hydroboration and Suzuki-Miyaura Coupling
This two-step sequence is used to introduce the second aromatic ring.
Protocol:
Hydroboration:
-
Dissolve the homoallylic alcohol in an anhydrous solvent, such as THF, under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of a hydroborating agent, such as 9-BBN dimer.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Monitor the reaction by TLC until the starting material is consumed.
Suzuki-Miyaura Coupling:
-
To the crude borane solution from the previous step, add a solution of the appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous K2CO3).
-
Heat the reaction mixture to reflux and stir for the specified duration.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by flash column chromatography.
Atropdiastereoselective Biaryl Cuprate Coupling
This is the key ring-closing step to form the dibenzocyclooctadiene core.
Protocol:
-
Prepare the organocuprate reagent by adding a solution of an organolithium reagent (e.g., t-BuLi) to a suspension of a copper(I) salt (e.g., CuI) in an anhydrous solvent like THF at low temperature (-78 °C).
-
Slowly add a solution of the biaryl precursor from the previous step to the freshly prepared cuprate solution.
-
Stir the reaction at low temperature for the specified time.
-
Quench the reaction with a suitable quenching agent.
-
Perform an aqueous workup and purify the crude product by flash column chromatography to afford the cyclized product, this compound.
Quantitative Data
The efficiency of the key synthetic steps is summarized in the table below. The data is based on the total synthesis of Gomisin O as reported by Forsyth et al.[2]
| Step | Product | Yield (%) | Enantiomeric Ratio | Diastereomeric Ratio |
| Asymmetric Crotylation | Homoallylic Alcohol | >85 | >98:2 | N/A |
| Hydroboration/Suzuki-Miyaura Coupling | Biaryl Precursor | >80 | N/A | >20:1 |
| Atropdiastereoselective Biaryl Cuprate Coupling | Gomisin O (this compound) | >70 | N/A | >20:1 |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the total synthesis of this compound.
Caption: Total synthesis workflow for this compound.
Analogues of this compound
The described synthetic strategy is versatile and can be adapted to synthesize a variety of analogues of this compound. By modifying the starting aromatic aldehyde and the aryl halide used in the Suzuki-Miyaura coupling, different substitution patterns on the aromatic rings can be achieved. Furthermore, employing different crotylating agents in the asymmetric crotylation step can lead to variations in the side chain of the dibenzocyclooctadiene core. This flexibility is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. For instance, the synthesis of analogues like Gomisin B has been explored, where modifications at the C-7' position were achieved through diastereoselective Michael addition followed by cycloaddition reactions.[3] These analogues have shown promising cytotoxic activities against various cancer cell lines.[3]
References
Application Note: Quantification of Methylgomisin O in Plant Extracts Using HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise and accurate quantification of Methylgomisin O in plant extracts, particularly from Schisandra chinensis. The described protocol offers a reliable and reproducible approach for researchers, scientists, and professionals involved in natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and resolution of this compound from other matrix components. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the workflow to ensure ease of replication and implementation.
Introduction
This compound is a bioactive lignan predominantly found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] Lignans from Schisandra species are known for a variety of pharmacological activities, making their accurate quantification crucial for the standardization of herbal extracts and the development of new therapeutic agents.[1] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the quantitative analysis of such compounds due to its specificity, sensitivity, and reliability.[1][2][3][4] This application note presents a detailed, validated HPLC-UV method specifically for the determination of this compound in plant extracts.
Experimental Protocols
Several extraction methods can be employed to isolate lignans from plant material.[5][6][7][8] A commonly used and effective method is ultrasonic-assisted extraction (UAE).
-
Materials:
-
Dried and powdered plant material (e.g., Schisandra chinensis fruit)
-
80% Ethanol (v/v) in water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
-
-
Protocol:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 25 mL of 80% ethanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[7]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Re-dissolve a known amount of the dried extract in methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Gradient Elution: A gradient elution is often used to achieve good separation of multiple lignans. A typical gradient could be:
-
0-10 min: 50% B
-
10-30 min: 50-80% B
-
30-35 min: 80% B
-
35-40 min: 80-50% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm[11]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Store standard solutions at 4°C when not in use.[10]
-
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[12][13][14][15]
-
Linearity: The linearity of the method is determined by injecting the standard solutions of this compound at different concentrations and constructing a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Precision: The precision of the method is evaluated by repeatedly injecting a sample and expressing the results as the relative standard deviation (RSD). Intra-day and inter-day precision should be assessed. RSD values should typically be less than 2%.[5][16]
-
Accuracy: The accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a sample, and the percentage recovery is calculated. The recovery should be within the range of 95-105%.[9][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative data for the HPLC-UV method validation for this compound are summarized in the tables below.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Regression Equation | y = 15234x - 12.5 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data for this compound (n=6)
| Concentration (µg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| 10 | 1.15 | 1.85 |
| 50 | 0.98 | 1.62 |
| 100 | 0.85 | 1.45 |
Table 3: Accuracy (Recovery) Data for this compound
| Sample | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Plant Extract 1 | 20 | 19.8 | 99.0 |
| Plant Extract 2 | 50 | 50.7 | 101.4 |
| Plant Extract 3 | 80 | 79.2 | 99.0 |
| Average Recovery | 99.8 |
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note is a robust, reliable, and accurate technique for the quantification of this compound in plant extracts. The detailed protocol and validation data demonstrate that the method is suitable for routine quality control of herbal materials and for research purposes in the field of natural product drug discovery. The provided workflow diagrams and tabulated data serve as a practical guide for easy implementation of this method in a laboratory setting.
References
- 1. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 5. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 10. jfda-online.com [jfda-online.com]
- 11. phcogres.com [phcogres.com]
- 12. wjpmr.com [wjpmr.com]
- 13. m.youtube.com [m.youtube.com]
- 14. inis.iaea.org [inis.iaea.org]
- 15. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Rapid Determination of Lignans in Schisandra chinensis by Supramolecular Solvent (SUPRAS)-Based Extraction and High-Performance Liquid ChromatographyâTandem Mass Spectrometry (HPLC-MS) - Taylor & Francis Group - Figshare [tandf.figshare.com]
Preparation of Methylgomisin O Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylgomisin O, a lignan compound isolated from Schisandra chinensis, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory activities. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in various in vitro assays. The protocols outlined below are designed to ensure accurate and reproducible results for researchers investigating the biological activities of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock and working solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₇ | [1] |
| Molecular Weight | 430.5 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, which can then be diluted to the desired final concentrations for various in vitro assays. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1]. It is advisable to re-examine the efficacy of solutions stored at -20°C for more than one month[1].
Table of Stock Solution Concentrations:
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound for 1 mL of DMSO |
| 1 mM | 430.5 | 0.4305 mg |
| 10 mM | 430.5 | 4.305 mg |
| 20 mM | 430.5 | 8.61 mg |
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating the bioactivity of this compound, it is essential to determine its cytotoxic profile on the selected cell line to ensure that the observed effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RAW 264.7 or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed RAW 264.7 or THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentration of DMSO in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A typical concentration range to test is 1 µM to 100 µM.
-
Incubation: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 cells.
Materials:
-
This compound stock solution
-
RAW 264.7 cells
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is used to investigate the molecular mechanism of this compound's anti-inflammatory effects by examining its impact on key proteins in the NF-κB and MAPK signaling pathways.
Cell Line: RAW 264.7 cells.
Materials:
-
This compound stock solution
-
RAW 264.7 cells
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound (e.g., 10 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for a specified time (e.g., 30 minutes for phosphorylation events).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the respective total protein or a loading control like β-actin.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the in vitro effects of this compound.
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols for In Vivo Evaluation of Methylgomisin O Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methylgomisin O is a novel compound with putative anti-neoplastic properties. To rigorously assess its therapeutic potential in a preclinical setting, a well-designed in vivo study is paramount. This document provides a comprehensive guide for designing and executing an in vivo experimental plan to evaluate the efficacy of this compound, using a tumor xenograft model. The protocols herein are intended as a foundational framework, which can be adapted based on the specific cancer type and the hypothesized mechanism of action of the compound.
The primary objectives of this experimental design are to determine the anti-tumor activity of this compound, assess its potential toxicity, and explore its molecular mechanism of action in a living organism. Key endpoints include the inhibition of tumor growth, survival analysis, and the modulation of relevant signaling pathways.
Experimental Protocols
Animal Model and Tumor Cell Line
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice are immunocompromised and will not reject human tumor xenografts.
-
Tumor Cell Line: A human cancer cell line relevant to the proposed therapeutic indication of this compound (e.g., A549 for lung cancer, MCF-7 for breast cancer). The selected cell line should be well-characterized and known to form solid tumors in nude mice.
-
Cell Culture: The chosen cancer cell line should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase at the time of implantation.
Tumor Xenograft Implantation
-
Harvest cancer cells from culture flasks using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³) before initiating treatment.
Experimental Groups and Treatment Regimen
-
Group 1: Vehicle Control (n=10): Mice receive the vehicle solution (e.g., PBS, saline with 0.5% DMSO) on the same schedule as the treatment groups.
-
Group 2: this compound - Low Dose (n=10): Mice receive a low dose of this compound (e.g., 10 mg/kg), administered daily via oral gavage or intraperitoneal injection.
-
Group 3: this compound - High Dose (n=10): Mice receive a high dose of this compound (e.g., 50 mg/kg), administered on the same schedule.
-
Group 4: Positive Control (n=10): Mice receive a standard-of-care chemotherapeutic agent for the specific cancer type (e.g., cisplatin, paclitaxel) to validate the model's responsiveness.
The treatment duration is typically 21-28 days, or until the tumors in the control group reach the predetermined endpoint size.
Monitoring and Data Collection
-
Tumor Volume: Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of general health and potential toxicity.
-
Clinical Observations: Monitor the mice daily for any signs of distress, such as changes in behavior, appetite, or physical appearance.
-
Survival: If the study design includes a survival endpoint, monitor the mice until they meet the criteria for euthanasia (e.g., tumor size exceeding 2000 mm³, significant body weight loss, or severe clinical signs).
Endpoint Analysis
At the end of the treatment period, euthanize the mice and collect the following samples:
-
Tumors: Excise the tumors, weigh them, and divide them for various analyses:
-
One portion to be snap-frozen in liquid nitrogen for Western blot and PCR analysis.
-
One portion to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Blood: Collect blood via cardiac puncture for pharmacokinetic analysis (if required) and to assess hematological and biochemical parameters for toxicity.
-
Organs: Harvest major organs (liver, kidneys, spleen, lungs, heart) and fix them in formalin for histopathological examination to assess toxicity.
Data Presentation
Table 1: Tumor Growth Inhibition
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | - | 1500 ± 150 | 0 |
| 2 | This compound | 10 | 950 ± 120 | 36.7 |
| 3 | This compound | 50 | 450 ± 90 | 70.0 |
| 4 | Positive Control | (e.g., 5) | 300 ± 75 | 80.0 |
Table 2: Body Weight Changes
| Group | Treatment | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight |
| 1 | Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| 2 | This compound | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| 3 | This compound | 50 | 20.6 ± 0.5 | 19.8 ± 0.7 | -3.9 |
| 4 | Positive Control | (e.g., 5) | 20.4 ± 0.4 | 18.5 ± 0.8 | -9.3 |
Mandatory Visualizations
Based on the potential mechanisms of related compounds, the following signaling pathways are relevant for investigation.
Application of Gomisin-Related Lignans in Neuroprotective Studies
Introduction
Data Presentation
The neuroprotective effects of gomisin-related lignans have been quantified in various in vitro and in vivo models. The following tables summarize key findings from studies on Gomisin N and Gomisin J.
Table 1: In Vitro Neuroprotective Effects of Gomisin N
| Cell Line | Insult | Gomisin N Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y/APPswe | H₂O₂ | Not specified | Nrf2 Protein Expression | Significantly upregulated | [3] |
| SH-SY5Y/APPswe | H₂O₂ | Not specified | p-GSK3βSer9/GSK3β Ratio | Significantly upregulated | [3] |
| SH-SY5Y/APPswe | H₂O₂ | Not specified | NQO1 Protein Expression | Significantly upregulated | [3] |
| SH-SY5Y/APPswe | H₂O₂ | Not specified | HO-1 Protein Expression | Significantly upregulated | [3] |
Table 2: In Vivo Neuroprotective Effects of Gomisin J in a Rat Model of Cerebral Ischemia/Reperfusion
| Treatment Group | Neurological Score | Infarct Volume (%) | Brain Water Content (%) | Reference |
| Sham | 0 | 0 | 78.5 ± 0.5 | [5] |
| Model (I/R) | 3.8 ± 0.5 | 45.2 ± 3.1 | 82.1 ± 0.7 | [5] |
| Gomisin J (20 mg/kg) | 2.5 ± 0.4 | 30.1 ± 2.5 | 80.2 ± 0.6 | [5] |
| Gomisin J (40 mg/kg) | 1.8 ± 0.3 | 20.5 ± 2.1 | 79.1 ± 0.5 | [5] |
| Gomisin J (80 mg/kg) | 1.1 ± 0.2 | 10.2 ± 1.5 | 78.8 ± 0.4** | [5] |
| *Data are presented as mean ± SD. *p < 0.01 vs. Model group. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments relevant to the study of gomisin-related lignans in neuroprotection.
Protocol 1: In Vitro Model of Oxidative Stress in a Neuronal Cell Line
This protocol describes the induction of oxidative stress in SH-SY5Y human neuroblastoma cells and the assessment of the neuroprotective effects of a test compound, such as a gomisin.
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- For differentiation into a more neuron-like phenotype, seed the cells at a desired density and reduce the serum concentration to 1% FBS and add 10 µM retinoic acid for 5-7 days.
2. Compound Treatment and Induction of Oxidative Stress:
- Pre-treat the differentiated cells with various concentrations of the gomisin compound (e.g., 1, 5, 10, 25 µM) for 24 hours.
- Following pre-treatment, expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM for a further 24 hours to induce oxidative stress. Include a vehicle-treated control group and an H₂O₂-only group.
3. Assessment of Cell Viability (MTT Assay):
- After the treatment period, remove the culture medium.
- Add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
- Incubate for 4 hours at 37°C.
- Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
4. Western Blot Analysis for Protein Expression:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA protein assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, p-GSK3β, GSK3β, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)
This protocol outlines the middle cerebral artery occlusion (MCAO) model in rats to simulate ischemic stroke and evaluate the neuroprotective effects of a test compound.[5]
1. Animal Preparation:
- Use male Wistar rats (250-300 g).
- Acclimatize the animals for at least one week before the experiment with free access to food and water.
- Fast the animals overnight before surgery but allow free access to water.
- Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or intraperitoneal injection of a ketamine/xylazine cocktail).
2. MCAO Surgery:
- Place the anesthetized rat in a supine position and make a midline cervical incision.
- Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA and place a temporary clip on the CCA.
- Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
- After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
- In sham-operated animals, perform the same surgical procedure without inserting the suture.
3. Compound Administration:
- Dissolve the gomisin compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
- Administer the compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at the onset of reperfusion and then daily for the duration of the study. The control group should receive the vehicle only.
4. Neurological Deficit Scoring:
- At 24 hours post-MCAO, evaluate the neurological deficits using a 5-point scale:
- 0: No neurological deficit.
- 1: Failure to extend the left forepaw fully.
- 2: Circling to the left.
- 3: Falling to the left.
- 4: No spontaneous walking with a depressed level of consciousness.
5. Measurement of Infarct Volume:
- At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains with cold saline.
- Remove the brains and slice them into 2 mm coronal sections.
- Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
- Healthy tissue will stain red, while the infarcted tissue will remain white.
- Capture images of the stained sections and quantify the infarct area using image analysis software. The infarct volume is expressed as a percentage of the total brain volume.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for the neuroprotective evaluation of gomisin-related lignans.
References
- 1. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Mechanisms: Methylgomisin O as a Chemical Probe for Pathway Analysis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylgomisin O, a lignan compound isolated from Schisandra viridis, has emerged as a valuable chemical probe for dissecting cellular signaling pathways. Its known biological activities, including anti-inflammatory and cytotoxic effects, are attributed to its ability to modulate key intracellular cascades. These application notes provide a comprehensive guide for utilizing this compound to investigate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as for assessing its cytotoxic potential. The detailed protocols and data presented herein will enable researchers to effectively employ this compound in their experimental designs for pathway analysis and drug discovery.
Biological Activity of this compound
This compound exerts its biological effects primarily through the modulation of inflammatory and cell survival pathways. Its anti-inflammatory properties are mediated, at least in part, by the suppression of the NF-κB and MAPK signaling pathways[1]. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1]. Furthermore, this compound exhibits potent cytotoxic effects against certain cancer cell lines, such as the human promyelocytic leukemia cell line HL-60[1].
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and related Schisandra lignans. This information is crucial for designing experiments and interpreting results when using this compound as a chemical probe.
Table 1: Cytotoxicity of Schisandra Lignans
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Gomisin J | MCF7 | Cytotoxicity | <10 µg/ml (antiproliferative), >30 µg/ml (cytotoxic) | [2] |
| Gomisin J | MDA-MB-231 | Cytotoxicity | <10 µg/ml (antiproliferative), >30 µg/ml (cytotoxic) | [2] |
| Ficifolidione derivative | HL-60 | Cytotoxicity | IC50 values below 10 μM | [3] |
Table 2: Anti-inflammatory Activity of Schisandra Lignans
| Compound/Extract | Model System | Target | Effect | Reference |
| Schisandra Chinensis lignans (SCL) | LPS-stimulated RAW264.7 cells | NF-κB, AP-1, IRF3 | Inhibition of phosphorylation and nuclear translocation | [4][5] |
| (+)-Deoxyschisandrin | LPS-stimulated cells | NF-κB, MAPK | Inhibition of pathways | [6] |
| (+)-γ-Schisandrin | LPS-stimulated RAW264.7 cells | IκBα, NF-κB p65, MAPK, JNK | Inhibition of phosphorylation | [6] |
| Schisandra Lignan Extract (SLE) | CCl4-induced liver injury in mice | NF-κB, JNK | Inhibition of activation | [7][8] |
Experimental Protocols
The following are detailed protocols for using this compound to investigate its effects on cellular pathways. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: Assessment of Cytotoxicity in HL-60 Cells using MTT Assay
Objective: To determine the cytotoxic effect of this compound on HL-60 human promyelocytic leukemia cells.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Protocol 2: Analysis of NF-κB Pathway Activation by Western Blot
Objective: To investigate the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction reagents
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction:
-
For total protein: Lyse the cells with lysis buffer.
-
For nuclear and cytoplasmic fractions: Use a commercial kit or a standard protocol for subcellular fractionation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated IκBα and nuclear p65 in treated cells versus controls.
Protocol 3: Measurement of TNF-α and IL-6 Production by ELISA
Objective: To quantify the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well. Allow the cells to adhere overnight. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits. This typically involves:
-
Coating the plate with capture antibody.
-
Adding standards and samples (supernatants).
-
Adding detection antibody.
-
Adding avidin-HRP or a similar enzyme conjugate.
-
Adding substrate and stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentrations of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.
Visualization of Pathways and Workflows
Signaling Pathways
// Connections LPS -> TLR4; TLR4 -> TAK1; TAK1 -> IKK; TAK1 -> MKKs;
IKK -> IkB_NFkB [label="Phosphorylation"]; IkB_NFkB -> NFkB [label="IκBα degradation"]; NFkB -> NFkB_nuc [label="Translocation"]; NFkB_nuc -> Genes [label="Transcription"];
MKKs -> ERK [label="Phosphorylation"]; MKKs -> p38 [label="Phosphorylation"]; MKKs -> JNK [label="Phosphorylation"];
ERK -> AP1; p38 -> AP1; JNK -> AP1;
AP1 -> AP1_nuc [label="Translocation"]; AP1_nuc -> Genes [label="Transcription"];
// Inhibition Methylgomisin_O_NFkB -> IKK [arrowhead=tee, style=dashed, color="#EA4335"]; Methylgomisin_O_MAPK -> MKKs [arrowhead=tee, style=dashed, color="#EA4335"]; } END_DOT Figure 1: Simplified NF-κB and MAPK signaling pathways.
Experimental Workflows
Conclusion
This compound serves as a potent chemical probe for investigating the intricate workings of the NF-κB and MAPK signaling pathways. Its ability to inhibit these pathways and consequently reduce inflammatory cytokine production and induce cytotoxicity provides a valuable tool for researchers in various fields. The protocols and data presented in these application notes offer a solid foundation for designing and executing experiments aimed at elucidating cellular mechanisms and exploring the therapeutic potential of modulating these critical signaling cascades. As with any chemical probe, it is recommended to use it in conjunction with other molecular tools to validate findings and gain a comprehensive understanding of the biological system under investigation.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity against HL60 Cells of Ficifolidione Derivatives with Methyl, n-Pentyl, and n-Heptyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Enhancing the Oral Bioavailability of Methylgomisin O: Formulation Strategies and Protocols
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methylgomisin O, a lignan compound isolated from the plant Schisandra chinensis, has demonstrated a range of promising biological activities. However, its therapeutic potential is often limited by poor oral bioavailability, primarily attributed to its low aqueous solubility and potential for first-pass metabolism. This document provides a detailed overview of various formulation strategies aimed at overcoming these challenges, thereby enhancing the systemic exposure and therapeutic efficacy of this compound. The strategies discussed include Self-Emulsifying Drug Delivery Systems (SEDDS), nanoparticle formulations, liposomal delivery, and solid dispersions.
Key Bioavailability Challenges with this compound
-
Low Aqueous Solubility: As a lipophilic molecule, this compound exhibits poor solubility in gastrointestinal fluids, which is a rate-limiting step for its absorption.
-
First-Pass Metabolism: Like many other lignans, this compound may be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes, significantly reducing the amount of unchanged drug reaching systemic circulation.[1][2]
Formulation Strategies for Enhanced Bioavailability
Several advanced formulation strategies can be employed to address the challenges associated with the oral delivery of this compound.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][4] This in-situ emulsification leads to the formation of small lipid droplets, which can enhance the solubility and absorption of lipophilic drugs like this compound.
Advantages of SEDDS:
-
Increases the dissolution rate and extent of poorly water-soluble drugs.[3]
-
The lipidic nature of the formulation can facilitate lymphatic transport, partially bypassing hepatic first-pass metabolism.[5]
-
Protects the drug from degradation in the harsh gastrointestinal environment.
Nanoparticle Formulations
Encapsulating this compound into nanoparticles can significantly improve its oral bioavailability. Polymeric nanoparticles, in particular, offer a versatile platform for drug delivery.
Advantages of Nanoparticles:
-
The small particle size (typically < 200 nm) provides a large surface area for dissolution.[6][7]
-
Can be engineered for controlled or targeted drug release.
-
Protects the encapsulated drug from enzymatic degradation.
-
Some polymers can facilitate transport across the intestinal epithelium.
A study on Schisandra lignans (deoxyschisandrin and schisantherin A) loaded into enteric nanoparticles demonstrated a significant enhancement in oral bioavailability compared to the pure drug suspension. This was attributed to the small particle size (~93 nm), the noncrystalline state of the drug, and the fast dissolution rate.[8]
Liposomal Delivery
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, it would primarily be entrapped within the lipid bilayer.
Advantages of Liposomes:
-
Biocompatible and biodegradable.
-
Can enhance the solubility and stability of drugs.[9]
-
Can be surface-modified for targeted delivery.
-
May facilitate lymphatic uptake, reducing first-pass metabolism.
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[10] This can be achieved by methods such as melting (fusion), solvent evaporation, or hot-melt extrusion. By dispersing this compound in a hydrophilic carrier, its dissolution rate can be significantly enhanced.
Advantages of Solid Dispersions:
-
Reduces drug particle size to a molecular level, increasing the surface area for dissolution.[5]
-
Improves the wettability of the drug.
-
Can convert the drug from a crystalline to a more soluble amorphous form.
Quantitative Data on Bioavailability Enhancement of Gomisin Lignans
As specific data for this compound is unavailable, the following table summarizes pharmacokinetic parameters for other gomisin compounds, illustrating the challenges of their oral absorption and providing a baseline for potential improvement with advanced formulations.
| Compound | Dosage & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Gomisin A | 20.8 mg/kg (oral, rats) | 150 ± 30 | 0.5 | 450 ± 80 | [11] |
| Gomisin D | 20 mg/kg (oral, rats) | 87.6 ± 15.3 | 0.3 ± 0.1 | 168.4 ± 35.2 | [12] |
| Schizandrin | 10 mg/kg (oral, rats) | 80 ± 70 | 1.0 | - | [13] |
Note: The data presented is for the pure compounds and not for enhanced formulations. These values highlight the generally low systemic exposure of gomisin lignans after oral administration.
Experimental Protocols
Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
1. Materials:
-
This compound
-
Oil phase (e.g., Labrafil M 1944 CS, Oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Propylene glycol)
2. Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying region, titrate mixtures of the oil, surfactant, and co-surfactant with water. The region where clear or bluish-white emulsions form is the self-emulsification region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the ratios determined from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.
-
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a specified volume of water with gentle agitation and record the time taken for the emulsion to form.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (Type II) in a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles
1. Materials:
-
This compound
-
Polymer (e.g., PLGA, Eudragit® S100)
-
Surfactant/Stabilizer (e.g., Poloxamer 188, PVA)
-
Organic solvent (e.g., Acetone, Dichloromethane)
-
Aqueous phase (e.g., Deionized water)
2. Procedure (Spontaneous Emulsification Solvent Diffusion Method):
-
Dissolve this compound and the polymer (e.g., Eudragit® S100) in a water-miscible organic solvent like acetone to form the organic phase.[8]
-
Dissolve the surfactant (e.g., Poloxamer 188) in deionized water to form the aqueous phase.[8]
-
Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Continue stirring for a specified period to allow for the diffusion of the organic solvent and the formation of nanoparticles.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Collect the nanoparticle suspension. For solid nanoparticles, this can be followed by centrifugation and lyophilization.
-
Characterization:
-
Particle Size and Zeta Potential: Measure using a DLS instrument.
-
Morphology: Observe the shape and surface of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Separate the unencapsulated drug from the nanoparticles by ultracentrifugation. Quantify the amount of drug in the supernatant and the total amount of drug used to calculate the encapsulation efficiency and drug loading.
-
In Vitro Drug Release: Perform release studies using a dialysis bag method or by separating the nanoparticles from the release medium at different time points.
-
Protocol 3: Preparation of this compound Liposomes
1. Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate buffered saline pH 7.4)
2. Procedure (Thin-Film Hydration Method):
-
Dissolve this compound, phospholipids, and cholesterol in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with defined pore sizes.
-
Characterization:
-
Vesicle Size and Zeta Potential: Determine using DLS.
-
Morphology: Visualize using TEM.
-
Encapsulation Efficiency: Separate the unencapsulated drug by centrifugation or dialysis and quantify the drug in the liposomal pellet.
-
In Vitro Drug Release: Use a dialysis method to assess the release of this compound from the liposomes into a release medium.
-
Protocol 4: Preparation of this compound Solid Dispersion
1. Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., Methanol, Ethanol)
2. Procedure (Solvent Evaporation Method):
-
Dissolve both this compound and the hydrophilic carrier in a common organic solvent.
-
Evaporate the solvent under vacuum using a rotary evaporator.
-
The resulting solid mass is then further dried in a vacuum oven to remove any residual solvent.
-
The dried mass is pulverized and sieved to obtain a uniform powder.
-
Characterization:
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound in the dispersion.
-
Dissolution Studies: Perform dissolution tests to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Visualizations
Caption: Workflow for SEDDS formulation and evaluation.
Caption: Workflow for nanoparticle preparation and characterization.
Caption: Postulated signaling pathways for Schisandra lignans.
Conclusion
Improving the oral bioavailability of this compound is crucial for realizing its full therapeutic potential. Formulation strategies such as SEDDS, nanoparticles, liposomes, and solid dispersions offer promising avenues to enhance its solubility, dissolution rate, and systemic absorption. The selection of an appropriate strategy will depend on the specific physicochemical properties of this compound and the desired therapeutic outcome. The protocols and data presented herein, though based on analogous compounds, provide a strong foundation for the rational design and development of effective oral dosage forms for this compound. Further research is warranted to generate specific pharmacokinetic data for these formulations to guide clinical translation.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Methylgomisin O Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylgomisin O, a lignan isolated from the fruits of Schisandra sphenanthera, and its derivatives have garnered significant interest in drug discovery due to their potential therapeutic properties. Preclinical studies have indicated that these compounds possess anti-inflammatory, cytotoxic, and neuroprotective activities. The primary mechanism of action for their anti-inflammatory effects is attributed to the suppression of the NF-κB and MAPK signaling pathways.[1][2][3][4] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound derivatives with enhanced therapeutic potential.
Data Presentation: Efficacy of Gomisin Derivatives
The following tables summarize the biological activities of various gomisin derivatives, closely related to this compound, in different in vitro assays. This data serves as a reference for hit validation and lead optimization of novel this compound derivatives.
Table 1: Anti-Inflammatory Activity of Gomisin Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Gomisin A | NO Production Inhibition | RAW 264.7 | 24.8 ± 2.0 | [5] |
| Deoxyschizandrin | NO Production Inhibition | RAW 264.7 | 8.5 ± 0.5 | [5] |
| Gomisin C | Superoxide Anion Formation (FMLP-induced) | Rat Neutrophils | 21.5 ± 4.2 (µg/mL) | [6] |
| Gomisin N | NFAT Transcription Inhibition | 1.33 ± 0.05 | [7] | |
| Schisandrin A | NFAT Transcription Inhibition | 7.23 ± 0.21 | [7] |
Table 2: Neuroprotective Activity of Gomisin Derivatives
| Compound | Assay | Cell Line | EC50 (µM) | Reference |
| Gomisin J | t-BHP-induced Cytotoxicity Protection | HT22 | 43.3 ± 2.3 | [7] |
Table 3: Cytotoxic Activity of Gomisin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Gomisin A | GH3 (pituitary) | 6.2 (peak INa) | [8] |
Experimental Protocols
Anti-Inflammatory HTS Assay: NF-κB Reporter Assay
This cell-based assay is designed to identify compounds that inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter gene (HEK293-NF-κB-luc)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound derivatives library (dissolved in DMSO)
-
Luciferase assay reagent
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293-NF-κB-luc cells in 384-well plates at a density of 1 x 104 cells/well in 40 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of this compound derivatives from the compound library to the wells using a high-precision liquid handler. Include positive controls (e.g., a known NF-κB inhibitor) and negative controls (DMSO vehicle).
-
Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound relative to the DMSO control.
Cytotoxicity HTS Assay: Cell Viability Assay
This assay is performed in parallel to the primary screening assays to identify compounds that exhibit cytotoxicity and to determine their therapeutic window.
Materials:
-
Human cancer cell lines (e.g., HL-60, A549, HepG2)
-
RPMI-1640 or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound derivatives library (dissolved in DMSO)
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue)
-
384-well clear tissue culture plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the desired cancer cell line in 384-well plates at an appropriate density (e.g., 5 x 103 cells/well) in 40 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of this compound derivatives from the compound library to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO control and determine the IC50 values for cytotoxic compounds.
Neuroprotection HTS Assay: Oxidative Stress-Induced Neuronal Cell Death Assay
This assay identifies compounds that protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or mouse hippocampal cell line (e.g., HT22)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glutamate or Hydrogen Peroxide (H2O2) as the oxidative stressor
-
This compound derivatives library (dissolved in DMSO)
-
ATP-based cell viability reagent (e.g., CellTiter-Glo)
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed neuronal cells in 384-well plates at a density of 8 x 103 cells/well in 40 µL of complete medium. Differentiate the cells if necessary (e.g., SH-SY5Y with retinoic acid).
-
Compound Addition: Add 100 nL of this compound derivatives to the wells.
-
Induction of Oxidative Stress: After a 1-hour pre-incubation with the compounds, add 10 µL of glutamate (final concentration 5 mM for HT22 cells) or H2O2 (final concentration 100 µM for SH-SY5Y cells) to induce oxidative stress.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Add 25 µL of the ATP-based cell viability reagent to each well and measure the luminescence.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound relative to the vehicle-treated, stressed cells.
Visualizations
Caption: High-Throughput Screening Workflow for this compound Derivatives.
Caption: NF-κB and MAPK Signaling Pathways Targeted by this compound.
References
- 1. Schisandra extract ameliorates arthritis pathogenesis by suppressing the NF‐κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Methylgomisin O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of Methylgomisin O, a lignan compound of interest. The protocols outlined below encompass both in vitro and in vivo methodologies to characterize its mechanism of action and efficacy.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are fundamental for the initial screening and mechanistic elucidation of a compound's anti-inflammatory properties. These assays are typically rapid, cost-effective, and allow for the investigation of specific cellular and molecular pathways.
Application Note 1.1: Inhibition of Pro-inflammatory Mediators in Macrophages
Macrophages are key players in the inflammatory response, producing a variety of pro-inflammatory mediators upon activation. This protocol details the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the inhibitory effect of this compound on the production of nitric oxide (NO) and key pro-inflammatory cytokines. A similar study on other gomisins, such as G and J, demonstrated their ability to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in RAW264.7 cells stimulated with P. gingivalis LPS.[1]
Experimental Protocol: Inhibition of Nitric Oxide and Cytokine Production
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control group).
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining cell culture supernatant.
-
Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.
-
Data Presentation: Inhibition of Pro-inflammatory Mediators
| Concentration of this compound (µM) | % NO Inhibition (± SD) | % TNF-α Inhibition (± SD) | % IL-6 Inhibition (± SD) | % IL-1β Inhibition (± SD) |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Dexamethasone (Positive Control) |
Application Note 1.2: Investigation of Anti-inflammatory Signaling Pathways
To understand the molecular mechanisms underlying the anti-inflammatory effects of this compound, it is crucial to investigate its impact on key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] The activation of these pathways is a critical step in the expression of pro-inflammatory genes.[3]
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Lysis and Protein Quantification:
-
Following treatment with this compound and LPS as described in Protocol 1.1, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysates using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation: Effect of this compound on NF-κB and MAPK Signaling
| Treatment | Ratio of p-p65/p65 | Ratio of p-IκBα/IκBα | Ratio of p-p38/p38 | Ratio of p-ERK/ERK | Ratio of p-JNK/JNK |
| Control | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (10 µM) | |||||
| LPS + this compound (25 µM) | |||||
| LPS + this compound (50 µM) |
Diagram: Inflammatory Signaling Pathways
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Part 2: In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential for evaluating the therapeutic efficacy of a compound in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties.
Application Note 2.1: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model to screen for anti-inflammatory drugs.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals:
-
Use male Wistar rats (180-220 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group I: Normal control (saline)
-
Group II: Carrageenan control (saline)
-
Group III: Carrageenan + Indomethacin (10 mg/kg, p.o.)
-
Group IV: Carrageenan + this compound (e.g., 25 mg/kg, p.o.)
-
Group V: Carrageenan + this compound (e.g., 50 mg/kg, p.o.)
-
-
Administer the test compounds orally 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Calculation:
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Paw Volume (mL ± SD) at 1h | Paw Volume (mL ± SD) at 2h | Paw Volume (mL ± SD) at 3h | Paw Volume (mL ± SD) at 4h | % Inhibition at 4h |
| Normal Control | |||||
| Carrageenan Control | 0 | ||||
| Indomethacin (10 mg/kg) | |||||
| This compound (25 mg/kg) | |||||
| This compound (50 mg/kg) |
Diagram: In Vivo Experimental Workflow
References
- 1. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methylgomisin O in Liver Function Research
Introduction
Methylgomisin O, a lignan compound isolated from the fruit of Schisandra chinensis, is a subject of growing interest in the field of liver function research. Lignans from Schisandra have been traditionally used for their hepatoprotective properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and related compounds in liver injury models. Due to the limited direct research on this compound, this document will draw upon the extensive research conducted on a closely related and well-studied lignan, Gomisin A, as a proxy to illustrate the experimental applications and mechanistic pathways. Gomisin A has demonstrated significant protective effects against liver damage induced by various toxins through its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2]
Data Presentation
The hepatoprotective effects of Gomisin A have been quantified in several preclinical models of liver injury. The following tables summarize the key findings from these studies, showcasing its impact on crucial biomarkers of liver function and health.
Table 1: Effect of Gomisin A on Serum Biomarkers in Toxin-Induced Liver Injury Models
| Model | Toxin | Gomisin A Dose | ALT (U/L) | AST (U/L) | Reference |
| Rats | Carbon Tetrachloride (CCl4) | 50 mg/kg | ↓ Markedly Prevented Increase | ↓ Markedly Prevented Increase | [1] |
| Mice | D-galactosamine (700 mg/kg) / LPS (10 µg/kg) | 25, 50, 100, 200 mg/kg | ↓ Dose-dependent Attenuation | ↓ Dose-dependent Attenuation | [2] |
| Rats | Acetaminophen (750 mg/kg) | 50 mg/kg | ↓ Inhibited Elevation | ↓ Inhibited Elevation |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Arrows indicate the direction of change relative to the toxin-treated control group.
Table 2: Effect of Gomisin A on Markers of Oxidative Stress in Liver Tissue
| Model | Toxin | Gomisin A Dose | Lipid Peroxidation (MDA) | Reduced Glutathione (GSH) | Superoxide Dismutase (SOD) | Reference |
| Rats | Carbon Tetrachloride (CCl4) | 50 mg/kg | ↓ Decreased | - | ↑ Increased Activity | [1] |
| Mice | D-galactosamine (700 mg/kg) / LPS (10 µg/kg) | 25, 50, 100, 200 mg/kg | ↓ Dose-dependent Attenuation | ↑ Attenuated Decrease | - | [2] |
| Rats | Acetaminophen (750 mg/kg) | 50 mg/kg | ↓ Inhibited Elevation | No significant effect | - |
MDA: Malondialdehyde. Arrows indicate the direction of change relative to the toxin-treated control group.
Table 3: Effect of Gomisin A on Inflammatory and Apoptotic Markers
| Model | Toxin | Gomisin A Dose | TNF-α | NF-κB Activation | Caspase-3 Activation | Reference |
| Rats | Carbon Tetrachloride (CCl4) | 50 mg/kg | ↓ Ameliorated mRNA levels | ↓ Inhibited | - | [1] |
| Mice | D-galactosamine (700 mg/kg) / LPS (10 µg/kg) | 25, 50, 100, 200 mg/kg | ↓ Attenuated Elevation | - | ↓ Attenuated | [2] |
TNF-α: Tumor Necrosis Factor-alpha; NF-κB: Nuclear Factor kappa B. Arrows indicate the direction of change relative to the toxin-treated control group.
Experimental Protocols
The following are detailed protocols for inducing and evaluating liver injury in animal models, and for assessing the hepatoprotective effects of compounds like Gomisin A.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Rats
Objective: To induce acute liver injury in rats using CCl4 and to evaluate the protective effects of a test compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Test compound (e.g., Gomisin A)
-
Saline or appropriate vehicle for the test compound
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Formalin (10% neutral buffered)
-
Equipment for homogenization, centrifugation, and biochemical assays
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22±2°C, 55±5% humidity, 12h light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Grouping: Divide animals into at least four groups:
-
Control Group: Receives vehicle only.
-
CCl4 Group: Receives CCl4 and vehicle.
-
Test Compound Group: Receives CCl4 and the test compound.
-
Compound Control Group: Receives the test compound only.
-
-
Dosing:
-
Pre-treat the Test Compound Group and Compound Control Group with the test compound (e.g., Gomisin A at 50 mg/kg, orally) daily for a specified period (e.g., 7 days). The other groups receive the vehicle.
-
On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 1 mL/kg of a 50% solution in olive oil) to the CCl4 and Test Compound groups. The Control and Compound Control groups receive an equivalent volume of olive oil.
-
-
Sample Collection: 24 hours after CCl4 administration, anesthetize the rats.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with ice-cold saline and then excise it.
-
-
Biochemical Analysis:
-
Centrifuge the blood to obtain serum. Measure ALT and AST levels using standard assay kits.
-
Homogenize a portion of the liver tissue to measure markers of oxidative stress such as MDA and SOD activity.[1]
-
-
Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology, necrosis, and inflammation.
-
Protocol 2: D-galactosamine/LPS-Induced Fulminant Hepatic Failure in Mice
Objective: To induce fulminant hepatic failure in mice and assess the anti-apoptotic and hepatoprotective effects of a test compound.
Materials:
-
Male ICR mice (25-30 g)
-
D-galactosamine (GalN)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Gomisin A)
-
Sterile saline
-
Materials for TUNEL assay and caspase-3 activity measurement
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Grouping: Similar to Protocol 1, with appropriate controls.
-
Dosing:
-
Sample Collection: At a specified time point (e.g., 6-8 hours) after GalN/LPS injection, collect blood and liver tissue as described in Protocol 1.
-
Analysis:
-
Perform serum biochemical analysis for ALT and AST.
-
Measure TNF-α levels in the serum.
-
Assess apoptosis in liver tissue sections using the TUNEL assay.
-
Measure caspase-3 activity in liver tissue homogenates to quantify apoptosis.[2]
-
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of Gomisin A are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Diagram 1: General Experimental Workflow for Assessing Hepatoprotective Agents
Caption: Workflow for evaluating hepatoprotective compounds in animal models.
Diagram 2: Proposed Signaling Pathway for Gomisin A in Hepatoprotection
Caption: Gomisin A mitigates liver injury by inhibiting ROS and NF-κB pathways.
Conclusion
The data and protocols presented, using Gomisin A as a representative lignan, provide a robust framework for investigating the hepatoprotective potential of this compound. Research indicates that these compounds exert their effects by mitigating oxidative stress and inflammation, key drivers of liver pathology. The detailed methodologies and summarized data offer a valuable resource for designing experiments to further elucidate the mechanisms of action and therapeutic efficacy of this compound in the context of liver disease. Future studies should focus on direct investigations of this compound to confirm and expand upon these findings.
References
- 1. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Methylgomisin O from natural sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methylgomisin O from its natural source, Schisandra sphenanthera. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation templates to address common challenges encountered during extraction, purification, and yield enhancement experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the extraction and analysis of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Improper Grinding of Plant Material | Ensure the dried fruits of Schisandra sphenanthera are ground into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Selection | This compound is a lignan, and non-polar to moderately polar solvents are generally effective. Consider using solvents like ethanol, methanol, or ethyl acetate. A 75% aqueous ethanol solution has been shown to be effective for extracting lignans from Schisandra species[1]. Non-polar solvents like hexane can also be used for selective extraction of certain lignans[2]. |
| Insufficient Extraction Time or Temperature | Increase the extraction time (e.g., 2-3 hours per extraction cycle) and/or the temperature (e.g., reflux temperature of the solvent). However, be cautious of potential degradation of thermolabile compounds at very high temperatures[3]. |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to extract the compound effectively. A common starting point is a solid-to-liquid ratio of 1:10 to 1:20 (g/mL)[4]. |
| Inefficient Extraction Method | Consider using advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time[3]. |
Issue 2: Poor Purity of this compound after Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | Silica gel is a common and effective stationary phase for the separation of lignans[5][6]. Ensure the silica gel is properly activated by heating before use to remove adsorbed water. |
| Incorrect Mobile Phase Composition | The polarity of the mobile phase is critical for good separation. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner[7][8]. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column[7]. |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation[7]. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | An unevenly packed column will lead to band broadening and co-elution of compounds. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels[8]. |
| Fractions Collected are Too Large | Collecting large fractions can lead to the mixing of separated compounds. Collect smaller fractions and analyze them by TLC to identify the pure this compound fractions before combining them[5]. |
Issue 3: Inaccurate Quantification by HPLC-UV
| Possible Cause | Suggested Solution |
| Poor Peak Resolution | Optimize the mobile phase composition (e.g., acetonitrile-water or methanol-water gradient) and flow rate. A C18 column is commonly used for lignan analysis[9][10]. Adjusting the pH of the mobile phase can also improve peak shape for ionizable compounds[11]. |
| Baseline Noise or Drift | Ensure the mobile phase is properly degassed and filtered. A drifting baseline can also be caused by a detector lamp that is nearing the end of its life[12]. |
| Inconsistent Retention Times | Fluctuations in column temperature can cause shifts in retention time. Use a column oven to maintain a constant temperature. Inconsistent mobile phase preparation can also be a cause[12]. |
| Non-linear Standard Curve | Ensure the concentrations of your standards are within the linear range of the detector. Prepare fresh standards and check for any degradation. |
| Matrix Effects | Co-eluting compounds from the plant extract can interfere with the quantification. Ensure the sample is sufficiently purified before HPLC analysis. A diode array detector (DAD) can help to assess peak purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best natural source for this compound?
A1: this compound is a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family. Schisandra sphenanthera is a well-documented source of this compound[2]. The content of lignans can vary depending on the plant part, geographical location, and harvest time[13].
Q2: How can I increase the natural production of this compound in the plant?
A2: The biosynthesis of lignans can be enhanced through various biotechnological approaches:
-
Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, can stimulate the production of secondary metabolites. Both biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, salicylic acid) elicitors have been shown to increase lignan production in Schisandra species[14].
-
Precursor Feeding: The biosynthesis of lignans originates from the phenylpropanoid pathway. Supplying precursors such as phenylalanine or coniferyl alcohol to plant cell cultures or whole plants may increase the yield of downstream products like this compound[15][16].
Q3: What is the general biosynthetic pathway for this compound?
A3: this compound belongs to the dibenzocyclooctadiene lignans. The biosynthesis starts from the phenylpropanoid pathway, leading to the formation of monolignols like coniferyl alcohol. Two molecules of coniferyl alcohol are coupled to form pinoresinol, a key intermediate. Through a series of enzymatic reactions involving reductases, dehydrogenases, and cytochrome P450 monooxygenases, the dibenzocyclooctadiene skeleton is formed. The final steps to this compound likely involve specific hydroxylations and methylations[17][18][19][20].
Q4: Are there any safety precautions I should take during the extraction process?
A4: Yes, always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability of the solvents used and avoid open flames or sparks.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol provides a general procedure for the extraction and isolation of this compound from the fruits of Schisandra sphenanthera.
Materials:
-
Dried fruits of Schisandra sphenanthera
-
Ethanol (95% and 75%)
-
Hexane
-
Ethyl acetate
-
Silica gel (60-120 mesh) for column chromatography
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard of this compound (for comparison)
Procedure:
-
Preparation of Plant Material:
-
Dry the fruits of Schisandra sphenanthera at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried fruits into a fine powder (40-60 mesh).
-
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning (Optional, for initial purification):
-
Suspend the crude ethanol extract in water and partition successively with hexane and then ethyl acetate.
-
The ethyl acetate fraction is expected to be enriched with lignans. Concentrate the ethyl acetate fraction to dryness.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude extract (or the enriched ethyl acetate fraction) in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions of a fixed volume (e.g., 20-30 mL).
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions that show a spot corresponding to the Rf value of the this compound standard.
-
Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
-
Protocol 2: Quantification of this compound by HPLC-UV
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) |
| Gradient Elution | A typical gradient might start at 30-40% B, increasing to 80-90% B over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | Lignans typically show strong UV absorbance around 220-280 nm. The optimal wavelength for this compound should be determined by running a UV scan of a pure standard. A wavelength of 254 nm is often used for lignan analysis[9][10]. |
| Injection Volume | 10-20 µL |
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard and dissolve it in methanol or acetonitrile to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the crude extract or purified fraction and dissolve it in a known volume of methanol or acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: Comparison of this compound Yield with Different Extraction Solvents
| Extraction Solvent | Yield of Crude Extract ( g/100g of dry plant material) | This compound Content in Crude Extract (mg/g) | Total Yield of this compound (mg/100g of dry plant material) |
| 95% Ethanol | User-defined value | User-defined value | User-defined value |
| 75% Ethanol | User-defined value | User-defined value | User-defined value |
| Methanol | User-defined value | User-defined value | User-defined value |
| Ethyl Acetate | User-defined value | User-defined value | User-defined value |
| Hexane | User-defined value | User-defined value | User-defined value |
Table 2: Effect of Elicitors on this compound Production in Schisandra sphenanthera Cell Culture
| Elicitor | Concentration | Treatment Duration (days) | This compound Yield (mg/g dry weight) | Fold Increase vs. Control |
| Control (No Elicitor) | - | User-defined value | User-defined value | 1.0 |
| Methyl Jasmonate | User-defined value | User-defined value | User-defined value | User-defined value |
| Salicylic Acid | User-defined value | User-defined value | User-defined value | User-defined value |
| Yeast Extract | User-defined value | User-defined value | User-defined value | User-defined value |
Visualizations
Caption: Putative biosynthetic pathway of this compound.
Caption: General workflow for this compound isolation and yield improvement.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iosrphr.org [iosrphr.org]
- 12. benchchem.com [benchchem.com]
- 13. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Overcoming challenges in the stereoselective synthesis of Methylgomisin O
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Methylgomisin O.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenges in the stereoselective synthesis of this compound revolve around controlling the stereochemistry at multiple centers. Specifically, these include:
-
Atroposelective Biaryl Coupling: Establishing the stable axial chirality of the dibenzocyclooctadiene core is a critical and often difficult step.
-
Diastereoselective Control of Ring Substituents: Achieving the correct relative stereochemistry of the methyl and hydroxyl groups on the cyclooctadiene ring requires highly selective reactions.
-
Enantioselective Synthesis of Key Intermediates: The synthesis often relies on the creation of chiral building blocks with high enantiomeric purity to ensure the final product has the desired absolute stereochemistry.
Q2: Which key reactions are typically employed to control stereochemistry in the synthesis of this compound and related lignans?
A2: Several key stereoselective reactions are crucial. A successful strategy, such as the one developed by Coleman et al., employs a sequence of highly controlled reactions:
-
Asymmetric Crotylation: This reaction is used to set a key stereocenter in an acyclic precursor with high enantioselectivity. The Leighton auxiliary has been shown to be effective for this purpose.[1]
-
Diastereoselective Hydroboration/Suzuki-Miyaura Coupling: This sequence is used to build the biaryl linkage and simultaneously control the stereochemistry of a substituent on the forming cyclooctadiene ring.[1]
-
Atropdiastereoselective Biaryl Cuprate Coupling: This intramolecular coupling reaction is a pivotal step to form the eight-membered ring while controlling the axial chirality of the biaryl system.[1]
Q3: How can I confirm the stereochemistry of my synthetic intermediates and final product?
A3: A combination of analytical techniques is essential for confirming stereochemistry:
-
NMR Spectroscopy: 1H and 13C NMR are used to determine the relative stereochemistry of substituents. Nuclear Overhauser effect (NOE) experiments can be particularly useful for elucidating spatial relationships between protons.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of chiral molecules.
-
X-ray Crystallography: If a crystalline sample can be obtained, X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry.
-
Optical Rotation: Measurement of the specific rotation, [α]D, and comparison to literature values can help confirm the enantiomeric form of the product.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Hydroboration/Suzuki-Miyaura Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Mixture of diastereomers observed by NMR or HPLC after the Suzuki-Miyaura coupling. | Inefficient Hydroboration: The hydroboration reaction may not be proceeding with the expected high diastereoselectivity. | - Ensure the use of a sterically hindered borane (e.g., 9-BBN) to maximize facial selectivity. - Strictly control the reaction temperature; run the reaction at a lower temperature (e.g., 0 °C to -20 °C) to enhance selectivity. - Use freshly distilled and anhydrous solvents and reagents. |
| Epimerization during Suzuki-Miyaura Coupling: The conditions of the Suzuki coupling (e.g., basicity, temperature) might be causing epimerization of the newly formed stereocenter. | - Screen different bases. A milder base (e.g., K₃PO₄, Cs₂CO₃) may be preferable to stronger bases like NaOH or KOH. - Lower the reaction temperature and shorten the reaction time as much as possible while ensuring complete conversion. - Consider a different palladium catalyst and ligand combination that may operate under milder conditions. |
Problem 2: Poor Yield in the Atropdiastereoselective Biaryl Cuprate Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the cyclized product, with starting material remaining or decomposition observed. | Inefficient Formation of the Organocuprate: The organocuprate reagent may not be forming correctly or may be decomposing. | - Use freshly prepared and titrated organolithium reagents (e.g., n-BuLi, s-BuLi). - Ensure the copper(I) salt (e.g., CuI, CuCN) is pure and anhydrous. - Perform the reaction at very low temperatures (e.g., -78 °C) to maintain the stability of the organometallic species. |
| Steric Hindrance: The intramolecular coupling to form the eight-membered ring is sterically demanding and can be slow. | - Increase the reaction time, but carefully monitor for decomposition. - Consider using a less sterically hindered solvent that can better solvate the transition state. - Ensure high dilution conditions to favor the intramolecular cyclization over intermolecular side reactions. | |
| Oxidative Homocoupling: Side reactions such as homocoupling of the organometallic intermediate can reduce the yield of the desired product. | - Maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire process to exclude oxygen. - Use degassed solvents. |
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities reported for key steps in the asymmetric total synthesis of Gomisin O, a close analog of this compound.[1]
| Step | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | Asymmetric Crotylation | 85 | - | >98:2 |
| 2 | Hydroboration/Oxidation | 92 | >20:1 | - |
| 3 | Suzuki-Miyaura Coupling | 88 | >20:1 | - |
| 4 | Atropdiastereoselective Biaryl Cuprate Coupling | 75 | >20:1 | - |
Experimental Protocols
Key Step: Atropdiastereoselective Biaryl Cuprate Coupling
This protocol is adapted from the synthesis of Gomisin O by Coleman et al.[1] and should be performed under a strict inert atmosphere (argon or nitrogen) with anhydrous solvents.
-
Preparation of the Organolithium Reagent:
-
To a solution of the biaryl precursor (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add s-butyllithium (2.2 eq, freshly titrated solution in cyclohexane) dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
-
Formation of the Organocuprate:
-
In a separate flask, prepare a suspension of CuCN (2.5 eq) in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Transfer the organolithium solution prepared in step 1 to the CuCN suspension via cannula.
-
Allow the mixture to warm to -20 °C and stir for 30 minutes.
-
-
Intramolecular Cyclization:
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add a solution of the tethered electrophile portion of the molecule in anhydrous THF via syringe pump over 4 hours to maintain high dilution.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclized product.
-
Visualizations
Caption: Overall synthetic strategy for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Stability testing and optimal storage conditions for Methylgomisin O
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability testing and optimal storage conditions for Methylgomisin O. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
While specific, long-term stability studies on this compound are not extensively published, general recommendations for lignans of the Schisandra family and other sensitive chemical compounds suggest the following storage conditions to ensure stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Humidity | Light Conditions | Additional Notes |
| Powder | -20°C for long-term storage (up to 3 years) or 4°C for short-term storage (up to 2 years)[1] | Store in a dry environment, preferably with a desiccant. | Protect from light. Store in an opaque or amber vial. | Avoid repeated freeze-thaw cycles. |
| In Solvent | -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1] | N/A | Protect from light. Store in an opaque or amber vial. | If stored at -20°C for more than one month, re-examination of efficacy is recommended. Avoid repeated freeze-thaw cycles[1]. |
2. How should I conduct stability testing for this compound?
A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies. Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
A general workflow for stability testing is outlined below:
3. What are the likely degradation pathways for this compound?
Based on the dibenzocyclooctadiene lignan structure of this compound and the known degradation patterns of related lignans, the primary degradation pathways are likely to be oxidation and photodegradation. Hydrolysis may be less of a concern for the core structure but could affect ester groups if present in related analogs.
References
Navigating Peak Performance: A Troubleshooting Guide for HPLC Analysis of Methylgomisin O
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Methylgomisin O, achieving optimal peak resolution is paramount for accurate quantification and reliable data. Poor peak resolution can stem from a variety of factors, leading to co-eluting peaks, inaccurate integration, and compromised results. This technical support center provides a comprehensive guide to troubleshooting and resolving common issues encountered during the HPLC analysis of this critical compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution in HPLC?
Poor peak resolution in HPLC is primarily influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1] Inadequate separation between peaks can often be traced back to issues within these parameters. Common culprits include an inappropriate mobile phase composition, a suboptimal column, an incorrect flow rate, or temperature fluctuations.[2]
Q2: How does the mobile phase composition affect peak resolution for a compound like this compound?
The mobile phase composition is a critical factor that significantly impacts analyte retention and selectivity.[3] For reversed-phase HPLC, which is commonly used for separating moderately non-polar compounds like this compound, adjusting the ratio of the aqueous and organic solvents (e.g., water and acetonitrile or methanol) can dramatically alter resolution.[1][4] The pH of the mobile phase and the ionic strength of any buffer used also play a crucial role in achieving good separation.[3][4] For lignans, the addition of a small amount of acid, like formic acid, to the mobile phase has been shown to improve peak resolution, particularly for structures with hydroxyl groups.[5]
Q3: My peaks for this compound are broad. What should I check first?
Broad peaks are often a sign of poor column efficiency.[1] The first things to investigate are potential issues with the column itself, such as degradation or clogging.[3][6] Other factors that can lead to peak broadening include:
-
Column Overloading: Injecting too much sample can cause distorted peaks.[2]
-
Extra-column Volume: Excessive tubing length or a large flow cell can contribute to band broadening.
-
Incorrect Mobile Phase Composition: A mobile phase that is too strong can cause the analyte to elute too quickly, resulting in broad peaks.
Q4: Can changing the flow rate improve the resolution of this compound?
Yes, optimizing the flow rate can significantly impact resolution. In most cases, lowering the flow rate will lead to narrower peaks and better separation, although it will also increase the analysis time.[3] Conversely, increasing the flow rate can shorten the run time but may cause peaks to widen and decrease resolution.[3] It is important to find the optimal flow rate that provides a balance between peak efficiency and overall run time.[3]
Q5: What role does temperature play in the HPLC analysis of this compound?
Column temperature is a significant factor in separation efficiency and selectivity.[3] Higher temperatures can lead to faster analyses by reducing mobile phase viscosity, but they can also potentially cause sample degradation and lower resolution.[3] Conversely, lower temperatures can increase retention and improve resolution, but at the cost of longer analysis times.[3] Maintaining a stable and consistent column temperature is crucial for reproducible results.[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak resolution in your HPLC analysis.
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC analysis.
Key Experimental Parameters and Recommended Starting Points
When developing or troubleshooting an HPLC method for this compound, a systematic approach to optimizing parameters is essential. The following table summarizes key parameters and provides general recommendations.
| Parameter | Recommendation | Impact on Resolution |
| Column Chemistry | C18 columns are a common starting point for reversed-phase separation of moderately non-polar compounds.[7] | The choice of stationary phase is a powerful tool for altering selectivity.[1] |
| Column Dimensions | A standard analytical column (e.g., 4.6 mm I.D. x 150 or 250 mm length) is a good starting point.[8] Longer columns generally provide better resolution but increase backpressure and run time.[3] | Column length directly impacts column efficiency (N).[9] |
| Particle Size | Columns with smaller particle sizes (e.g., <5 µm) offer higher efficiency and better resolution.[3] | Smaller particles lead to increased efficiency (N).[9] |
| Mobile Phase | A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid, is a common mobile phase for lignan analysis.[5] Start with a broad gradient to determine the approximate elution time. | The organic solvent ratio, pH, and additives are the most powerful variables for changing selectivity (α) and retention (k).[1] |
| Flow Rate | Start with a flow rate of 1.0 mL/min for a 4.6 mm I.D. column and adjust as needed.[10] | Lower flow rates generally improve resolution but increase analysis time.[3] |
| Column Temperature | Begin at or slightly above ambient temperature (e.g., 25-30 °C) and ensure it remains stable. | Temperature affects mobile phase viscosity and mass transfer, thereby influencing efficiency and selectivity.[3][11] |
| Injection Volume | Keep the injection volume small (e.g., 5-20 µL) to avoid column overload.[3] | Overloading the column can lead to peak fronting and decreased resolution.[3] |
Detailed Experimental Protocol: A General Method Development Strategy
For a novel analysis of this compound where a method is not already established, the following protocol provides a systematic approach to method development.
-
Analyte Characterization: Gather information on the physicochemical properties of this compound, such as its polarity, pKa, and UV absorbance spectrum. This will inform the initial choice of column and mobile phase.
-
Initial Column and Mobile Phase Selection:
-
Select a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Prepare two mobile phase solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
-
Scouting Gradient Run:
-
Perform a broad linear gradient run, for example, from 5% B to 95% B over 20-30 minutes.
-
This initial run will help to determine the approximate elution time of this compound and any impurities.
-
-
Gradient Optimization:
-
Based on the scouting run, create a more focused gradient around the elution time of the target analyte to improve resolution between it and any closely eluting peaks.
-
-
Flow Rate and Temperature Optimization:
-
Once a suitable gradient is established, fine-tune the flow rate and column temperature to further enhance resolution and peak shape, while considering the desired analysis time.
-
-
Method Validation: After optimizing the method, perform a validation study to ensure it is accurate, precise, specific, and robust for its intended purpose.[12]
By systematically addressing each of these factors, researchers can effectively troubleshoot and resolve issues of poor peak resolution, leading to high-quality, reliable data in the HPLC analysis of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use [mdpi.com]
Optimization of extraction parameters for Methylgomisin O
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of extraction parameters for Methylgomisin O.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a dibenzocyclooctadiene lignan, a class of bioactive compounds known for their diverse pharmacological activities. The primary natural source for the extraction of this compound and other related lignans is the fruit of Schisandra chinensis (Turcz.) Baill.[1][2]
Q2: What are the most common methods for extracting this compound?
Several methods are employed for the extraction of lignans like this compound from Schisandra chinensis. These include conventional methods such as maceration and Soxhlet extraction, as well as more modern techniques like ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and smashing tissue extraction (STE).[1][3] The choice of method often depends on laboratory resources, desired yield, and extract purity.
Q3: Are lignans like this compound sensitive to heat during extraction?
Lignans are generally not considered to be thermolabile compounds. This allows for the application of heat during extraction processes like Soxhlet or heated reflux to potentially shorten the extraction time and improve efficiency.[1] However, excessive temperatures should be avoided to prevent the degradation of other co-extracted compounds.
Q4: What is the recommended solvent for this compound extraction?
Aqueous ethanol and methanol are the most commonly used solvents for the extraction of lignans from Schisandra.[1] Concentrations typically range from 70% to 100%.[1] For instance, one study found that 75% aqueous ethanol was the optimal extraction solvent for a range of lignans.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. | Lignans from Schisandra are often lipophilic.[1] Use solvents like 70-100% ethanol or methanol.[1] Optimization experiments with varying concentrations are recommended. |
| Insufficient Extraction Time: The contact time between the plant material and the solvent may be too short. | For maceration, consider extending the extraction duration. For methods like Soxhlet or UAE, ensure the protocol's recommended time is followed. | |
| Poor Solvent Penetration: The particle size of the plant material may be too large, limiting solvent access to the target compounds. | Grind the dried Schisandra fruit to a smaller, uniform particle size (e.g., 120 mesh) to increase the surface area for extraction.[3] | |
| Inadequate Solid-to-Liquid Ratio: Too little solvent for the amount of plant material can lead to incomplete extraction. | Optimize the solid-to-liquid ratio. A common starting point is 1:19 (g/mL).[3] | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of unwanted compounds along with this compound. | Consider using a more selective extraction method like Supercritical Fluid Extraction (SFE) with CO2, which can yield cleaner extracts.[4][5] Alternatively, a post-extraction purification step will be necessary. |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of lignans can vary depending on the geographical origin, harvest time, and processing of the Schisandra fruit.[2] | Source plant material from a consistent and reputable supplier. If possible, analyze a small sample of each new batch for its lignan content before large-scale extraction. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can affect the extraction efficiency. | Strictly adhere to the optimized and validated extraction protocol for all batches. Maintain detailed records of all parameters for each extraction run. | |
| Degradation of this compound | Prolonged Exposure to Harsh Conditions: Although generally stable, prolonged exposure to very high temperatures or extreme pH could potentially lead to degradation. | While lignans are not highly thermolabile, it is good practice to avoid excessive heat.[1] Most extractions are performed under neutral pH conditions. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the general principles of UAE for lignan extraction.
1. Sample Preparation:
-
Dry the fruits of Schisandra chinensis at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried fruit into a fine powder (e.g., 120 mesh).[3]
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 190 mL of 75% aqueous ethanol to achieve a solid-to-liquid ratio of 1:19.[3]
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 60 minutes).
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Collect the supernatant for further analysis or purification.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of lignans.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for lignan separation.[1]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is often effective. An example gradient is:
-
0-10 min: 40-55% B
-
10-20 min: 55-68% B
-
20-25 min: 68-74% B
-
25-32 min: 74-75% B
-
32-37 min: 75-100% B
-
37-55 min: 100% B[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 25 µL.[3]
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard of known concentration in methanol or ethanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute the crude extract obtained from the extraction protocol with the mobile phase to a suitable concentration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: A logical troubleshooting guide for this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing epimerization of Methylgomisin O during chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of Methylgomisin O, with a specific focus on minimizing epimerization to ensure the desired stereochemical outcome.
Troubleshooting Guide: Minimizing Epimerization of this compound
This guide addresses common issues encountered during the synthesis of this compound that may lead to the formation of its undesired epimer, primarily focusing on the control of stereocenters within the dibenzocyclooctadiene core.
Question: My final product is a mixture of this compound and its epimer. What are the likely causes and how can I resolve this?
Answer:
Epimerization in the synthesis of dibenzocyclooctadiene lignans like this compound can occur at several key stages, particularly those involving the formation or modification of the cyclooctadiene ring. The primary causes are often related to reaction conditions that allow for the equilibration of stereocenters.
Potential Causes and Solutions:
-
Suboptimal Stereocontrol During Key Reactions: The asymmetric synthesis of the core structure is critical. For instance, in syntheses involving an intramolecular biaryl coupling to form the eight-membered ring, the stereochemistry of the precursor is paramount.
-
Troubleshooting:
-
Verify Chiral Auxiliary Purity: If using a chiral auxiliary-based method (e.g., Leighton's auxiliary for crotylation), ensure the auxiliary is of high enantiomeric purity.
-
Optimize Diastereoselective Reactions: For steps like hydroboration, ensure the reaction conditions (temperature, reagents) are optimized for maximum diastereoselectivity.
-
Confirm Precursor Stereochemistry: Before proceeding to cyclization, rigorously confirm the stereochemistry of your advanced intermediates using techniques like NMR spectroscopy and comparison to literature data.
-
-
-
Harsh Reaction Conditions: The use of strong bases, high temperatures, or prolonged reaction times can lead to epimerization, especially at centers alpha to a carbonyl group or in allylic positions if such intermediates are present in your synthetic route.
-
Troubleshooting:
-
Choice of Base: Employ milder bases where possible. For reactions requiring basic conditions, consider using non-nucleophilic, sterically hindered bases at low temperatures.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Avoid excessive heating, as this can provide the activation energy needed for epimerization.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.
-
-
-
Workup and Purification Conditions: Acidic or basic conditions during aqueous workup or prolonged exposure to certain chromatography media can potentially cause epimerization of sensitive intermediates or the final product.
-
Troubleshooting:
-
Neutral Workup: Whenever possible, use a neutral aqueous workup (e.g., saturated ammonium chloride solution instead of strong acids or bases).
-
Chromatography Media: Be mindful of the stationary phase used for purification. Silica gel is slightly acidic and can sometimes cause issues. Consider using deactivated silica gel or alternative purification methods like flash chromatography with a less acidic mobile phase or preparative HPLC on a neutral stationary phase.
-
-
Experimental Workflow for Stereoselective Synthesis of a Gomisin O Analogue
Addressing batch-to-batch variability of commercial Methylgomisin O
Welcome to the Technical Support Center for Methylgomisin O. This resource is designed to help researchers, scientists, and drug development professionals address potential issues related to the batch-to-batch variability of commercial this compound, ensuring the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a synthetic derivative of Gomisin O, a dibenzocyclooctadiene lignan originally isolated from Schisandra chinensis. Lignans from this family are known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The primary mechanism of action for this compound is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, it is thought to prevent the activation of the IκB kinase (IKK) complex, which leads to the stabilization of the IκBα inhibitor, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Q2: We are observing a significant shift in the IC50 value of this compound in our cell-based assays compared to a previous lot. What could be the cause?
This is a common issue stemming from batch-to-batch variability. Several factors can contribute to this discrepancy:
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Purity Differences: Even minor variations in purity (e.g., 98.5% vs. 99.5%) can impact the effective concentration of the active compound.
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Presence of Impurities: Small molecule impurities, including residual solvents or intermediates from synthesis, may have their own biological effects or interfere with this compound's activity.
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Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
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Physical Properties: Differences in crystalline form (polymorphism) or amorphous content between batches can affect solubility and dissolution rates, leading to variations in bioactivity.
We strongly recommend performing an in-house batch qualification to verify the purity and potency of each new lot.
Q3: How can we qualify a new batch of this compound in our lab to ensure consistent results?
A systematic qualification process is crucial for maintaining experimental reproducibility. We recommend the following workflow:
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Documentation Review: Compare the vendor's Certificate of Analysis (CofA) for the new batch against the CofA from a previous, well-performing batch. Look for any reported differences in purity, impurity profile, or other specifications.
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Physicochemical Verification: Confirm the compound's identity and purity using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
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Functional Bioassay: Determine the IC50 value of the new batch in a standardized, well-characterized cell-based assay (e.g., a cell viability assay). Compare this value to your lab's historical data for this compound. A result within an acceptable range (e.g., ± 2-fold) of your established baseline confirms its biological potency.
Q4: My experiments are showing unexpected cytotoxicity even at low concentrations. Could this be related to the specific batch of this compound I am using?
Yes, this is possible. Unexpected toxicity can be caused by specific impurities present in one batch but not another. These impurities might have off-target effects or inherent cytotoxicity that is independent of this compound's primary mechanism of action. We recommend running a purity analysis on the batch and comparing the impurity profile to that of a batch that performed as expected. If you identify a significant new impurity, please contact our technical support with the batch number and analytical data.
Troubleshooting Guide: Inconsistent Biological Activity
A primary challenge encountered by researchers is a lack of consistent biological effect (e.g., IC50, EC50) between different lots of this compound. The following guide provides a structured approach to diagnosing this issue.
Data Presentation: Example of Batch Variability
The table below illustrates a typical scenario where three different batches of this compound exhibit variability in both analytical purity and functional potency in a HeLa cell viability assay.
| Lot Number | Purity (HPLC, 254 nm) | Appearance | IC50 in HeLa Cells (72h) | Notes |
| MGO-24A01 | 99.6% | White crystalline solid | 15.2 µM | Reference Lot: Consistent performance. |
| MGO-24B05 | 98.1% | Off-white powder | 28.9 µM | Lower potency observed. |
| MGO-25C11 | 99.5% | White crystalline solid | 16.1 µM | Performance consistent with reference. |
Recommended Troubleshooting Workflow
If you observe inconsistent results, follow this workflow to identify the root cause. This process is also visualized in the "Batch Qualification Workflow" diagram below.
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Verify Experimental Parameters: Before assessing the compound, ensure there has been no change in your experimental setup. Verify cell line authenticity and passage number, serum lot, media formulation, and instrument calibration.
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Perform In-House Quality Control: Do not rely solely on the vendor's Certificate of Analysis. Use the detailed protocols below to perform:
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Purity and Identity Check via HPLC-MS: Confirm that the primary peak corresponds to the correct mass of this compound and that the purity level matches the specification.
-
Functional Potency Check via Cell Viability Assay: Determine the IC50 of the new batch in parallel with your reference (or a previously validated) lot.
-
-
Compare Data:
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If the in-house purity and IC50 data for the new batch match your reference lot, the source of variability is likely in the experimental setup.
-
If the in-house data show a discrepancy in purity or IC50, the batch itself is the likely cause of the inconsistency. Contact the supplier with your data, including the lot number, for further investigation.
-
Key Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
This method is designed to separate this compound from potential impurities and confirm its molecular weight.
Instrumentation & Reagents:
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HPLC system with a UV detector and coupled to a mass spectrometer.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
This compound sample, dissolved in DMSO or Acetonitrile to 1 mg/mL.
Methodology:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Injection: Inject 10 µL of the 1 mg/mL sample solution.
-
Chromatographic Gradient: Run the following linear gradient at a flow rate of 1.0 mL/min:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Detection: Monitor UV absorbance at 254 nm. The mass spectrometer should be run in positive ion mode, scanning for the expected mass of this compound.
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Data Analysis: Integrate the area under the curve (AUC) for all peaks detected at 254 nm. Calculate purity as (AUC of this compound peak / Total AUC of all peaks) x 100. Confirm that the mass observed for the main peak corresponds to the theoretical mass of this compound.
Protocol 2: Functional Potency Assessment by Cell Viability (MTT) Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
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HeLa cells (or other relevant cell line).
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Complete growth medium (e.g., DMEM + 10% FBS).
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This compound (new batch and reference batch), prepared as a 20 mM stock in DMSO.
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96-well cell culture plates.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
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Plate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound (for both new and reference batches) in complete medium. A typical final concentration range would be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control).
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle only" control (e.g., 0.5% DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Normalize the data by setting the vehicle-treated wells as 100% viability and wells with no cells as 0% viability.
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Plot the percent viability against the log of the compound concentration.
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Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
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Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Recommended workflow for in-house batch qualification.
Caption: Decision tree for troubleshooting inconsistent results.
Best practices for handling and weighing small quantities of Methylgomisin O
Technical Support Center: Methylgomisin O
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and weighing small quantities of this compound.
Section 1: Compound Information and Handling
1.1. Properties of this compound
This compound is a lignan compound with known anti-inflammatory and cytotoxic properties. It is often used in research settings to investigate its effects on inflammatory pathways, particularly in response to lipopolysaccharide (LPS).
| Property | Value | Source |
| Molecular Weight | 430.5 g/mol | [1] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (re-examine efficacy if stored longer than one month) | [1] |
1.2. General Handling Precautions
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[2][3] For handling larger quantities or when there is a risk of aerosolization, consider additional respiratory protection.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, especially when handling the powder form.[3][4]
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Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[5] In case of accidental contact, wash the affected area thoroughly with soap and water.[6]
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Avoid Inhalation and Ingestion: Do not breathe dust or ingest the compound.[5]
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Spills: In the event of a spill, carefully clean the area to avoid generating dust. For larger spills, it may be necessary to use a HEPA-filtered vacuum.
Section 2: Weighing Small Quantities
Accurately weighing small quantities of potent compounds like this compound is critical for experimental success and safety.
2.1. Best Practices for Weighing
| Practice | Description | Rationale |
| Use an Analytical Balance | For milligram and sub-milligram quantities, an analytical balance with a draft shield is essential for accuracy.[2] | Analytical balances provide the necessary precision for weighing small amounts, and the draft shield protects the measurement from air currents.[2] |
| Use Appropriate Weighing Containers | Use anti-static weigh boats or glassine paper for transferring the compound. | These materials minimize sample loss due to static electricity. |
| Tare the Balance Correctly | Place the empty weighing container on the balance and press the "tare" or "zero" button to subtract the container's weight.[2] | This ensures that the measured weight is only that of the compound.[2] |
| Add Compound Slowly | Add the powder to the weighing container gradually using a clean spatula. | This prevents overshooting the target weight and minimizes the risk of spills. |
| Record the Weight Accurately | Document the final weight as displayed on the balance. | Precise record-keeping is crucial for data reproducibility. |
2.2. Experimental Protocol: Weighing by Difference
This method is recommended for transferring small quantities of solid compounds to a vial or flask.
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Place the capped vial containing the stock of this compound on the analytical balance and record the initial mass.
-
Remove the vial from the balance.
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Carefully tap out a small amount of the powder into the receiving vessel (e.g., a microcentrifuge tube or flask).
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Recap the stock vial and place it back on the balance.
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Record the final mass.
-
The difference between the initial and final mass is the amount of this compound transferred.
Caption: Workflow for the weighing by difference method.
Section 3: Troubleshooting Guide
3.1. Weighing and Handling Issues
| Problem | Possible Cause | Solution |
| Balance reading is unstable. | Air drafts, vibrations, or temperature changes. | Ensure the analytical balance is on a stable surface, away from drafts and direct sunlight. Keep the draft shield closed. |
| Difficulty weighing very small amounts (e.g., <1 mg). | The balance may not be sensitive enough for such small quantities.[6] | Prepare a stock solution of a known concentration and then use a calibrated micropipette to dispense the desired amount. This is often more accurate for very small quantities.[6] |
| Powder is static and difficult to transfer. | Low humidity in the laboratory. | Use an anti-static gun on the weigh boat and spatula. If the problem persists, consider preparing a stock solution. |
| Suspected contamination of the compound. | Improper handling or storage. | Always use clean spatulas and weighing equipment. Store this compound as recommended (-20°C or -80°C) and avoid repeated freeze-thaw cycles of solutions.[1] |
3.2. Solubility Issues
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the chosen solvent. | The solvent may not be appropriate, or the concentration is too high. | This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] If insolubility is an issue, try gentle warming or vortexing. For aqueous solutions, a co-solvent like DMSO may be necessary, but be mindful of the final concentration of the organic solvent in your experiment. |
| Precipitation occurs after dissolution. | The solution may be supersaturated or the temperature has decreased. | Try to dissolve the compound at a slightly warmer temperature and then allow it to cool to room temperature slowly. If precipitation persists, the concentration may be too high for that solvent system. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: To prepare a stock solution, first determine the desired concentration. Weigh out the appropriate amount of this compound powder using an analytical balance. Add the desired volume of a suitable solvent (e.g., DMSO) to the powder and vortex until fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q2: I am using this compound in an experiment with LPS. Are there any special precautions I should take?
A2: Yes. Lipopolysaccharide (LPS) is a potent activator of the immune system and should be handled with care.[7] Always handle LPS in a biological safety cabinet (BSC) or a chemical fume hood to avoid inhalation.[3][8][9] Wear appropriate PPE, including gloves and a lab coat.[3] Be aware that even small amounts of LPS can elicit a strong inflammatory response.[7]
Q3: How can I be sure my this compound solution is stable?
A3: For solutions stored at -20°C for more than a month, it is recommended to re-examine the efficacy of the compound.[1] This can be done by running a small-scale pilot experiment or a positive control to ensure the compound is still active. Avoid exposing the solution to light for extended periods and always keep it tightly capped to prevent solvent evaporation.
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of skin contact, wash the area immediately with soap and water.[6] If the compound gets into your eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Always refer to your institution's safety protocols for chemical exposures.
Section 5: Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified diagram of the LPS-induced inflammatory pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. witpress.com [witpress.com]
- 3. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. Lipopolysaccharide (LPS) | Emory University | Atlanta GA [ehso.emory.edu]
Technical Support Center: Optimizing Cell-based Assays for Methylgomisin O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays with Methylgomisin O.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a lignan compound, often isolated from plants of the Schisandraceae family. Lignans from Schisandra are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Compounds structurally related to this compound, such as Gomisin A, G, and J, have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, some gomisins have demonstrated cytotoxic effects on various cancer cell lines, often by inducing apoptosis or necroptosis.
Q2: How should I prepare a stock solution of this compound?
This compound is a hydrophobic molecule and is often soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the this compound powder in a small amount of high-purity, sterile DMSO to a desired high concentration (e.g., 10-20 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line. Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments.
Q3: What are the key signaling pathways modulated by this compound and related compounds?
Gomisin compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer:
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NF-κB Pathway: Gomisins G and J have been observed to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages, leading to a decrease in the production of pro-inflammatory cytokines.
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PI3K/Akt and MAPK/ERK Pathways: Gomisin N has been reported to inhibit melanogenesis by modulating the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are also crucial in cell proliferation, survival, and apoptosis, making them relevant targets in cancer studies.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, let the plate sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization solution (e.g., DMSO or SDS), ensure complete dissolution by gently pipetting up and down or using a plate shaker. Incubate for a sufficient time to allow for full color development. |
| Interference of this compound with the Assay | Some compounds can interfere with the MTT reagent. Run a control with this compound in cell-free media to check for any direct reaction with the reagent. |
Issue 2: No Observable Effect of this compound in an Anti-Inflammatory Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your cell line and experimental conditions. |
| Inadequate Stimulation | Ensure that your positive control (e.g., LPS-stimulated cells) shows a robust inflammatory response. Optimize the concentration of the stimulating agent (e.g., LPS) and the stimulation time. |
| Timing of Treatment | The timing of this compound treatment relative to the inflammatory stimulus can be critical. Test different pre-treatment and co-treatment protocols. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells may not respond appropriately to stimuli. |
Quantitative Data Summary
The following tables summarize quantitative data for gomisin compounds from various studies. Note that the specific values can vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of Gomisin Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Gomisin J | MCF7 (Breast Cancer) | Cytotoxicity | <10 µg/ml (antiproliferative) | [1] |
| Gomisin J | MDA-MB-231 (Breast Cancer) | Cytotoxicity | <10 µg/ml (antiproliferative) | [1] |
| Gomisin L1 | A2780 (Ovarian Cancer) | Growth Inhibition | Significant inhibition | [2][3] |
| Gomisin L1 | SKOV3 (Ovarian Cancer) | Growth Inhibition | Significant inhibition | [2][3] |
Table 2: Anti-inflammatory Activity of Gomisin Compounds
| Compound | Cell Line | Stimulant | Effect | Concentration | Reference |
| Gomisin G & J | RAW 264.7 | P. gingivalis LPS | Inhibition of TNF-α, IL-1β, IL-6 | 20-40 µM | |
| Schisandra sphenanthera extract | HaCaT | UVB | Reduced PGE2 production | IC50 = 4 µg/mL | [4] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
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Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).
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Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a predetermined duration (e.g., 24 hours).
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Supernatant Collection: Collect the cell culture supernatant.
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Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit according to the manufacturer's instructions.
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Data Analysis: Normalize the cytokine levels to the total protein concentration in the corresponding cell lysates and express the results as a percentage of the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
Caption: MAPK/ERK signaling pathway and potential inhibition by this compound.
Experimental Workflow
Caption: A generalized workflow for conducting cell-based assays with this compound.
References
Technical Support Center: Refinement of Purification Techniques for High-Purity Methylgomisin O
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Methylgomisin O.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from Schisandra chinensis?
A1: The initial extraction of lignans, including this compound, from the dried and powdered fruits of Schisandra chinensis typically involves solvent extraction. Common methods include ultrasonic-assisted extraction (UAE), heat reflux, and Soxhlet extraction.[1][2] A general starting point is to use 70-80% ethanol as the extraction solvent.[3][4] After extraction, the crude extract is typically concentrated under reduced pressure to yield a residue. This residue can then be redissolved in water and partitioned with a non-polar solvent like petroleum ether to remove highly non-polar impurities before proceeding to chromatographic purification.[4]
Q2: What are the most effective chromatographic techniques for purifying this compound?
A2: Several chromatographic techniques are effective for the purification of this compound and other lignans from Schisandra chinensis. These include:
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Flash Column Chromatography: A rapid and common technique for preparative separation.[5][6][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution and is suitable for obtaining high-purity compounds.[3]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption.[3][4]
The choice of technique will depend on the scale of purification, the complexity of the mixture, and the desired final purity.
Q3: What are some common impurities encountered during the purification of this compound?
A3: The most common impurities are other structurally related dibenzocyclooctadiene lignans present in Schisandra chinensis. These isomers and analogues often have similar polarities, making their separation challenging.[8][9] Examples of co-occurring lignans include Schisandrin, Gomisin A, Deoxyschizandrin, and Schisandrin B.[9][10]
Q4: What analytical methods are used to determine the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for determining the purity of this compound.[11][12][13] The purity is typically assessed by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[3]
Troubleshooting Guides
Chromatographic Purification
| Problem | Possible Cause | Solution |
| Poor separation of this compound from other lignans | The polarity of the mobile phase is not optimal. | Adjust the solvent ratio in your mobile phase. For silica gel chromatography, a common mobile phase is a mixture of n-hexane and ethyl acetate. Systematically vary the ratio to improve resolution.[14] |
| The column is overloaded. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks. | |
| Inappropriate stationary phase. | Consider using a different stationary phase. While silica gel is common, reversed-phase (e.g., C18) or specialized media like diol-functionalized silica may offer different selectivity.[11] | |
| Peak tailing in HPLC analysis | Secondary interactions with the stationary phase. | Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups on the silica-based column.[15] |
| Column contamination. | Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced.[15] | |
| Low recovery of this compound after chromatography | Irreversible adsorption to the stationary phase. | Consider using High-Speed Counter-Current Chromatography (HSCCC) which avoids a solid stationary phase.[3][4] If using silica gel, deactivating the silica with a small amount of triethylamine in the mobile phase can sometimes help for acid-sensitive compounds, though caution is advised as it can alter selectivity.[16] |
| The compound is eluting in very broad peaks, leading to diffuse fractions. | Optimize the mobile phase and flow rate to achieve sharper peaks. A slower flow rate can sometimes improve resolution and peak shape. |
Recrystallization
| Problem | Possible Cause | Solution |
| This compound fails to crystallize | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| The chosen solvent is not suitable. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent pairs for lignans include ethanol-water or acetone-hexane. | |
| Presence of impurities inhibiting crystallization. | The sample may require further chromatographic purification to remove impurities that interfere with crystal lattice formation. | |
| Oiling out instead of crystallization | The solubility of the compound is too high in the chosen solvent, or the cooling rate is too fast. | Add a small amount of a "poor" solvent (an anti-solvent) in which this compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath). | |
| Low yield of crystals | A significant amount of the compound remains dissolved in the mother liquor. | Cool the solution in an ice bath to maximize precipitation. The mother liquor can also be concentrated to obtain a second crop of crystals, which may require further purification. |
| The volume of solvent used for dissolution was too large. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
Experimental Protocols
General Extraction of Lignans from Schisandra chinensis
-
Preparation: Grind the dried fruits of Schisandra chinensis into a fine powder.
-
Extraction:
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in 75% aqueous ethanol at a solid-liquid ratio of 1:19 (g/mL). Perform ultrasonication at a voltage of 180 V for 1 minute.[2]
-
Heat Reflux Extraction: Extract the powdered material with 80% ethanol (1:4, w/v) under reflux for 30 minutes. Repeat the extraction three times.[4]
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure at 50°C to obtain a crude residue.[4]
-
Pre-purification: Redissolve the residue in water and perform liquid-liquid extraction with petroleum ether to remove non-polar impurities. The lignan-rich fraction will remain in the aqueous-ethanolic layer.[4]
Flash Column Chromatography of Lignan Extract
-
Column Preparation:
-
Select a glass column of appropriate diameter based on the amount of crude extract to be purified.
-
Dry-pack the column with silica gel (200-400 mesh). A typical silica gel height is around 6-10 inches.[6]
-
Wet the silica gel with the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the pre-purified lignan extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the extract onto a small amount of silica gel by co-evaporation and load the dry powder onto the top of the column.[16]
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as n-hexane.
-
Gradually increase the polarity by adding a more polar solvent, like ethyl acetate. A common starting point for lignans can be a gradient from 100% n-hexane to mixtures with increasing concentrations of ethyl acetate.
-
The target compound should ideally have an Rf value of approximately 0.3 on a TLC plate with the chosen eluent.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
High-Speed Counter-Current Chromatography (HSCCC) for Lignan Separation
-
Solvent System Selection: A two-phase solvent system is required. For lignans from Schisandra chinensis, a system of n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v) has been used successfully.[3]
-
HSCCC Operation:
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC column with the stationary phase.
-
Inject the sample dissolved in a small volume of the solvent system.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Collect fractions from the outlet and analyze them by HPLC to identify those containing pure this compound.
-
-
Isolation: Combine the pure fractions and evaporate the solvent.
Quantitative Data Summary
| Purification Method | Purity Achieved | Recovery | Reference |
| HSCCC followed by Preparative HPLC | > 91% for six lignans | Not specified | [3] |
| HSCCC (for Deoxyschizandrin) | 98.5% | Not specified | [4] |
| HSCCC (for Schizandrin and Gomisin A) | 99.5% and 99.1% respectively | Not specified | [17] |
| Ultrasonic Extraction and Column Chromatography | Significant increase in lignan concentration | 84% | [1] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of six lignans from the stems of Schisandra chinensis by using high-speed counter-current chromatography combined with preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative separation and purification of deoxyschizandrin from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of three dibenzocyclooctadiene lignans from in vitro cultures of Schisandra chinensis (Turcz.) Baill.--the first report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Lignan Content and Rhizosphere Microbial Diversity of Schisandra chinensis (Turcz.) Baill. Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 14. e-nps.or.kr [e-nps.or.kr]
- 15. benchchem.com [benchchem.com]
- 16. Purification [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Methylgomisin O experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Methylgomisin O. The information is designed to address common issues and unexpected results encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound has demonstrated anti-inflammatory and cytotoxic activities. Its anti-inflammatory effects are attributed to the suppression of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory cytokines such as TNF-alpha and IL-6.[1] Additionally, it exhibits strong cytotoxic effects against certain cancer cell lines, such as HL-60.[1]
Q2: What are the common experimental applications of this compound?
Based on its known biological activities, this compound is primarily used in cancer research and inflammation studies. Common applications include assessing its cytotoxic effects on cancer cells, investigating its potential to induce apoptosis, and examining its anti-inflammatory properties in cell-based models of inflammation.
Q3: In which solvents can this compound be dissolved?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture experiments, DMSO is the most commonly used solvent. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound should be stored at -20°C. To maintain its efficacy, it is advisable to re-examine the solution if it has been stored for more than one month.[1] It is also important to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Lower than Expected Cytotoxicity or No Effect on Cell Viability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions of this compound. Avoid using stock solutions that have been stored for a long time or subjected to multiple freeze-thaw cycles.[1] - Confirm the purity and integrity of your this compound solid stock. |
| Incorrect Concentration | - Verify the calculations for your dilutions. - Perform a dose-response experiment with a wider range of concentrations to determine the optimal cytotoxic concentration for your specific cell line. |
| Cell Line Resistance | - Different cell lines exhibit varying sensitivities to cytotoxic compounds. The potent effects of this compound have been noted in HL-60 cells.[1] Your cell line may be less sensitive. - Consider testing a different, more sensitive cell line as a positive control. |
| Suboptimal Incubation Time | - The cytotoxic effects of a compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Solvent-Related Issues | - Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.[2] - Include a vehicle control (medium with the same concentration of solvent used for the drug) in your experimental setup. |
Issue 2: Inconsistent or Non-reproducible Results in Apoptosis Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Assay Timing | - Apoptosis is a dynamic process with distinct early and late stages.[3] Ensure your assay is timed to capture the desired apoptotic stage. - For early apoptosis, consider using Annexin V staining. For later stages, a TUNEL assay to detect DNA fragmentation might be more appropriate.[3] |
| Low Compound Potency for Apoptosis Induction | - While this compound is cytotoxic, the concentration required to induce apoptosis may be higher than that needed to inhibit proliferation. Perform a dose-response experiment and analyze apoptotic markers at various concentrations. |
| Incorrect Assay Protocol | - Carefully review and follow the manufacturer's protocol for your specific apoptosis detection kit. - Ensure proper handling of cells and reagents to avoid artifacts. |
| Cell Health and Confluency | - Use healthy, actively dividing cells for your experiments. Over-confluent or stressed cells can undergo spontaneous apoptosis, leading to high background signals. |
Issue 3: Unexpected Western Blot Results for Signaling Pathway Proteins (e.g., NF-κB, MAPK)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Antibody | - Verify the specificity of your primary antibody for the target protein and its suitability for Western blotting. - Use a positive control cell lysate known to express the protein of interest. |
| Suboptimal Protein Extraction | - Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins. |
| Timing of Cell Lysis | - The activation of signaling pathways like NF-κB and MAPK can be transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) after this compound treatment to identify the peak of activation or inhibition. |
| Low Protein Expression | - Ensure you are loading a sufficient amount of protein per lane in your gel (typically 20-40 µg). - Consider using a more sensitive detection reagent. |
| Loading Control Issues | - Use a reliable housekeeping protein (e.g., GAPDH, β-actin, Tubulin) to normalize your data and ensure equal protein loading across all lanes.[4] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on its known activities. These values should be considered as a reference, and optimal concentrations should be determined experimentally for your specific cell line and conditions.
Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HL-60 (Human Promyelocytic Leukemia) | MTT Assay | 48 | 5.2 |
| A549 (Human Lung Carcinoma) | MTT Assay | 48 | 12.8 |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 48 | 25.5 |
Table 2: Hypothetical Inhibition of Inflammatory Cytokines by this compound in LPS-stimulated Macrophages
| Cytokine | Assay | This compound Conc. (µM) | Inhibition (%) |
| TNF-alpha | ELISA | 10 | 65 |
| IL-6 | ELISA | 10 | 58 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[3][7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol outlines the general steps for Western blot analysis.[4][8]
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., phospho-p65, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Visualizations
Caption: General workflow for in vitro experiments with this compound.
References
- 1. This compound | CAS N/A | ScreenLib [screenlib.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nanoformulation improves antitumor efficacy of MAOI immune checkpoint blockade therapy without causing aggression-related side effects [frontiersin.org]
- 4. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Use Exemptions to Patent Infringement for Drug Discovery and Development in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial to the Special Issue “Biological and Pharmacological Activity of Plant Natural Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Federal Register :: Experimental Use Exception Request for Comments [federalregister.gov]
- 8. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of Methylgomisin O in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of Methylgomisin O in solution for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling and storing this bioactive lignan.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound in solution?
A1: this compound, a dibenzocyclooctadiene lignan, is susceptible to degradation through several pathways. The primary factors include:
-
Hydrolysis: Exposure to acidic or alkaline conditions can lead to the breakdown of its chemical structure.
-
Oxidation: The presence of oxygen and certain metal ions can cause oxidative degradation. Dibenzocyclooctadiene lignans are known to have antioxidant properties, which also means they are prone to oxidation themselves.[1][2][3][4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[6]
-
Thermal Stress: Elevated temperatures can accelerate the rate of all degradation reactions.[6][7]
Q2: I'm observing a rapid loss of this compound potency in my stock solution. What is the likely cause?
A2: Rapid potency loss is often a sign of chemical degradation. The most common culprits are improper pH of the solvent, exposure to light, or storage at an inappropriate temperature. If you are using a complex medium, components within that medium could also be reacting with the this compound.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For short-term storage (up to 12 hours), keeping the solution at room temperature may be acceptable, but for longer durations, refrigeration or freezing is necessary to minimize degradation.[8]
Q4: What is the best solvent for dissolving and storing this compound?
A4: The choice of solvent is critical for the stability of this compound.
-
DMSO (Dimethyl Sulfoxide): DMSO is a common solvent for many organic compounds, including lignans. While it can be a good solubilizing agent, the presence of water in DMSO can affect compound stability over time, especially with repeated freeze-thaw cycles.[9] For long-term storage, anhydrous DMSO is preferable.
-
Ethanol: Ethanol can also be used as a solvent. However, the composition of ethanol-water mixtures can influence the stability of dissolved compounds.[10]
-
Aqueous Solutions: this compound has poor water solubility.[11] Preparing aqueous solutions often requires the use of co-solvents or formulation strategies to improve solubility and stability. The pH of aqueous solutions is a critical factor to control.
Q5: How do I choose compatible excipients for my this compound formulation?
A5: Excipient compatibility is crucial for the stability of your formulation. It is important to conduct compatibility studies. In general, avoid excipients with acidic or basic properties that could alter the pH of the microenvironment around the this compound molecule.[12] Starch has been mentioned as an excipient used in some Schisandra products.[8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution. Consider using a different solvent system. |
| pH Shift | Measure the pH of your solution. Adjust to a neutral or slightly acidic pH if necessary. Avoid strongly acidic or alkaline conditions. |
| Low Temperature Storage of Aqueous Solutions | If storing in a refrigerator, ensure the concentration of this compound is not close to its saturation point at that temperature. Consider storing at a higher concentration in an organic solvent and diluting just before use. |
| Incompatible Excipients | If using excipients, perform a compatibility study by preparing binary mixtures of this compound and each excipient and observing for precipitation over time. |
Issue 2: Loss of Potency or Appearance of Degradation Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Hydrolysis (Acidic or Basic) | Ensure the pH of your solution is controlled, ideally within a neutral range. Use buffered solutions for aqueous experiments. |
| Oxidation | Degas your solvents before use to remove dissolved oxygen. Consider adding an antioxidant to your solution (see Table 2 for suggestions). Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Photodegradation | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| Thermal Degradation | Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare smaller aliquots for daily use. |
| Reactive Solvent/Impurities | Use high-purity solvents. Be aware that some solvents can degrade over time and form reactive species. |
Data on Stability of Related Lignans
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes stability data for Schisandrin, a structurally similar dibenzocyclooctadiene lignan, which can provide valuable insights.
Table 1: Stability of Schisandrin in Rat Plasma [8]
| Condition | Duration | Temperature | Analyte Concentration (ng/mL) | Mean Stability (% of Initial) |
| Short-Term | 12 hours | Room Temperature | 5 | 98.37 |
| 50 | 105.70 | |||
| 500 | 100.64 | |||
| Autosampler | 24 hours | 10°C | 5 | 98.22 |
| 50 | 103.17 | |||
| 500 | 100.43 | |||
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | 5 | 91.96 |
| 50 | 94.84 | |||
| 500 | 99.37 | |||
| Long-Term | 1 month | -20°C | 5 | 99.44 |
| 50 | 90.98 | |||
| 500 | Not Reported |
Note: The data suggests that Schisandrin is relatively stable under these conditions, with some sensitivity to multiple freeze-thaw cycles.
Recommended Stabilization Strategies
Based on the known degradation pathways of lignans, the following strategies can be employed to enhance the long-term stability of this compound in solution.
Table 2: Recommended Stabilizers for this compound Solutions
| Stabilizer Type | Example(s) | Recommended Concentration | Mechanism of Action |
| Antioxidants | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), α-Tocopherol (Vitamin E) | 0.01% - 0.1% (w/v) | Scavenge free radicals to prevent oxidative degradation.[13][14][15][16][17] |
| Cryoprotectants | DMSO, Ethylene Glycol, Glucose | 5-10% (v/v) for DMSO/Ethylene Glycol; 8% (w/v) for Glucose | Prevent the formation of ice crystals during freezing, which can damage the compound and accelerate degradation. A mixture of 10% ethylene glycol, 8% glucose, and 10% DMSO has been shown to be effective for cryopreservation of Schisandra cells.[13][18] |
| pH Buffers | Phosphate Buffer, Citrate Buffer | Dependent on experimental needs | Maintain a stable pH to prevent acid or base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[9][19][20]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a clear vial to UV light (e.g., 254 nm) for 24 hours at room temperature. Prepare a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products formed.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.[21][22][23][24][25][26][27]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for separating lignans.
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm, where many lignans exhibit strong absorbance.[28]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Degradation Pathways and Influencing Factors
References
- 1. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of tocopherols, tocotrienols, and gamma-oryzanol components from rice bran against cholesterol oxidation accelerated by 2,2'-azobis(2-methylpropionamidine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal degradation kinetics of bixin in an aqueous model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface acidity and solid-state compatibility of excipients with an acid-sensitive API: case study of atorvastatin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. roberttisserand.com [roberttisserand.com]
- 14. Role of Endogenous and Exogenous Tocopherols in the Lipid Stability of Marine Oil Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. THE EFFECT OF a-TOCOPHEROL ON THE OXIDATION AND FREE RADICAL DECAY IN IRRADIATED UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. ijrpp.com [ijrpp.com]
- 21. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Methylgomisin O and Other Bioactive Schisandra Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Methylgomisin O and other prominent lignans isolated from Schisandra sp., a genus of medicinal plants with a long history in traditional medicine. The focus of this analysis is to present a side-by-side comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in their exploration of these promising natural compounds. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction to Schisandra Lignans
Schisandra species are rich sources of dibenzocyclooctadiene lignans, which are considered the main bioactive constituents responsible for the diverse pharmacological effects of these plants. These effects include anti-inflammatory, neuroprotective, and anticancer activities. Among the numerous lignans identified, this compound, Schisandrin A, Schisandrin B, and Gomisin A have attracted significant scientific interest. This guide will delve into a comparative analysis of these four key lignans.
Comparative Analysis of Biological Activities
The therapeutic potential of Schisandra lignans stems from their diverse biological activities. This section provides a comparative overview of the anti-inflammatory, neuroprotective, and anticancer effects of this compound, Schisandrin A, Schisandrin B, and Gomisin A, with quantitative data presented for direct comparison.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Schisandra lignans have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Table 1: Comparative Anti-inflammatory Activity of Schisandra Lignans
| Lignan | Assay | Target/Cell Line | IC50 / Effect | Reference |
| This compound | N/A | N/A | Data not available | N/A |
| Schisandrin A | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50: 9.8 µM | [1] |
| COX-2 Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 25 µM | [1] | |
| Schisandrin B | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 20 µM | [1] |
| Gomisin A | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50: 14.2 µM | [1] |
IC50: Half-maximal inhibitory concentration. LPS: Lipopolysaccharide. COX-2: Cyclooxygenase-2.
Neuroprotective Effects
Neurodegenerative diseases represent a significant global health challenge. The neuroprotective effects of Schisandra lignans have been attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.
Table 2: Comparative Neuroprotective Effects of Schisandra Lignans
| Lignan | Assay | Model | Effect | Reference |
| This compound | N/A | N/A | Data not available | N/A |
| Schisandrin A | N/A | N/A | Data not available in provided context | N/A |
| Schisandrin B | GABAaR and GlyR modulation | Cultured hippocampal neurons | EC50: ~5 µM | [2] |
| 6-OHDA-induced neurotoxicity | SH-SY5Y cells | Significant protection at 10 µM | [3] | |
| Gomisin A | N/A | N/A | Data not available in provided context | N/A |
EC50: Half-maximal effective concentration. 6-OHDA: 6-hydroxydopamine.
Anticancer Activity
The potential of natural products in cancer therapy is an area of intense research. Several Schisandra lignans have exhibited promising anticancer activities against various cancer cell lines.
Table 3: Comparative Anticancer Activity of Schisandra Lignans
| Lignan | Cell Line | IC50 | Reference |
| This compound | N/A | Data not available | N/A |
| Schisandrin A | N/A | Data not available in provided context | N/A |
| Schisandrin B | N/A | Data not available in provided context | N/A |
| Gomisin A | A549 (Non-small cell lung cancer) | IC50: 27.6 µM | [4] |
| H1299 (Non-small cell lung cancer) | IC50: 35.8 µM | [4] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways
The biological activities of Schisandra lignans are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and anticancer effects of many natural compounds. Schisandrin A and Schisandrin B have been shown to inhibit the NF-κB pathway.[1][5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Schisandrin B has been demonstrated to suppress the MAPK signaling pathway.[5][6]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments used to assess the biological activities of Schisandra lignans.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of the test lignan and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with LPS (1 µg/mL) in the presence or absence of various concentrations of the test lignan for 24 hours.[9]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.
Western Blot Analysis for NF-κB
Western blotting is used to detect the levels of specific proteins in a sample. This protocol is for assessing the activation of the NF-κB pathway by measuring the phosphorylation of its subunits.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This comparative analysis highlights the significant therapeutic potential of Schisandra lignans, particularly Schisandrin A, Schisandrin B, and Gomisin A, in the context of inflammatory diseases, neurodegeneration, and cancer. The provided quantitative data and mechanistic insights into their modulation of key signaling pathways offer a valuable resource for researchers in the field.
A notable gap in the current literature is the limited availability of quantitative biological data and detailed mechanistic studies for this compound. To fully understand its therapeutic potential and to conduct a more comprehensive comparative analysis, further research focusing on the anti-inflammatory, neuroprotective, and anticancer activities of this compound is warranted. Future studies should aim to determine its IC50 and EC50 values in various assays and to elucidate the specific signaling pathways it modulates. Such research will be instrumental in unlocking the full therapeutic promise of this and other Schisandra lignans for the development of novel, nature-derived pharmaceuticals.
References
- 1. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stork: Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways [storkapp.me]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Methylglyoxal: A Comparative Analysis Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anti-cancer activities of Methylglyoxal (MGO), a reactive dicarbonyl metabolite, across a spectrum of cancer cell lines. Through a meticulous compilation of experimental data, this document offers an objective comparison of MGO's efficacy against established chemotherapeutic agents, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Executive Summary
Methylglyoxal, a byproduct of glycolysis, has demonstrated significant anti-proliferative, pro-apoptotic, and cell cycle-disrupting effects in a variety of cancer cell models. This guide synthesizes the available quantitative data to benchmark the cytotoxic potency of MGO, elucidates the cellular processes it modulates, and maps the key signaling pathways it highjackets to exert its anti-tumor effects. The presented data positions MGO as a compound of interest for further investigation in oncology drug development.
Comparative Cytotoxicity of Methylglyoxal
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values of Methylglyoxal in various cancer cell lines, juxtaposed with the values for commonly used chemotherapeutic drugs. This comparative data allows for a direct assessment of MGO's relative efficacy.
| Cell Line | Cancer Type | Methylglyoxal (MGO) IC50 | Incubation Time |
| MCF-7[1] | Breast Cancer | ≈ 0.84 mM | 24 h |
| A549[1] | Lung Cancer | ≈ 1.1 mM | 24 h |
| DLD-1 | Colon Cancer | > 1.0 mM (significant viability reduction at 1.0 mM) | 24 h |
| SW480 | Colon Cancer | > 1.0 mM (significant viability reduction at 1.0 mM) | 24 h |
| PC-3 | Prostate Cancer | < 3 mM (severe growth inhibition at 3 mM) | 24 h |
Table 1: IC50 Values of Methylglyoxal in Various Cancer Cell Lines. This table highlights the concentration-dependent cytotoxic effects of MGO on different cancer cell types.
| Cell Line | Cancer Type | Doxorubicin IC50 | Cisplatin IC50 |
| MCF-7 | Breast Cancer | 400 nM[2] | - |
| A549 | Lung Cancer | - | 16.48 µM[3] |
| HeLa | Cervical Cancer | - | 2.2 µM - 23.4 µM[4] |
| HCT116 | Colon Cancer | - | - |
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents. This table provides a benchmark for the cytotoxic potency of conventional anti-cancer drugs in the same or similar cell lines.
Modulation of Apoptosis and Cell Cycle by Methylglyoxal
Methylglyoxal's anti-cancer activity extends beyond simple cytotoxicity to the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation.
Apoptosis Induction
MGO treatment has been shown to dose-dependently increase the population of apoptotic cells in various cancer cell lines. For instance, in human umbilical vein endothelial cells (HUVECs), MGO induced a marked and dose-dependent increase in the sub-G1 phase, indicative of apoptosis[5]. Similarly, in colon cancer cell lines DLD-1 and SW480, MGO at concentrations of 0.5 mM and 1.0 mM significantly increased the apoptotic rate compared to control groups.
| Cell Line | MGO Concentration | Percentage of Apoptotic Cells (Annexin V positive) |
| DLD-1 | 0.5 mM | 5.5% |
| DLD-1 | 1.0 mM | 8.9% |
| SW480 | 0.5 mM | 6.2% |
| SW480 | 1.0 mM | 9.8% |
| HUVECs | Dose-dependent increase | Significant increase in sub-G1 phase[5] |
Table 3: Effect of Methylglyoxal on Apoptosis Induction. This table quantifies the pro-apoptotic effect of MGO in different cancer cell lines.
Cell Cycle Arrest
MGO can halt the progression of the cell cycle, primarily at the G1 phase, thereby inhibiting cell division and proliferation. In human umbilical vein endothelial cells, MGO treatment led to a significant down-regulation of cell cycle-associated genes, consistent with cell cycle arrest[6][7]. Furthermore, studies in prostate cancer PC-3 cells revealed that MGO treatment resulted in G1 arrest[1].
| Cell Line | MGO Concentration | Effect on Cell Cycle |
| HUVECs | 800 µM | Down-regulation of cell cycle-associated genes[6][7] |
| PC-3 | 3 mM | G1 phase arrest[1] |
Table 4: Effect of Methylglyoxal on Cell Cycle Progression. This table summarizes the impact of MGO on the cell cycle in different cell lines.
Signaling Pathways Modulated by Methylglyoxal
The anti-cancer effects of Methylglyoxal are orchestrated through its interaction with key intracellular signaling pathways that govern cell survival, proliferation, and death.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth and division. MGO has been shown to activate the MEK/ERK/SMAD1 pathway in breast cancer cells, which is linked to a pro-metastatic signature[8][9][10][11][12]. This activation can be counterintuitive, suggesting a complex, context-dependent role for MGO. However, in other contexts, activation of the MAPK pathway can lead to apoptosis.
Figure 1: MGO's Influence on the MAPK/ERK Signaling Pathway. This diagram illustrates how Methylglyoxal can activate the MEK/ERK cascade, leading to downstream effects on gene expression related to cell proliferation and survival.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling network that promotes cell survival and growth while inhibiting apoptosis. Studies have shown that MGO can modulate this pathway. For instance, MGO has been observed to increase Akt phosphorylation, which can promote cell proliferation[13][14]. Conversely, inhibition of this pathway is a key strategy in cancer therapy. The precise effect of MGO on the PI3K/Akt/mTOR pathway appears to be cell-type and context-dependent.
Figure 2: MGO's Interaction with the PI3K/Akt/mTOR Signaling Pathway. This diagram depicts how Methylglyoxal can influence the phosphorylation status of Akt, a key kinase in this pro-survival pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Figure 3: Workflow for the MTT Cell Viability Assay. This diagram outlines the sequential steps involved in assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of MGO or control vehicle. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.
Workflow:
Figure 4: Workflow for the Annexin V/PI Apoptosis Assay. This diagram illustrates the key steps for quantifying apoptosis using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with MGO at various concentrations for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Figure 5: Workflow for Cell Cycle Analysis using Propidium Iodide. This diagram shows the procedure for analyzing cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment: Culture and treat cells with MGO as required.
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion
The collective evidence strongly indicates that Methylglyoxal possesses significant anti-cancer properties, demonstrated by its ability to inhibit cell viability, induce apoptosis, and cause cell cycle arrest across a range of cancer cell lines. Its potency, while in some cases lower than that of established chemotherapeutics, is substantial and warrants further investigation. The modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR by MGO provides a mechanistic basis for its observed anti-tumor effects. This guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of Methylglyoxal and its derivatives in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylglyoxal‐induced apoptosis is dependent on the suppression of c‐FLIPL expression via down‐regulation of p65 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylglyoxal down-regulates the expression of cell cycle associated genes and activates the p53 pathway in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
- 8. Methylglyoxal, a glycolysis metabolite, triggers metastasis through MEK/ERK/SMAD1 pathway activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylglyoxal, a glycolysis metabolite, triggers metastasis through MEK/ERK/SMAD1 pathway activation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dual roles of methylglyoxal in cancer [frontiersin.org]
- 14. Methylglyoxal enhances the proliferation of vascular smooth muscle cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Methylgomisin O and Gomisin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two lignans, Methylgomisin O and Gomisin A, derived from Schisandra chinensis. This analysis is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.
Executive Summary
Gomisin A is a well-studied dibenzocyclooctadiene lignan with demonstrated anti-inflammatory, anticancer, and hepatoprotective properties. Its mechanisms of action often involve the modulation of key signaling pathways, including NF-κB and MAPK. In contrast, information on this compound is limited. Available data suggests it also possesses anti-inflammatory and cytotoxic activities, similarly implicating the NF-κB and MAPK signaling pathways. However, a lack of comprehensive quantitative data for this compound currently hinders a direct and detailed comparative analysis of its potency against Gomisin A. This guide summarizes the existing data for a preliminary head-to-head evaluation.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and Gomisin A. It is important to note that the data for this compound is sparse, and direct comparative studies are lacking.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Stimulant | Key Findings | IC₅₀ |
| This compound | Inhibition of inflammatory cytokine production | Not Specified | LPS | Attenuated production of TNF-α and IL-6 via suppression of NF-κB and MAPK pathways[1] | Data Not Available |
| Gomisin A | Nitric Oxide (NO) Production | N9 Microglia | LPS | Inhibited NO production in a concentration-dependent manner[2] | Data Not Available |
| Pro-inflammatory Cytokine Production | N9 Microglia | LPS | Attenuated mRNA expression and production of TNF-α, IL-1β, and IL-6[2] | Data Not Available | |
| Leukotriene B4 Production | Macrophages | fMet-Leu-Phe or A23187 | Suppressed production[3] | Data Not Available |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Assay | Key Findings | IC₅₀ |
| This compound | HL-60 (Human promyelocytic leukemia) | Not Specified | Exhibits strong cytotoxic effects[1] | Data Not Available |
| Gomisin A | HepG2-DR (Pgp-overexpressing) | SRB assay | Relatively non-toxic alone, but reverses multidrug resistance[4] | > 150 µM[4] |
| HeLa (Cervical cancer) | Not Specified | Inhibited cell proliferation in a dose-dependent manner[2] | Data Not Available | |
| Non-small cell lung cancer (NSCLC) | Not Specified | Inhibited cell viability, migration, and invasion; induced apoptosis[5] | Data Not Available |
Table 3: Hepatoprotective Activity
| Compound | Model | Key Findings |
| This compound | Data Not Available | Data Not Available |
| Gomisin A | Carbon tetrachloride (CCl₄)-induced acute liver injury in rats | Markedly prevented the increase in ALT and AST; decreased hepatic lipid peroxidation and increased SOD activity. Inhibited oxidative stress and activation of NF-κB[6] |
| D-galactosamine (GalN) and lipopolysaccharide (LPS)-induced fulminant hepatic failure in mice | Attenuated the increase in serum aminotransferase levels and lipid peroxidation. Reduced oxidative stress and exhibited anti-apoptotic activity[7][8] | |
| Acetaminophen-induced hepatotoxicity in rats | Inhibited the elevation of serum aminotransferase activity and hepatic lipoperoxides content[8] |
Signaling Pathways
Both this compound and Gomisin A have been shown to modulate the NF-κB and MAPK signaling pathways to exert their anti-inflammatory effects.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Upon stimulation by agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6. Both this compound and Gomisin A have been reported to inhibit this pathway, leading to a reduction in inflammatory cytokine production.[1][2][9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38, which are activated by upstream signals and in turn phosphorylate transcription factors that regulate the expression of inflammatory mediators. Both this compound and Gomisin A have been shown to suppress the MAPK pathway, contributing to their anti-inflammatory effects.[1][9]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and Gomisin A.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1][6][7][10][11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Gomisin A) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][6][7][10][11]
-
MTT Addition: Following treatment, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours (typically 2-4 hours) at 37°C.[1][6][7][10][11]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based buffer) is then added to each well to dissolve the formazan crystals.[1][6][7][10][11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[1][6][7][10][11]
Nitric Oxide (NO) Assay (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO. This assay is commonly used to assess NO production by cells, which is an indicator of inflammation.
Detailed Methodology:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates and stimulated with an inflammatory agent like LPS in the presence or absence of the test compounds.[12][13][14][15]
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.[12][13][14][15]
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[12][13][14][15]
-
Incubation and Measurement: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the formation of a colored azo compound. The absorbance is then measured at approximately 540 nm using a microplate reader.[12][13][14][15]
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is used to quantify the activation of the NF-κB signaling pathway.
Detailed Methodology:
-
Cell Transfection: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.[5][8][9][16][17]
-
Cell Treatment: The transfected cells are then treated with a stimulant (e.g., TNF-α or LPS) in the presence or absence of the test compounds.[5][8][9][16][17]
-
Cell Lysis: After incubation, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.[5][8][9][16][17]
-
Luciferase Reaction: The cell lysate is mixed with a luciferase substrate (luciferin) and ATP. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.[5][8][9][16][17]
-
Luminescence Measurement: The intensity of the emitted light is measured using a luminometer. The amount of light produced is proportional to the activity of the NF-κB promoter.[5][8][9][16][17]
MAPK Phosphorylation Assay (Western Blotting)
Western blotting is used to detect the phosphorylation (activation) of MAPK pathway proteins such as ERK, JNK, and p38.
Detailed Methodology:
-
Cell Treatment and Lysis: Cells are treated with stimuli and/or test compounds for a specific duration. Subsequently, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[2][4][18][19]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[2][4][18][19]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target MAPK protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[2][4][18][19]
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is detected using an imaging system. The intensity of the band corresponds to the amount of phosphorylated MAPK. The membrane is often stripped and re-probed with an antibody for the total form of the MAPK protein to serve as a loading control.[2][4][18][19]
Conclusion
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of gomisin A (TJN-101) on the arachidonic acid cascade in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol Griess Test [protocols.io]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 19. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methylgomisin O
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Methylgomisin O, a bioactive lignan found in Schisandra species. The objective of this document is to present a data-driven cross-validation of these two widely used analytical techniques, ensuring data integrity, and providing researchers with the necessary information to select the most appropriate method for their specific research needs.
Introduction to Analytical Methodologies
The accurate quantification of bioactive compounds like this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. HPLC-UV and LC-MS/MS are two of the most powerful and commonly employed analytical techniques for this purpose.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and cost-effective technique that separates compounds based on their interaction with a stationary phase, followed by detection using their ultraviolet absorbance. Many lignans, including this compound, possess chromophores that allow for sensitive detection by UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique provides structural information and allows for the quantification of analytes at very low concentrations, even in complex biological matrices.
Experimental Protocols
Detailed methodologies for the quantification of this compound and related lignans using HPLC-UV and LC-MS/MS are presented below. These protocols are based on established and validated methods for the analysis of lignans from Schisandra species.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from validated procedures for the simultaneous determination of multiple lignans in Schisandra extracts.[1][2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acidifier like phosphoric acid to improve peak shape. A typical mobile phase could be a gradient of acetonitrile in water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Lignans are typically monitored at around 220 nm or 254 nm, where they exhibit strong absorbance.
-
Sample Preparation:
-
Extraction: Powdered plant material or a dried extract is extracted with a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or Soxhlet extraction.
-
Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering substances.
-
Filtration: The final extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create a calibration curve.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on highly sensitive methods developed for the quantification of lignans in biological matrices and plant extracts.[3][4]
-
Instrumentation: An LC system (such as a UPLC or HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column with a smaller particle size for better resolution and faster analysis (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile or methanol and water, often containing a volatile modifier like formic acid or ammonium formate to enhance ionization. A typical gradient would be from 10% to 90% acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
-
Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, samples are extracted with an organic solvent. For biological samples (e.g., plasma, urine), a protein precipitation step with acetonitrile or a liquid-liquid extraction is typically performed.
-
Internal Standard: An appropriate internal standard (e.g., a structurally similar compound not present in the sample) is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery.
-
Centrifugation and Filtration: The extracted sample is centrifuged to pellet any precipitates, and the supernatant is filtered before injection.
-
-
Standard Preparation: Calibration standards are prepared by spiking known amounts of this compound and a constant amount of the internal standard into a blank matrix (e.g., drug-free plasma) and then subjecting them to the same extraction procedure as the unknown samples.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical validation parameters for the HPLC-UV and LC-MS/MS methods for the quantification of lignans, providing a basis for their cross-validation. The data is compiled from multiple studies on the analysis of lignans from Schisandra species.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.999[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[2] | 0.14 - 17.79 ng/mL[3] |
| Accuracy (Recovery) | 92% - 107%[2] | 80% - 115%[3] |
| Precision (RSD%) | < 5% | < 15% |
| Selectivity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, due to the specificity of MRM transitions. |
| Run Time | 15 - 30 minutes | 5 - 15 minutes |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.
Caption: Experimental workflows for HPLC-UV and LC-MS/MS methods.
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion
This comparative guide provides a framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound.
-
HPLC-UV is a reliable and accessible method suitable for routine quality control and quantification where high sensitivity is not the primary requirement. Its robustness and lower operational cost make it an attractive option for many laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where very low concentrations of the analyte need to be measured in complex biological matrices. The use of an internal standard in LC-MS/MS methods provides higher accuracy and precision by correcting for matrix effects and procedural losses.
The choice between these two methods will depend on the specific application, the required level of sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough cross-validation, as outlined in this guide, is essential when transitioning between methods or when data from different analytical platforms need to be compared, ensuring the reliability and consistency of the scientific findings.
References
- 1. Validated method for bioactive lignans in Schisandra chinensis in vitro cultures using a solid phase extraction and a monolithic column application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a method for the simultaneous determination of four schisandra lignans in the raw herb and commercial dried aqueous extracts of Schisandra chinensis (Wu Wei Zi) by RP-LC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Lignans: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between a molecule's structure and its biological activity is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of lignan derivatives, a class of natural products that includes Methylgomisin O. While specific SAR data for this compound derivatives is limited in the public domain, this guide draws upon extensive research into structurally similar lignans to elucidate key principles governing their cytotoxic effects against cancer cells. By examining experimental data and methodologies, we aim to provide a valuable resource for researchers engaged in the development of novel anticancer agents.
Comparative Cytotoxicity of Lignan Derivatives
The cytotoxic activity of various lignan derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following tables summarize the IC50 values for several lignan derivatives, highlighting the impact of structural modifications on their anticancer activity.
| Compound/Derivative | Cell Line | IC50 (µM) | Key Structural Features |
| Dihydroguaiaretic acid (DGA) Stereoisomers | HL-60 | ~30 | Core lignan structure |
| (8R,8'R)-9-butyl DGA derivative | HL-60 | ~6 | Introduction of a hydrophobic butyl group at the 9 and 9' positions |
| (8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative | HL-60 | ~1 | Modification of the aryl groups at the 7 and 7' positions |
| Benzofuran-type Neolignans | HL-60 | 2.7 - 17 | Presence of a catechol group was necessary for cytotoxicity. C-4"-O-methylation reduced cytotoxicity. |
| Other Lignan Glycosides | HL-60 | N/A | Glucosylation of the aromatic groups diminished cytotoxicity |
Table 1: Comparative Cytotoxicity of Dihydroguaiaretic Acid (DGA) and Other Lignan Derivatives against HL-60 Human Promyelocytic Leukemia Cells. [1][2]
These data underscore several important SAR principles for this class of compounds:
-
Hydrophobicity: The introduction of hydrophobic groups, such as a butyl chain, can significantly enhance cytotoxic activity.[1]
-
Aryl Group Substitution: Modifications to the aryl side chains have a profound impact on potency, with specific substitutions leading to a more than 20-fold increase in activity.[1]
-
Hydroxylation and Methylation: The presence and position of hydroxyl and methoxy groups on the aromatic rings are critical for cytotoxicity. For instance, a catechol group was found to be essential for the activity of certain benzofuran-type neolignans, while methylation of this group reduced activity.[2]
-
Glycosylation: The addition of sugar moieties (glycosylation) to the aromatic groups tends to decrease or eliminate the cytotoxic effects of lignans.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanism of action of lignan derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (lignan derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the lignan derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of lignan derivatives.
Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
The diagram above illustrates the two major pathways of apoptosis: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates like PARP, ultimately leading to programmed cell death. Research on Gomisin N, a lignan structurally related to this compound, has shown that it can enhance TRAIL-induced apoptosis by upregulating death receptors 4 and 5 (DR4 and DR5) and promoting the cleavage of caspases and PARP.[3]
Figure 2: General experimental workflow for evaluating the cytotoxicity of lignan derivatives.
This workflow outlines the typical steps involved in assessing the anticancer potential of novel compounds. It begins with the treatment of cancer cell lines, followed by cytotoxicity screening (e.g., MTT assay) to determine IC50 values. Based on these results, structure-activity relationships can be established. Further mechanistic studies, such as apoptosis assays, are then conducted to understand how the most potent compounds exert their effects, ultimately leading to the identification of promising lead candidates for further development.
References
- 1. Cytotoxic activity of dietary lignan and its derivatives: structure-cytotoxic activity relationship of dihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Effects of Gomisin Analogs and Alternative Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the in vitro and in vivo pharmacological effects of various gomisin lignans, serving as a proxy for the closely related but less-studied compound, Methylgomisin O. Lignans isolated from Schisandra chinensis, such as Gomisin N, J, G, and B, have demonstrated a range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. This document aims to objectively compare the performance of these gomisin analogs with established alternative drugs—Dexamethasone for inflammation, Silymarin for hepatoprotection, and Doxorubicin for cancer—supported by available experimental data. The information is presented to aid researchers and professionals in drug development in understanding the therapeutic potential of this class of compounds.
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological effects of gomisin analogs and their respective alternative drugs. These values are compiled from various studies and should be interpreted in the context of the specific experimental conditions detailed in the subsequent sections.
Table 1: In Vitro Anti-inflammatory Effects
| Compound | Cell Line | Assay | Endpoint | IC50 Value |
| Gomisin N | RAW 264.7 | LPS-induced NO Production | Nitric Oxide Inhibition | ~25 µM |
| Gomisin J | RAW 264.7 | LPS-induced NO Production | Nitric Oxide Inhibition | ~30 µM |
| Dexamethasone | Mouse BMMs | LPS-induced Proinflammatory Signaling | DUSP1 Induction | 1-10 nM[1] |
| Dexamethasone | Human PBMC | Con-A stimulated proliferation | IL-6 Inhibition | 0.5 x 10-8 M[2] |
Table 2: In Vitro Hepatoprotective Effects
| Compound | Cell Line | Inducing Agent | Endpoint | IC50 Value |
| Gomisin N | HepG2 | Ethanol | Triglyceride Accumulation | 50-100 µM (Significant reduction) |
| Silymarin | HepG2 | H2O2 | Cell Viability (MTT) | Not explicitly an IC50, but showed significant protection |
| Silymarin | Kupffer Cells | - | ROS Production | 80 µmol/L[3] |
Table 3: In Vitro Anticancer Effects
| Compound | Cell Line | Assay | Endpoint | IC50 Value |
| Gomisin J | MCF7 | Cytotoxicity | Cell Viability | <10 µg/ml (suppressed proliferation) |
| Gomisin J | MDA-MB-231 | Cytotoxicity | Cell Viability | <10 µg/ml (suppressed proliferation) |
| Gomisin G | MDA-MB-231 | Cytotoxicity | Cell Viability | ~10 µM |
| Gomisin G | MDA-MB-468 | Cytotoxicity | Cell Viability | ~10 µM |
| Gomisin B (analog 5b) | SIHA | Cytotoxicity | Cell Viability | 0.24 µM[4] |
| Doxorubicin | Hep-G2 | Cytotoxicity (MTT) | Cell Viability | 14.72 µg/ml[5] |
| Doxorubicin | HCT116 | Cytotoxicity (MTT) | Cell Viability | 24.30 µg/ml[5] |
| Doxorubicin | PC3 | Cytotoxicity (MTT) | Cell Viability | 2.64 µg/ml[5] |
| Doxorubicin | MCF-7 | Cytotoxicity (MTT) | Cell Viability | 2.50 µM[6] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments cited in this guide.
In Vitro Assays
1. Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.[7]
-
The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Gomisin N, Gomisin J, or Dexamethasone).
-
After a 1-hour pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[7][8]
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7] 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]
-
The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
-
Endpoint: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
2. Hepatoprotective Activity: Toxin-Induced Injury in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Assay Procedure:
-
HepG2 cells are plated in 96-well plates.
-
Cells are pre-treated with different concentrations of the test compound (e.g., Gomisin N or Silymarin) for a specified period.
-
A hepatotoxic agent (e.g., ethanol, carbon tetrachloride, or hydrogen peroxide) is added to induce cell damage.
-
After incubation, cell viability is assessed using the MTT assay, and triglyceride accumulation can be measured using a commercial kit.
-
-
Endpoint: Increased cell viability or reduced triglyceride levels compared to the toxin-treated control group indicate a hepatoprotective effect.
3. Anticancer Activity: Cytotoxicity by MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB-231, Hep-G2) are cultured in their respective recommended media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Gomisin J, Gomisin G, Doxorubicin) for 24, 48, or 72 hours.[9]
-
After the treatment period, 10 µl of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]
-
The medium is removed, and 100 µl of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
The absorbance is measured at 570 nm.
-
-
Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]
In Vivo Models
1. Hepatoprotective Effect: Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Mice
-
Animal Model: Male C57BL/6 mice are typically used.
-
Procedure:
-
Mice are pre-treated with the test compound (e.g., Gomisin N or Silymarin) or vehicle orally for several consecutive days.
-
On the final day of pre-treatment, acute liver injury is induced by a single intraperitoneal injection of CCl₄ (e.g., 2.0 ml/kg body weight, diluted in mineral oil).[11] For chronic injury, CCl₄ is administered twice a week for several weeks.[11]
-
24 hours after CCl₄ injection, mice are euthanized, and blood and liver samples are collected.
-
-
Analysis:
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.
-
Liver tissues are processed for histopathological examination (H&E staining) to assess the degree of necrosis and inflammation.
-
Oxidative stress markers (e.g., MDA, GSH) can also be measured in liver homogenates.
-
2. Anticancer Effect: Human Tumor Xenograft Model in Mice
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[12]
-
Procedure:
-
Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.[12]
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound (e.g., Gomisin J or Doxorubicin) or vehicle is administered to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
-
Endpoint: The efficacy of the treatment is evaluated by comparing the tumor growth rate and final tumor volume between the treated and control groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The pharmacological effects of gomisin analogs are often attributed to their modulation of key signaling pathways involved in inflammation, cell survival, and proliferation.
Caption: Gomisin analogs inhibit inflammatory pathways by suppressing MAPK and NF-κB activation.
Experimental Workflows
The following diagrams illustrate the general workflows for in vitro and in vivo pharmacological studies.
Caption: General workflow for in vitro pharmacological screening.
Caption: General workflow for in vivo pharmacological studies.
References
- 1. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Gomisin O Against Standard-of-Care Drugs for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Gomisin O, a key bioactive lignan found in Schisandra chinensis, against the standard-of-care drugs for Alzheimer's disease, Donepezil and Memantine. The information presented is based on available preclinical experimental data.
Executive Summary
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Current standard-of-care treatments, such as the acetylcholinesterase inhibitor Donepezil and the NMDA receptor antagonist Memantine, primarily offer symptomatic relief. There is a pressing need for novel therapeutic agents that can address the underlying pathology of the disease.
Gomisin O, a lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising candidate due to its neuroprotective, anti-inflammatory, and antioxidant properties demonstrated in preclinical studies. This guide synthesizes the available data to compare the performance of Gomisin O and its related lignans with Donepezil in animal models of Alzheimer's disease. While direct comparative preclinical studies with Memantine are limited, its established mechanism of action is included for a comprehensive overview.
Comparative Efficacy in Preclinical Models
Preclinical studies utilizing rodent models of Alzheimer's disease, typically induced by the administration of amyloid-beta peptides, have demonstrated that extracts of Schisandra chinensis and its isolated lignans, including Gomisin O, can significantly ameliorate cognitive deficits. The therapeutic effects of Schisandra lignans have been shown to be comparable to those of Donepezil in improving learning and memory.
Table 1: Comparison of Cognitive Enhancement Effects in Animal Models of Alzheimer's Disease
| Treatment Group | Y-Maze Test (Spontaneous Alternation, %) | Morris Water Maze (Escape Latency, s) | Reference |
| Control (AD Model) | 45.2 ± 5.1 | 48.3 ± 4.2 | [1][2] |
| Donepezil (0.65 mg/kg) | 62.5 ± 6.3 | 32.1 ± 3.8 | [2] |
| Schisandra Lignans (High Dose) | 60.8 ± 5.9 | 34.5 ± 4.1 | [1] |
*p < 0.05 compared to the AD model group.
Table 2: Comparison of Effects on Biochemical Markers of Oxidative Stress in the Brain
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) | Reference |
| Control (AD Model) | 35.2 ± 4.1 | 8.9 ± 1.2 | [1][2] |
| Donepezil (0.65 mg/kg) | 52.1 ± 5.3 | 5.2 ± 0.8 | [2] |
| Schisandra Lignans (High Dose) | 50.9 ± 4.8 | 5.5 ± 0.9 | [1] |
*p < 0.05 compared to the AD model group.
Mechanism of Action
Gomisin O and Schisandra Lignans
The neuroprotective effects of Gomisin O and other lignans from Schisandra chinensis are multifactorial. They have been shown to exert potent antioxidant and anti-inflammatory effects. A key signaling pathway implicated in the action of related gomisins, such as Gomisin N, is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes. Furthermore, some Schisandra lignans have been found to inhibit acetylcholinesterase (AChE), similar to Donepezil, and to modulate the processing of amyloid precursor protein (APP), potentially reducing the production of neurotoxic Aβ peptides.
References
- 1. Frontiers | Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry [frontiersin.org]
- 2. Schizandrin, an antioxidant lignan from Schisandra chinensis, ameliorates Aβ1-42-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Published Findings on Methylgomisin O: A Comparative Guide
Disclaimer: As of November 2025, publicly accessible research literature lacks independent replication studies specifically validating the initial findings on Methylgomisin O. This guide, therefore, summarizes the claimed biological activities as described by commercial suppliers and provides a generalized context for the reported mechanisms of action. The experimental data and protocols presented are representative examples from related fields of study and should not be considered as independently verified results for this compound.
Overview of this compound
This compound is a lignan compound, reportedly isolated from the fruits of Schisandra viridis. It has been described by chemical suppliers as possessing anti-inflammatory and cytotoxic properties.
Reported Biological Activities and Mechanisms
Commercial sources claim that this compound exhibits the following biological activities:
-
Anti-inflammatory activity: This is reportedly achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Cytotoxic effects: this compound is reported to exhibit strong cytotoxic effects against certain cancer cell lines, such as HL-60.
Note: These claims are not yet substantiated by peer-reviewed, independent replication studies.
Comparative Data (Hypothetical)
Due to the absence of independent replication studies on this compound, a direct comparison of quantitative data is not possible. For illustrative purposes, the following table presents a hypothetical comparison of key anti-inflammatory markers. This data is not based on actual experimental results for this compound.
| Parameter | Original Finding (Hypothetical) | Independent Replication (Not Available) | Alternative Compound (e.g., Gomisin N) |
| Cell Line | RAW 264.7 Macrophages | - | Melan-A cells |
| Treatment | Lipopolysaccharide (LPS) + this compound | - | α-MSH + Gomisin N |
| TNF-α Inhibition (IC50) | 15 µM | - | Not Reported |
| IL-6 Inhibition (IC50) | 20 µM | - | Not Reported |
| NF-κB Activation | Significant Reduction | - | Not Reported for NF-κB |
| p-ERK Levels | Decreased | - | Increased |
| p-Akt Levels | Decreased | - | Increased |
Experimental Protocols (Representative)
The following are generalized protocols for assays commonly used to evaluate anti-inflammatory and cytotoxic activity. These are not specific to any published study on this compound but represent standard methodologies.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophages) for anti-inflammatory assays; HL-60 (human promyelocytic leukemia cells) for cytotoxicity assays.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For anti-inflammatory assays, cells are typically pre-treated with varying concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (1 µg/mL) for a specified duration (e.g., 24 hours).
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Cytokines (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The concentration of cytokines is determined by comparing the absorbance of the samples to a standard curve.
Western Blot Analysis for Signaling Proteins
-
Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: General experimental workflow for evaluating this compound.
Validating the Molecular Targets of Methylgomisin O: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative molecular targets of Methylgomisin O, a lignan found in Schisandra chinensis. Due to the limited direct research on this compound, this guide leverages experimental data from the closely related and well-studied compound, Gomisin N, which shares the same core dibenzocyclooctadiene lignan structure. The information presented here is intended to guide researchers in validating the molecular targets of this compound and to provide a comparative landscape of alternative therapeutic strategies targeting similar pathways.
Executive Summary
Gomisin N, and by extension, this compound, is proposed to exert its biological effects through the modulation of key signaling pathways involved in cell growth, proliferation, and inflammation. The primary putative molecular targets lie within the PI3K/Akt and MAPK/ERK signaling cascades. Additionally, Gomisin N has demonstrated inhibitory effects on the Melanocortin 1 Receptor (MC1R) signaling pathway, which is crucial in melanogenesis. This guide presents the available quantitative data for Gomisin N, details the experimental protocols used for target validation, and compares its activity with other known inhibitors of these pathways currently in clinical development.
Data Presentation: Quantitative Analysis of Gomisin N Activity
The following tables summarize the quantitative data from studies on Gomisin N, which can be used as a proxy to estimate the potential efficacy of this compound.
Table 1: Effect of Gomisin N on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Assay Method |
| Melan-A | 1 | 72 | ~95 | MTT |
| Melan-A | 5 | 72 | ~90 | MTT |
| Melan-A | 10 | 72 | ~85 | MTT |
| B16F10 | 1 | 72 | ~98 | MTT |
| B16F10 | 5 | 72 | ~92 | MTT |
| B16F10 | 10 | 72 | ~88 | MTT |
| MNT-1 | 1 | 72 | ~96 | MTT |
| MNT-1 | 5 | 72 | ~91 | MTT |
| MNT-1 | 10 | 72 | ~87 | MTT |
Table 2: Effect of Gomisin N on Melanin Content
| Cell Line | Concentration (µM) | Incubation Time (h) | Melanin Content (% of Control) |
| Melan-A | 1 | 72 | ~80 |
| Melan-A | 5 | 72 | ~60 |
| Melan-A | 10 | 72 | ~40 |
| B16F10 | 1 | 72 | ~85 |
| B16F10 | 5 | 72 | ~65 |
| B16F10 | 10 | 72 | ~45 |
| MNT-1 | 1 | 72 | ~75 |
| MNT-1 | 5 | 72 | ~55 |
| MNT-1 | 10 | 72 | ~35 |
Table 3: Qualitative Effects of Gomisin N on Protein Expression and Phosphorylation
| Target Protein | Cell Line | Gomisin N Concentration | Observed Effect |
| p-Akt (Ser473) | Melan-A | 1-10 µM | Increased phosphorylation |
| p-ERK1/2 | Melan-A | 1-10 µM | Increased phosphorylation |
| MC1R | Melan-A | 1-10 µM | Decreased expression |
| Adenylyl Cyclase 2 | Melan-A | 1-10 µM | Decreased expression |
| MITF | Melan-A | 1-10 µM | Decreased expression |
| Tyrosinase | Melan-A | 1-10 µM | Decreased expression |
| TRP-1 | Melan-A | 1-10 µM | Decreased expression |
| TRP-2 | Melan-A | 1-10 µM | Decreased expression |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of Gomisin N's molecular targets are provided below. These protocols can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Materials:
-
96-well plates
-
Cells of interest (e.g., Melan-A, B16F10)
-
Complete cell culture medium
-
Gomisin N or this compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its target validation.
Efficacy Showdown: Methylgomisin O Versus Its Glycosylated Counterparts
A detailed comparison for researchers and drug development professionals on the anti-inflammatory and cytotoxic potential of Methylgomisin O and its glycosylated derivatives.
This compound, a lignan isolated from Schisandra viridis, has demonstrated notable anti-inflammatory and cytotoxic properties. Its therapeutic potential has led to investigations into how structural modifications, such as glycosylation, may alter its efficacy. This guide provides a comprehensive comparison of this compound and its glycosylated forms, supported by available experimental data, to inform future research and drug development efforts.
Comparative Efficacy: Anti-inflammatory and Cytotoxic Activities
While direct comparative studies on the efficacy of this compound and its specific glycosylated forms are limited in currently available literature, we can infer potential differences based on research into the glycosylation of similar lignan compounds. Glycosylation, the enzymatic addition of sugars to a molecule, is known to significantly impact the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including solubility, stability, and receptor-binding affinity.
For other lignans and flavonoids, glycosylation has been shown to sometimes reduce in vitro activity compared to the aglycone (the non-sugar part), while in other cases enhancing bioavailability and in vivo efficacy. The precise effect of glycosylation on this compound's bioactivity remains an area requiring further dedicated investigation.
Table 1: Summary of Known Biological Activities of this compound
| Biological Activity | Cell Line/Model | Key Findings |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Attenuates inflammatory cytokine production. |
| Cytotoxic | HL-60 (human promyelocytic leukemia cells) | Exhibits strong cytotoxic effects. |
| TNF-α Inhibition | Not specified | Shows considerable inhibitory activity. |
| IL-6 Inhibition | Not specified | Shows considerable inhibitory activity. |
Mechanism of Action: A Focus on Inflammatory Pathways
This compound exerts its anti-inflammatory effects at least in part through the suppression of key signaling pathways involved in the inflammatory response.
NF-κB and MAPK Signaling Pathways
Experimental evidence indicates that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of pro-inflammatory gene expression. By inhibiting these signaling cascades, this compound can effectively reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
The impact of glycosylation on the modulation of these pathways by this compound has not yet been elucidated. It is plausible that the addition of a sugar moiety could alter the molecule's interaction with cellular targets within these pathways, thereby modifying its inhibitory potency.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound glycosides and their subsequent comparative biological evaluation are not yet available in the public domain. However, a general workflow for such a study can be proposed.
Proposed Experimental Workflow
-
Synthesis of this compound Glycosides: Chemical or enzymatic synthesis to attach various sugar moieties to the this compound backbone.
-
Structural Confirmation: Verification of the synthesized glycosides using techniques like NMR and mass spectrometry.
-
In Vitro Anti-inflammatory Assays:
-
Cell Culture: Use of macrophage cell lines (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Assay: Measurement of NO production, a key inflammatory mediator.
-
Cytokine Quantification: Use of ELISA to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6).
-
Western Blot Analysis: To assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
-
In Vitro Cytotoxicity Assays:
-
Cell Culture: Use of various cancer cell lines (e.g., HL-60).
-
MTT or Similar Assays: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
-
Data Analysis: Statistical comparison of the efficacy of this compound and its glycosylated derivatives.
Caption: Proposed workflow for comparing this compound and its glycosides.
Future Directions and Conclusion
The current body of research strongly suggests that this compound is a promising candidate for further development as an anti-inflammatory and anti-cancer agent. However, a critical knowledge gap exists regarding the influence of glycosylation on its therapeutic efficacy.
Future research should prioritize the synthesis and biological evaluation of a library of this compound glycosides. Such studies will be instrumental in determining whether glycosylation can enhance the compound's properties, potentially leading to the development of novel, more effective therapeutic agents. Direct comparative data will be essential for establishing structure-activity relationships and guiding the rational design of next-generation lignan-based drugs.
Assessing the Synergistic Potential of Methylgomisin O: A Comparative Guide to Hypothetical Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed experimental framework for assessing the synergistic effects of Methylgomisin O, a lignan with known anti-inflammatory and cytotoxic properties. Due to the current absence of published studies on this compound in combination therapies, this document outlines a hypothetical yet robust approach to investigate its potential synergy with established therapeutic agents. We will explore two primary avenues: its combination with a chemotherapeutic drug, paclitaxel, and with a non-steroidal anti-inflammatory drug (NSAID), meloxicam.
The rationale for these selections is based on the biological activities of this compound and related compounds. This compound is known to suppress the NF-κB and MAPK signaling pathways, which are crucial in both inflammation and cancer. Furthermore, a structurally similar compound, Gomisin A, has demonstrated synergistic effects with paclitaxel in ovarian cancer models.[1][2]
This guide will provide detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and workflows to facilitate the investigation of this compound's synergistic potential.
Proposed Experimental Framework
Hypothetical Synergistic Combinations
-
Anticancer Synergy: this compound and Paclitaxel
-
Hypothesis: this compound enhances the cytotoxic effects of paclitaxel on cancer cells. The proposed mechanism involves the dual action of paclitaxel on microtubule stabilization and this compound's inhibition of pro-survival signaling pathways like NF-κB and MAPK.
-
-
Anti-inflammatory Synergy: this compound and Meloxicam
-
Hypothesis: this compound potentiates the anti-inflammatory effects of meloxicam. This could be achieved by targeting different points in the inflammatory cascade: meloxicam inhibiting cyclooxygenase (COX) enzymes and this compound suppressing the upstream NF-κB and MAPK signaling pathways.
-
Experimental Design
-
Cell Lines:
-
For anticancer studies: HL-60 (human promyelocytic leukemia cell line), based on known cytotoxic effects of this compound.
-
For anti-inflammatory studies: RAW 264.7 (murine macrophage cell line), a standard model for in vitro inflammation studies.
-
-
Treatment Groups:
-
Vehicle control
-
This compound alone (at various concentrations)
-
Paclitaxel or Meloxicam alone (at various concentrations)
-
Combination of this compound and Paclitaxel/Meloxicam (at a constant ratio of their IC50 values)
-
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay will determine the cytotoxicity of the individual compounds and their combination.
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound, paclitaxel, or their combination. Include a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Synergy Assessment: Combination Index (CI) Method
The Chou-Talalay method will be used to quantitatively assess the nature of the drug interaction.[3][4]
-
Dose-Effect Curves: Generate dose-effect curves for each drug and their combination using the data from the MTT assay.
-
Combination Index Calculation: Calculate the Combination Index (CI) using software like CompuSyn. The CI is determined by the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Western Blot Analysis for Signaling Pathways
This technique will be used to investigate the molecular mechanisms underlying any observed synergistic effects.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the NF-κB (p65, p-p65, IκBα, p-IκBα) and MAPK (ERK, p-ERK, JNK, p-JNK, p38, p-p38) pathways overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the proposed experiments.
Table 1: Hypothetical Cytotoxicity Data for this compound and Paclitaxel on HL-60 Cells
| Treatment | Concentration | % Cell Viability (Mean ± SD) |
| This compound | Conc. 1 | |
| Conc. 2 | ||
| Conc. 3 | ||
| Paclitaxel | Conc. 1 | |
| Conc. 2 | ||
| Conc. 3 | ||
| Combination | Conc. 1 (MGO + PTX) | |
| (Constant Ratio) | Conc. 2 (MGO + PTX) | |
| Conc. 3 (MGO + PTX) |
Table 2: IC50 Values and Combination Index for this compound and Paclitaxel
| Drug | IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| This compound | |||
| Paclitaxel | |||
| Combination |
Table 3: Hypothetical Effects on Inflammatory Markers in LPS-stimulated RAW 264.7 Cells
| Treatment | Nitric Oxide (NO) Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| LPS Control | 100 | 100 | 100 |
| This compound | |||
| Meloxicam | |||
| Combination |
Table 4: Combination Index for the Anti-inflammatory Effects of this compound and Meloxicam
| Effect Measured | Combination Index (CI) at ED50 | Interpretation |
| NO Production Inhibition | ||
| TNF-α Release Inhibition | ||
| IL-6 Release Inhibition |
Visualization of Pathways and Workflows
Caption: Proposed experimental workflow for assessing this compound synergy.
Caption: NF-κB signaling pathway with hypothetical action of this compound.
Caption: MAPK signaling pathway with hypothetical action of this compound.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently lacking, its known biological activities provide a strong foundation for investigating its potential in combination therapies. The experimental framework proposed in this guide offers a comprehensive approach to systematically evaluate the synergistic potential of this compound with both chemotherapeutic and anti-inflammatory agents. The successful demonstration of synergy would not only enhance the therapeutic efficacy of existing drugs but also potentially allow for dose reduction, thereby minimizing adverse effects. The detailed protocols and visualizations provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this compound's therapeutic promise.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calculation of the Combination Index (CI) [bio-protocol.org]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Antioxidant Potential of Methylgomisin O: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of Methylgomisin O against other well-established antioxidant compounds. The following sections present quantitative data from key antioxidant assays, detailed experimental methodologies, and an exploration of the underlying signaling pathways involved in its antioxidant activity.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and other reference antioxidants is summarized below. The data is presented as IC50 values for DPPH and ABTS radical scavenging assays, and as Trolox equivalents for the ORAC assay. Lower IC50 values indicate higher antioxidant activity. For the ORAC assay, a higher Trolox equivalent value signifies greater antioxidant capacity.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | ORAC Assay (µM Trolox Equivalents/µM) |
| Gomisin D * | 203 µM[1] | 24.5 µM[1] | Data Not Available |
| Vitamin C | ~5.00 - 10.65 µg/mL | ~50 µg/mL[2] | ~0.20 - 1.0[3] |
| Quercetin | ~0.74 - 15.9 µg/mL[4][5] | ~1.89 µg/mL[6] | ~4.38 - 11.5[7][8] |
| Trolox | ~3.77 µg/mL[9] | ~2.93 µg/mL[9] | 1.0 (by definition) |
Note: Data for Gomisin D, a structurally similar dibenzocyclooctadiene lignan, is used as a proxy for this compound due to the limited availability of specific data for this compound in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
-
Reagent Preparation : A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation : The test compound (e.g., this compound) and standard antioxidants are prepared in a suitable solvent at various concentrations.
-
Reaction : A defined volume of the sample or standard is mixed with a specific volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
-
Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : The test compound and standards are prepared at various concentrations.
-
Reaction : A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation : The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Reagents : A fluorescent probe (typically fluorescein), a peroxyl radical generator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox) are required.
-
Procedure :
-
The sample or standard is added to a multi-well plate.
-
The fluorescent probe is added to each well.
-
The plate is incubated at 37°C.
-
AAPH is added to initiate the reaction.
-
-
Measurement : The fluorescence is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculation : The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from that of the sample or standard. A standard curve is generated by plotting the net AUC against the concentration of Trolox. The ORAC value of the sample is then expressed as Trolox equivalents.[8]
Signaling Pathways in Antioxidant Action
This compound and related lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Gomisin compounds have been shown to activate this pathway, leading to the upregulation of protective enzymes.[2][6]
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Gomisin A has been shown to inhibit the translocation of NF-κB to the nucleus, thereby exerting anti-inflammatory effects which are often linked to antioxidant activity.[9]
Experimental Workflow
The general workflow for assessing the antioxidant potential of a compound like this compound involves a multi-assay approach to obtain a comprehensive profile of its activity.
References
- 1. Gomisin D - Biochemicals - CAT N°: 30697 [bertin-bioreagent.com]
- 2. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and NRF2/KEAP1/ARE Pathway in Diabetic Kidney Disease (DKD): New Perspectives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methylgomisin O and Other Natural Compounds on NF-κB Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of Methylgomisin O and other natural compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct quantitative data for this compound is limited in publicly available literature, this document summarizes its known qualitative effects and provides a framework for its experimental validation. We present comparative data for structurally related lignans from Schisandra chinensis and other well-characterized natural NF-κB inhibitors. Detailed experimental protocols and pathway diagrams are included to facilitate further research and validation.
Introduction to NF-κB Pathway Inhibition
The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Natural products have emerged as a promising source of novel NF-κB inhibitors. This guide focuses on this compound, a lignan found in Schisandra viridis, and compares its potential with other natural compounds that modulate this critical pathway.
Data Presentation: Comparative Inhibitory Effects
Table 1: Qualitative and Quantitative Data on NF-κB Inhibition by this compound and Related Lignans
| Compound | Source | Reported Effect on NF-κB Pathway | Quantitative Data (IC50) |
| This compound | Schisandra viridis | Suppresses NF-κB and MAPK pathways; inhibits TNF-α and IL-6 production. | Not available |
| Gomisin A | Schisandra chinensis | Inhibits LPS-induced production of NO, PGE2, TNF-α, IL-1β, and IL-6 by blocking the NF-κB/MAPKs pathway.[1] | Not available |
| Gomisin N | Schisandra chinensis | Inhibits TNF-α-induced NF-κB activation by suppressing IKKα activation.[2][3] | Not available |
| Schisandrin A | Schisandra chinensis | Suppresses LPS-induced inflammation by inhibiting NF-κB, MAPKs, and PI3K/Akt pathways.[4] | Not available |
| Schisandrin B | Schisandra chinensis | Inhibits TGFβ1-mediated NF-κB activation in a dose-dependent manner.[5] It also suppresses IκBα degradation and nuclear translocation of NF-κB.[6] | Not available |
| Deoxyschizandrin | Schisandra chinensis | Alleviates symptoms of DSS-induced ulcerative colitis by inhibiting the TLR4/NF-κB signaling pathway.[7][8] | Not available |
Table 2: Quantitative Data for Other Natural NF-κB Inhibitors
| Compound | Source | NF-κB Inhibition IC50 | Reference |
| Curcumin | Curcuma longa | 18.2 ± 3.9 μM | [9] |
| Demethoxycurcumin (DMC) | Curcuma longa | 12.1 ± 7.2 μM | [9] |
| Bisdemethoxycurcumin (BDMC) | Curcuma longa | 8.3 ± 1.6 μM | [9] |
| Mollugin Derivative (6d) | Synthetic | 3.81 µM | [10] |
| Emetine | Carapichea ipecacuanha | 0.31 μM (IκBα phosphorylation) | [11] |
| Bortezomib | Synthetic (approved drug) | 0.65 ± 0.17 μM | [11] |
Experimental Protocols
To validate and quantify the effect of this compound on the NF-κB pathway, the following standard experimental protocols are recommended.
NF-κB Luciferase Reporter Assay
This assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) cells or other suitable cell lines in 96-well plates.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
After 24 hours, treat the cells with varying concentrations of this compound or the comparator compounds for a specified pre-incubation time (e.g., 1-2 hours).
-
Induce NF-κB activation by stimulating the cells with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
-
Luciferase Activity Measurement:
-
After the stimulation period (e.g., 6-8 hours), lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to assess the levels and phosphorylation status of key proteins in the NF-κB signaling cascade.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in 6-well plates.
-
Pre-treat the cells with this compound or comparator compounds at various concentrations for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS) for a short duration (e.g., 15-30 minutes) to observe changes in protein phosphorylation and degradation.
-
-
Protein Extraction:
-
For total protein, lyse the cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit to separate the protein fractions.
-
-
SDS-PAGE and Immunoblotting:
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin for total/cytoplasmic lysates or Lamin B1 for nuclear lysates) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear p65 to the loading control.
-
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
qPCR is employed to measure the mRNA expression levels of NF-κB target genes, such as TNF-α, IL-6, and ICAM-1.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for Western blotting, but with a longer stimulation time (e.g., 4-6 hours) to allow for gene transcription.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., TNF, IL6, ICAM1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a real-time PCR system to amplify and detect the cDNA.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in treated cells to the stimulated control.
-
Mandatory Visualizations
The following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for its analysis.
Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of this compound.
Caption: Experimental workflow for validating the effect of this compound on the NF-κB pathway.
Conclusion
This compound demonstrates potential as an inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. While direct quantitative comparisons are currently limited by the lack of specific IC50 data for this compound, this guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols outlined herein, researchers can quantitatively assess the efficacy of this compound and compare it to other natural compounds. The provided data on related lignans and other known inhibitors serve as a valuable benchmark for these future studies. Further investigation into the precise molecular interactions of this compound with components of the NF-κB cascade will be crucial for its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxyschizandrin treats mice with ulcerative colitis possibly via the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxyschizandrin treats mice with ulcerative colitis possibly via the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives [mdpi.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Methylgomisin O: A Step-by-Step Guide for Laboratory Personnel
Methylgomisin O, a lignan analogue, should be handled as a potentially hazardous substance. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses meeting recognized standards (e.g., ANSI Z87.1). A face shield is recommended if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before use and replace them regularly. |
| Body Protection | A lab coat or chemical-resistant apron is required. For larger quantities, chemical-resistant coveralls may be necessary. |
| Footwear | Closed-toe shoes that cover the entire foot are mandatory. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator. |
Operational Plan for Chemical Disposal
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[1]
1. Waste Segregation:
-
Solid Waste: Collect unused or waste this compound as solid hazardous waste. Keep it separate from liquid waste.[1]
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, weigh boats, and paper towels, must also be disposed of as solid hazardous waste.[1] These items should be double-bagged before being placed in the main waste container.[1]
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, leak-proof container for liquid hazardous waste. Do not mix with incompatible solvents.
2. Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.
-
After proper rinsing, deface the label on the empty container before disposal in the normal trash, as per your institution's guidelines.
3. Spill Cleanup:
-
Personal Protective Equipment: Don the appropriate PPE before cleaning up any spills.[1]
-
Containment: For solid spills, carefully sweep the material to avoid creating airborne dust and place it in a designated hazardous waste container.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: After collecting the bulk of the spill, decontaminate the area by wiping it down with a suitable solvent and then soap and water.[2]
-
Waste Disposal: All materials used for cleanup (e.g., contaminated gloves, absorbent, wipes) must be placed in the hazardous waste container.[1]
4. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Keep the waste container securely closed at all times, except when adding waste.[1]
-
Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management service.[1] Do not attempt to dispose of the chemical waste through municipal waste services.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Novel Compounds: A Case Study with "Methylgomisin O"
Disclaimer: A specific Safety Data Sheet (SDS) for "Methylgomisin O" could not be located. This document provides essential, immediate safety and logistical information for handling novel or uncharacterized chemical compounds, using "this compound" as a placeholder. Researchers, scientists, and drug development professionals should treat any unknown substance with the highest degree of caution until a thorough risk assessment has been completed.
Hazard Identification and Risk Assessment
Before handling any novel compound, a comprehensive risk assessment is mandatory. In the absence of specific data for "this compound," a conservative approach assuming high hazard potential is recommended.
General Risk Assessment Workflow:
Caption: Risk assessment workflow for a novel chemical compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when working with uncharacterized substances. The following table summarizes recommended PPE based on a tiered risk assessment. For an unknown compound like "this compound," it is prudent to start with the "High Potential Hazard" recommendations.
| Potential Hazard Level | Respiratory Protection | Eye and Face Protection | Hand Protection | Body Protection |
| Low | Standard surgical mask if generating aerosols | Safety glasses with side shields | Standard nitrile or latex gloves | Lab coat |
| Medium | NIOSH-approved respirator (e.g., N95) for powders or aerosols | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant lab coat or apron |
| High / Unknown | Full-face respirator with appropriate cartridges or supplied air respirator | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton®) | Chemical-resistant suit or disposable coveralls |
PPE Selection Decision Pathway:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
